1-Nonene
Description
This compound is an alkene that is nonane containing one double bond located at position 1. It has a role as a plant metabolite and a mammalian metabolite.
nonene is a natural product found in Tussilago farfara, Oenanthe aquatica, and Clinopodium gilliesii with data available.
Structure
3D Structure
Properties
IUPAC Name |
non-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3H,1,4-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZJOMJEPLMPRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Record name | 1-NONENE | |
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Related CAS |
29254-71-5 | |
| Record name | 1-Nonene, homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID2059562 | |
| Record name | 1-Nonene | |
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Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-nonene is a colorless liquid with an odor of gasoline. Floats on water. Flammable, irritating vapor is produced., Colorless liquid; [HSDB], Liquid, Clear colourless liquid, Strong green aroma reminiscent of cucumber | |
| Record name | 1-NONENE | |
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| Record name | 1-Nonene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | 1-Nonene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031270 | |
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| Record name | 1-Nonene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2168/ | |
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Boiling Point |
297 °F at 760 mmHg (USCG, 1999), 146.9 °C, 146.00 to 148.00 °C. @ 760.00 mm Hg | |
| Record name | 1-NONENE | |
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| Record name | 1-NONENE | |
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| Record name | 1-Nonene | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
78 °F (USCG, 1999), 26 °C, 78 °F; 26 °C (OPEN CUP) | |
| Record name | 1-NONENE | |
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| Record name | 1-NONENE | |
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Solubility |
Insol in water, soluble in alcohol, 0.00112 mg/mL at 25 °C, Practically insoluble to insoluble, Slightly Soluble (in ethanol) | |
| Record name | 1-NONENE | |
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| Record name | 1-Nonene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031270 | |
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| Record name | 1-Nonene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2168/ | |
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Density |
0.733 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7433, 0.7310-0.7330 | |
| Record name | 1-NONENE | |
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| Record name | 1-NONENE | |
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| Record name | 1-Nonene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2168/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
4.35 (Air= 1) | |
| Record name | 1-NONENE | |
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Vapor Pressure |
10.86 mmHg (USCG, 1999), 5.4 [mmHg], 5.40 mm Hg @ 25 °C | |
| Record name | 1-NONENE | |
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| Record name | 1-NONENE | |
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Color/Form |
Colorless liquid | |
CAS No. |
124-11-8, 31387-92-5, 68526-55-6, 68855-57-2 | |
| Record name | 1-NONENE | |
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| Record name | 1-Nonene | |
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| Record name | 1-Nonene | |
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| Record name | Isononene | |
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| Record name | Non-1-ene | |
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Melting Point |
-115 °F (USCG, 1999), -81.3 °C, -88 °C | |
| Record name | 1-NONENE | |
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| Record name | 1-NONENE | |
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| Record name | 1-Nonene | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0031270 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical and Physical Properties of 1-Nonene
Introduction
This compound (C₉H₁₈) is a linear alpha-olefin, an alkene characterized by a terminal double bond between the first and second carbon atoms.[1][2] This structural feature is the primary determinant of its chemical reactivity, making it a valuable and versatile intermediate in the chemical industry.[1][3] As a colorless liquid with a distinct gasoline-like odor, this compound serves as a fundamental building block in the synthesis of a wide array of commercial products, including surfactants, lubricants, and plasticizers.[1][4][5]
This guide provides a comprehensive technical overview of the core chemical and physical properties of this compound. It is designed to equip researchers, scientists, and professionals in drug development and chemical synthesis with the detailed knowledge required for its safe handling, application, and innovation. The subsequent sections will delve into its molecular characteristics, physical constants, chemical reactivity, spectroscopic signature, and established experimental protocols for property determination.
Molecular and Structural Characteristics
The identity and reactivity of this compound are fundamentally defined by its molecular structure. As a nine-carbon alpha-alkene, its chemistry is dominated by the accessible pi-bond of the terminal double bond.
| Identifier | Value |
| IUPAC Name | non-1-ene[6] |
| Synonyms | α-Nonene, 1-Nonylene, n-Non-1-ene[7] |
| Molecular Formula | C₉H₁₈[6][8] |
| Molecular Weight | 126.24 g/mol [6] |
| CAS Number | 124-11-8[6] |
| InChI String | 1S/C9H18/c1-3-5-7-9-8-6-4-2/h3H,1,4-9H2,2H3 |
| SMILES String | CCCCCCCC=C |
graph "1_Nonene_Structure" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,0.5!"]; C4 [label="C", pos="3,0!"]; C5 [label="C", pos="4,0.5!"]; C6 [label="C", pos="5,0!"]; C7 [label="C", pos="6,0.5!"]; C8 [label="C", pos="7,0!"]; C9 [label="C", pos="8,0.5!"];
// Single bonds C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9;
// Double bond C1 -- C2 [label="=", len=1.2];
// Hydrogens (implied for clarity) }
Caption: 2D Skeletal Structure of this compound.
Physical Properties
This compound is a colorless liquid under standard conditions.[4] Its physical properties are critical for engineering applications, process design, and safety protocols. It is less dense than water and will float.[9]
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [4] |
| Odor | Gasoline-like, hydrocarbon odor | [6][8][10] |
| Density | 0.73 g/mL at 25 °C | [10] |
| Boiling Point | 146-147 °C at 760 mmHg | [2][6] |
| Melting Point | -81 °C | [10] |
| Flash Point | 78 °F (26 °C) [Open Cup] | [6] |
| Vapor Pressure | 11 mmHg at 37.7 °C | |
| Vapor Density | 4.35 (Air = 1) | [6] |
| Refractive Index | n20/D 1.416 | [10] |
| Solubility in Water | 1.117 mg/L at 25 °C (Insoluble) | [8][11] |
| Solubility in Organic Solvents | Soluble in alcohol | [4][6] |
| logP (Octanol/Water) | 5.15 | [6][11] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its terminal double bond, a region of high electron density that readily participates in addition reactions.
-
Reactivity Profile : this compound may react vigorously with strong oxidizing agents.[4][9] It can also react exothermically with reducing agents to release hydrogen gas.[4][10]
-
Polymerization : In the presence of suitable catalysts, such as acids or initiators, this compound can undergo exothermic addition polymerization to form long-chain polymers.[3][4][10]
-
Hydrogenation : The double bond can be saturated through hydrogenation, reacting with hydrogen gas (H₂) in the presence of a catalyst (e.g., Palladium, Platinum) to form nonane (C₉H₂₀).[3]
-
Alkylation : A key industrial reaction is the alkylation of phenol with this compound to produce nonylphenol, a precursor for manufacturing surfactants and detergents.[4][10]
-
Stability : The compound is stable during transport under normal conditions.[10] However, it is highly flammable and its vapors can form explosive mixtures with air.[9]
Caption: Key reaction pathways for this compound.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound will exhibit characteristic peaks for an alkene. Key absorptions include a C=C stretching vibration around 1640 cm⁻¹ and =C-H stretching vibrations just above 3000 cm⁻¹.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is distinguished by signals in the olefinic region (approx. 4.9-5.8 ppm) corresponding to the three protons on the double bond. The spectrum also shows characteristic multiplets for the allylic protons and the aliphatic chain.[13]
-
¹³C NMR : The carbon NMR spectrum will show two distinct signals in the downfield region (approx. 114 and 139 ppm) for the two sp² hybridized carbons of the double bond, with the remaining seven sp³ carbons appearing in the upfield aliphatic region.[14]
-
-
Mass Spectrometry (MS) : In electron ionization mass spectrometry, this compound will show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern is characterized by a series of losses of alkyl fragments, leading to a complex spectrum of smaller hydrocarbon cations.[15]
Experimental Protocols
Accurate determination of physical properties is paramount for quality control and research applications. The following are standard methodologies for determining boiling point and density.
Protocol 1: Determination of Boiling Point via Distillation
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. This protocol relies on simple distillation to establish this fundamental property.
Methodology:
-
Apparatus Setup : Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Sample Preparation : Place a sample of this compound (e.g., 25 mL) and a few boiling chips into the round-bottom flask.
-
Heating : Gently heat the flask using a heating mantle. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.
-
Observation : Record the temperature at which the vapor condensation ring passes the thermometer bulb and the first drop of distillate is collected in the receiving flask.
-
Data Collection : Continue heating to maintain a steady distillation rate (approx. 1-2 drops per second). The constant temperature observed during the collection of the bulk of the distillate is the boiling point.
-
Correction : Correct the observed boiling point for any deviation from standard atmospheric pressure (760 mmHg) using established nomographs or equations.
Caption: Workflow for Boiling Point Determination.
Protocol 2: Determination of Density using a Pycnometer
Density, the mass per unit volume, is a characteristic property used to identify substances and assess purity. The pycnometer method provides a highly accurate measurement.
Methodology:
-
Pycnometer Preparation : Thoroughly clean and dry a pycnometer (a glass flask with a precise, known volume).
-
Mass of Empty Pycnometer : Accurately weigh the empty, dry pycnometer (m₁).
-
Mass of Pycnometer with Water : Fill the pycnometer with deionized water of a known temperature (e.g., 25 °C). Ensure no air bubbles are trapped. Weigh the filled pycnometer (m₂).
-
Mass of Pycnometer with Sample : Empty and thoroughly dry the pycnometer. Fill it with the this compound sample at the same temperature. Weigh the filled pycnometer (m₃).
-
Calculation :
-
Mass of water = m₂ - m₁
-
Volume of pycnometer (V) = (m₂ - m₁) / ρ_water (where ρ_water is the density of water at the measured temperature).
-
Mass of this compound = m₃ - m₁
-
Density of this compound (ρ_nonene) = (m₃ - m₁) / V
-
Caption: Workflow for Density Determination.
Safety, Handling, and Applications
Safety and Hazards: this compound is a flammable liquid and vapor.[16] It causes skin and serious eye irritation and may cause respiratory irritation.[16] A significant hazard is that it may be fatal if swallowed and enters the airways due to the risk of chemical pneumonitis.[16][17]
-
Handling : Use only in well-ventilated areas and keep away from heat, sparks, and open flames.[16] All equipment must be grounded to prevent static discharge.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and respiratory protection if vapor concentrations are high.[17][18]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]
-
First Aid :
Primary Applications: The versatile reactivity of this compound makes it a crucial intermediate in various industrial processes:
-
Surfactants and Detergents : Used in the production of nonylphenol ethoxylates.[3]
-
Lubricant Additives : Serves as a precursor for additives that enhance the performance of lubricants.[5]
-
Plasticizers : A key component in the synthesis of plasticizers that increase the flexibility of polymers.[5]
-
Polymer Production : Utilized as a comonomer to modify the properties of polymers like polyethylene.[3]
Conclusion
This compound is a cornerstone of the chemical industry, valued for the reactivity imparted by its terminal double bond. A thorough understanding of its physical properties, such as its boiling point and density, is essential for safe handling and process design, while knowledge of its chemical reactivity and spectroscopic profile is critical for its application in synthesis and for quality control. This guide provides the foundational technical data and protocols to support researchers and scientists in leveraging the full potential of this important alpha-olefin.
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1-Nonene CAS number and synonyms
An In-depth Technical Guide to 1-Nonene
Abstract
This compound (CAS No. 124-11-8) is a linear alpha-olefin of significant industrial importance, primarily serving as a chemical intermediate in the synthesis of a diverse range of products. Its defining feature, a terminal double bond, imparts a specific reactivity profile that is leveraged for manufacturing plasticizers, surfactants, and lubricant additives. This technical guide provides a comprehensive overview of this compound, consolidating critical data on its chemical identity, physicochemical properties, industrial synthesis, key chemical reactions, and applications. Furthermore, it details established analytical methodologies for its characterization and outlines essential safety and handling protocols, offering a holistic resource for professionals in research and chemical development.
Core Chemical Identity: CAS Number and Synonyms
The unambiguous identification of a chemical substance is foundational to research, manufacturing, and regulatory compliance. The Chemical Abstracts Service (CAS) has assigned the registry number 124-11-8 to this compound.[1][2][3][4] This identifier is globally recognized and essential for database searches and legal documentation.
While "this compound" is the most common and IUPAC-preferred name, several synonyms are used across literature and commerce. Recognizing these is crucial for comprehensive information retrieval.
Table 1: Primary Identifiers and Synonyms for this compound
| Identifier Type | Identifier |
|---|---|
| CAS Registry Number | 124-11-8[1][2][3][4] |
| IUPAC Name | non-1-ene[1][3] |
| Common Synonyms | α-Nonene (alpha-Nonene)[1][5], 1-Nonylene[1][6], n-Non-1-ene[1][2] |
| Molecular Formula | C₉H₁₈[2][3][4][7] |
| EC Number | 204-681-7[1][3][4] |
| Beilstein/REAXYS | 1698439[8] |
| UN Number | 3295 (for shipping)[6] |
Physicochemical Characteristics
The physical and chemical properties of this compound dictate its behavior in chemical processes, its storage requirements, and its environmental fate. It is a colorless liquid characterized by a gasoline-like odor.[1][2][6]
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 126.24 g/mol | [2][3] |
| Appearance | Colorless liquid | [1][2][9] |
| Density | 0.729 - 0.733 g/mL at 20-25 °C | [2][3][6] |
| Melting Point | -81 °C | [2][3][9] |
| Boiling Point | 146 - 147 °C | [2][3][10] |
| Flash Point | 24 - 46 °C (closed cup) | [2][9] |
| Water Solubility | Insoluble (approx. 1.1 mg/L at 25 °C) | [1][2][9] |
| Solubility in Organics | Soluble in alcohol and other organic solvents | [1][2][9] |
| Vapor Density | 4.35 (Air = 1) | [1][2] |
| Vapor Pressure | ~11 mmHg at 37.7 °C | [2][8] |
| Refractive Index | n20/D 1.416 |[2][3][9] |
Industrial Synthesis and Manufacturing
The primary route for the industrial production of this compound is the oligomerization of smaller alkenes, specifically the trimerization of propylene. This process yields a mixture of branched nonene isomers, often referred to as tripropylene, from which this compound can be separated.[10] This method is favored for its scalability and use of readily available feedstock from petroleum cracking.
Caption: Industrial synthesis of this compound via propylene trimerization.
Alternative, more specialized synthesis routes exist, including the cracking of larger hydrocarbon chains and the dehydrogenation of nonane.[7] Recent research has also explored palladium-catalyzed decarbonylation of decanoic acid as a pathway from renewable fatty acids to terminal alkenes like this compound.[4][7]
Chemical Reactivity and Key Transformations
The synthetic utility of this compound is derived almost entirely from the reactivity of its terminal C=C double bond. This functional group is susceptible to a wide range of addition reactions, making it a versatile building block.
Alkylation of Phenols
A major industrial application involves the alkylation of phenol to produce nonylphenol.[2][7] This reaction, typically catalyzed by an acid, is a classic example of electrophilic aromatic substitution where the alkene is the precursor to the electrophile. Nonylphenol is a key intermediate for non-ionic surfactants, although its use is declining due to environmental concerns regarding its breakdown products.
Hydroformylation (Oxo Process)
Hydroformylation of this compound yields C10 aldehydes, which are subsequently hydrogenated to produce isodecyl alcohol. This alcohol is a critical precursor for the synthesis of plasticizers used to impart flexibility to PVC and other polymers.
Caption: Hydroformylation of this compound to produce isodecyl alcohol.
Polymerization
This compound can be used as a comonomer in the production of polymers like Linear Low-Density Polyethylene (LLDPE).[7] Its incorporation into the polyethylene chain introduces short-chain branching, which disrupts the crystalline structure of the polymer, leading to lower density and improved flexibility and toughness.
Other Reactions
The double bond in this compound can undergo various other organic transformations valuable in research and drug development, including:
-
Hydrogenation: Addition of hydrogen across the double bond saturates the molecule to form nonane.[7]
-
Epoxidation: Reaction with peroxy acids yields 1,2-epoxynonane, a useful electrophilic intermediate.
-
Metathesis: Allows for the exchange of groups between molecules, enabling the synthesis of different alkenes.[7]
-
Hydrosilylation: The addition of a Si-H bond across the double bond forms organosilicon compounds.[7]
Core Applications
The versatility of this compound as a chemical intermediate leads to its use in several key industrial sectors.
Table 3: Major Industrial Applications of this compound
| Application Area | Product Derived from this compound | Function/Use of Product |
|---|---|---|
| Surfactants & Detergents | Nonylphenol Ethoxylates | Non-ionic surfactants, emulsifiers, and detergents.[7] |
| Polymers & Plastics | Isodecyl Alcohol | Precursor to plasticizers (e.g., phthalates) for PVC.[11] |
| Lubricants | Lubricant Additives / Synthetic Lubricants | Used in the formulation of high-performance synthetic lubricants.[1][7] |
| Organic Synthesis | Various Chemical Intermediates | A C9 building block for specialty chemicals, fine chemicals, and active pharmaceutical ingredients (APIs).[7] |
Analytical Methodologies
The quality control and analysis of this compound and its reaction products rely on standard chromatographic and spectroscopic techniques.
Gas Chromatography (GC)
Gas chromatography is the definitive technique for assessing the purity of this compound and separating it from its isomers and other hydrocarbons.
-
Protocol Outline:
-
Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., hexane).
-
Injection: Inject a small volume (typically 1 µL) into the GC inlet, which is heated to vaporize the sample.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., OV-1, SE-30 methyl silicone).[12] Separation occurs based on the differential partitioning of components between the mobile phase and the stationary phase.
-
Detection: As components elute from the column, they are detected by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural confirmation.[13]
-
-
Causality: The choice of a non-polar capillary column is effective because separation of hydrocarbon isomers is primarily driven by differences in boiling points, which correlate well with their retention times on such columns.[12]
Spectroscopic Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation, clearly showing the characteristic signals for the terminal vinyl group.
-
FTIR Spectroscopy: Provides rapid confirmation of the alkene functional group through its characteristic C=C and =C-H stretching and bending vibrations.
Safety, Handling, and Storage
This compound is a flammable liquid and poses an aspiration hazard.[9][14] Adherence to strict safety protocols is mandatory.
-
Hazards:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., PVC), safety glasses with side shields or goggles, and use in a well-ventilated area or with respiratory protection.[8][15]
-
Handling: Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[14]
-
Storage: Store in a cool, well-ventilated place in a tightly closed container.[14] Store in an approved flammable liquid storage area.[15]
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush skin with running water.[15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[9][15]
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[9][14]
Conclusion
This compound is a deceptively simple molecule that serves as a linchpin in numerous industrial chemical value chains. Its well-defined properties and predictable reactivity make it an indispensable intermediate. For researchers and developers, a comprehensive understanding of its chemical identity, synthesis, reactivity, and safe handling procedures is not merely academic but a prerequisite for innovation and the responsible development of new materials and medicines. This guide has consolidated this essential technical knowledge to serve as a foundational reference for professionals in the field.
References
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1-Nonene molecular structure and formula
An In-Depth Technical Guide to the Molecular Structure and Formula of 1-Nonene
Abstract
This compound, a linear alpha-olefin, serves as a pivotal building block in the synthesis of a diverse array of chemical products. Its specific molecular architecture, characterized by a terminal double bond on a nine-carbon chain, dictates its reactivity and utility. This guide provides a comprehensive exploration of the molecular structure, chemical formula, and physicochemical properties of this compound. It delves into the nuances of its isomerism, the spectroscopic techniques essential for its characterization, and the fundamental chemical reactions it undergoes. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile hydrocarbon for applications in organic synthesis and materials science.
Introduction to this compound
This compound is an unsaturated hydrocarbon belonging to the alkene family.[1] As a member of the alpha-olefin group, its defining feature is a carbon-carbon double bond located at the primary or "alpha" position of its linear nine-carbon backbone.[2] This structural characteristic imparts significant reactivity, making this compound a valuable intermediate in the chemical industry. It is a key precursor in the production of surfactants, lubricants, and polymers.[2][3] While not typically a final drug product, its role as a versatile scaffold and starting material in complex organic syntheses makes its properties relevant to drug development professionals.
Molecular Formula and Isomerism
Chemical Formula
The molecular formula for this compound is C₉H₁₈ .[1][4] This formula indicates that each molecule is composed of nine carbon atoms and eighteen hydrogen atoms.[1] The presence of a double bond means it has two fewer hydrogen atoms than the corresponding saturated alkane, nonane (C₉H₂₀), classifying it as an unsaturated hydrocarbon.
Structural and Geometric Isomerism
The formula C₉H₁₈ represents numerous structural isomers, which differ in the arrangement of their atoms.[5][6] The primary isomers of nonene are distinguished by the position of the double bond and the branching of the carbon chain.
-
Positional Isomers: These isomers have the same carbon skeleton but differ in the location of the double bond. For linear nonene, this includes this compound, 2-nonene, 3-nonene, and 4-nonene.[5]
-
Geometric Isomers: For nonenes where the double bond is not at the terminal position (e.g., 2-nonene, 3-nonene), cis/trans (or E/Z) isomerism is possible. This arises from the different spatial arrangements of the alkyl groups attached to the double-bonded carbons.[5]
-
Branched Isomers: The carbon chain itself can be branched. A commercially significant example is tripropylene, a mixture of branched nonenes produced from the trimerization of propene, which is used to produce nonylphenol.[6]
Caption: Relationship between the molecular formula C₉H₁₈ and its various isomers.
Molecular Structure of this compound
The IUPAC name for this compound is non-1-ene .[2][7] Its structure consists of a nine-carbon aliphatic chain with a double bond between the first and second carbon atoms (C1 and C2).[1] The remaining carbons (C2 through C9) are connected by single bonds. This linear alpha-olefin structure is the basis for its chemical properties.
Caption: Skeletal structure of this compound (non-1-ene).
Physicochemical Properties
This compound is a colorless liquid at room temperature with a characteristic gasoline-like or grassy odor.[2][7][8] It is insoluble in water but soluble in organic solvents such as alcohol.[1][2] A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 126.24 g/mol | [2][7] |
| Density | ~0.73 - 0.743 g/cm³ at 20-25 °C | [2][8][9] |
| Melting Point | -81 °C | [2][8][9] |
| Boiling Point | 146-148 °C | [2][8][9] |
| Flash Point | ~46 °C (115 °F) | [8][9] |
| Vapor Pressure | ~11 mmHg at 37.7 °C | [8] |
| Vapor Density | 4.35 (Air = 1) | [7] |
| Refractive Index | ~1.416 at 20 °C | [8][9] |
| Water Solubility | Insoluble (~1.1 mg/L at 25 °C) | [2][9] |
| logP (o/w) | 5.15 | [7][10] |
Experimental Protocols for Structural Elucidation
The unambiguous identification of this compound and its distinction from other isomers relies on a combination of modern spectroscopic techniques.
Caption: Workflow for the spectroscopic identification of an unknown compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring sample signals.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire a standard proton (¹H) spectrum followed by a carbon (¹³C) spectrum.
-
Data Analysis:
-
¹H NMR Spectrum: The spectrum of this compound will exhibit characteristic signals for its vinyl protons (hydrogens on the double bond, ~4.9-5.8 ppm), allylic protons (hydrogens on C3, adjacent to the double bond, ~2.0 ppm), and the remaining saturated alkyl chain protons (~0.9-1.4 ppm). The integration and splitting patterns (multiplicity) are key to confirming assignments.[11]
-
¹³C NMR Spectrum: The spectrum will show two distinct signals in the sp² region for the double-bonded carbons (~114 ppm and ~139 ppm) and a series of signals in the sp³ region for the seven carbons of the alkyl chain.[11]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
Protocol for Attenuated Total Reflectance (ATR)-IR Analysis:
-
Sample Preparation: Place a single drop of neat liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Key absorption bands confirming the 1-alkene structure include:[12]
-
~3080 cm⁻¹: =C-H stretching (vinyl C-H bond)
-
~2850-2960 cm⁻¹: C-H stretching (alkyl C-H bonds)
-
~1640 cm⁻¹: C=C stretching of the double bond
-
~910 cm⁻¹ and ~990 cm⁻¹: Out-of-plane =C-H bending, characteristic of a monosubstituted alkene.
-
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule.
Protocol for Electron Ionization (EI)-MS Analysis:
-
Sample Introduction: Inject a dilute solution of this compound into a gas chromatograph (GC) coupled to a mass spectrometer (GC-MS) for separation and analysis.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source.
-
Data Analysis: The resulting mass spectrum will show:[13]
-
Molecular Ion Peak (M⁺): A peak at an m/z (mass-to-charge ratio) of 126, corresponding to the molecular weight of C₉H₁₈.
-
Fragmentation Pattern: A characteristic pattern of peaks resulting from the cleavage of the molecule. Alkenes often show prominent peaks corresponding to allylic cleavage and loss of smaller alkyl fragments.
-
Chemical Reactivity and Synthesis
The terminal double bond in this compound is the center of its chemical reactivity. It readily undergoes addition reactions.[3][7]
-
Hydrogenation: In the presence of a catalyst (e.g., Pd, Pt, Ni), this compound reacts with hydrogen gas to form the saturated alkane, nonane (C₉H₂₀).[3][14]
-
Polymerization: Using various catalysts, this compound can undergo addition polymerization to form poly(this compound).[3][7]
-
Oxidation: It can react with strong oxidizing agents. For example, oxidation can lead to the formation of 1,2-epoxynonane.[7]
-
Hydroformylation: The reaction with carbon monoxide and hydrogen can produce aldehydes, which are precursors to alcohols and carboxylic acids.[3]
Synthesis Methods: this compound can be synthesized through several industrial processes, including:
-
Cracking of Higher Alkanes: The thermal decomposition of larger hydrocarbon molecules.[3]
-
Dehydrogenation of Nonane: The removal of hydrogen from nonane to introduce the double bond.[3]
-
Palladium-Mediated Decarboxylation: A more modern route involves the conversion of decanoic acid to this compound using a palladium catalyst.[3]
Applications in Research and Drug Development
While this compound itself is not a therapeutic agent, its utility in organic synthesis makes it a relevant molecule for drug discovery and development. Unsaturated scaffolds are foundational in medicinal chemistry.[15][16]
-
Chemical Intermediate: this compound serves as a starting material for synthesizing more complex molecules. The double bond can be functionalized in numerous ways to build molecular complexity.[3]
-
Scaffold for Synthesis: Olefins are critical substrates in powerful synthetic reactions like olefin metathesis, which has been used to construct complex ring systems found in natural products and drug candidates.[17]
-
Precursor for Excipients: It is used to produce nonylphenols, which are precursors to nonylphenol ethoxylates, a class of non-ionic surfactants used in various industrial and, historically, some pharmaceutical formulations.[2]
Safety and Handling
This compound is a flammable liquid and vapor.[18][19] High vapor concentrations can cause irritation to the eyes and respiratory tract and may act as an anesthetic.[8][20]
-
Handling: Work should be conducted in a well-ventilated area or fume hood. All ignition sources must be eliminated.[18][21] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., PVC or nitrile), and a lab coat, is mandatory.[19][21]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids.[19][21]
-
First Aid: In case of skin contact, wash immediately with soap and water. If inhaled, move to fresh air. If swallowed, do not induce vomiting due to the risk of aspiration into the lungs; seek immediate medical attention.[20][21]
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An In-Depth Technical Guide to the Spectroscopic Data of 1-Nonene
Introduction
1-Nonene, a terminal alkene with the chemical formula C₉H₁₈, serves as a crucial building block in various chemical syntheses, including the production of polymers, surfactants, and specialty chemicals.[1] For researchers, scientists, and professionals in drug development, a comprehensive understanding of its structural and electronic properties is paramount for its effective utilization and for the characterization of novel compounds derived from it. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule, enabling its unambiguous identification and the elucidation of its chemical behavior.
This technical guide offers an in-depth exploration of the spectroscopic data of this compound. Moving beyond a mere presentation of spectra, this document delves into the causal relationships between the molecular structure of this compound and its spectroscopic signatures. Each section is designed to be a self-validating system, integrating established principles with field-proven insights to provide a robust and reliable resource for laboratory professionals.
This compound: Structure and Physicochemical Properties
This compound is a colorless liquid with a gasoline-like odor. As a terminal alkene, its reactivity is largely defined by the carbon-carbon double bond at the C1 position.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ | [2] |
| Molecular Weight | 126.24 g/mol | [3] |
| Boiling Point | 146 °C | [3] |
| Melting Point | -81 °C | [3] |
| Density | 0.73 g/mL at 25 °C | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct and complementary information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the vinylic protons, the allylic protons, and the protons of the aliphatic chain. The chemical shifts and coupling patterns are highly informative for confirming the position of the double bond.
Workflow for NMR Analysis of this compound
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and gently swirl to ensure complete dissolution. Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Cap the tube securely.
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any drift in the magnetic field. The magnetic field is then "shimmed" to achieve maximum homogeneity, resulting in sharp, well-resolved peaks.
-
Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans is typically required.
-
Data Processing: The raw data (Free Induction Decay, FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phase-corrected and referenced to an internal standard, such as tetramethylsilane (TMS) at 0 ppm. For the ¹H spectrum, the signals are integrated to determine the relative number of protons corresponding to each peak.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the alkene functional group and the aliphatic chain.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3080 | =C-H stretch | Medium |
| ~2960-2850 | C-H stretch (aliphatic) | Strong |
| ~1640 | C=C stretch | Medium |
| ~1465 | -CH₂- bend (scissoring) | Medium |
| ~990 and ~910 | =C-H bend (out-of-plane) | Strong |
The presence of the =C-H stretching vibration above 3000 cm⁻¹ is a hallmark of unsaturation. [4]The C=C stretching absorption at around 1640 cm⁻¹ is also diagnostic for an alkene. The strong out-of-plane =C-H bending vibrations at approximately 990 and 910 cm⁻¹ are characteristic of a monosubstituted alkene. The strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching of the long alkyl chain.
Experimental Protocol for FT-IR Spectroscopy
For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining an IR spectrum.
Step-by-Step Methodology:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, Electron Ionization (EI) is a common method that leads to characteristic fragmentation.
The molecular ion peak ([M]⁺˙) for this compound is observed at a mass-to-charge ratio (m/z) of 126. [2]The fragmentation of alkenes is often complex, involving rearrangements and the formation of stable carbocations.
Simplified Fragmentation Pathway of this compound
| m/z | Proposed Fragment |
| 126 | [C₉H₁₈]⁺˙ (Molecular Ion) |
| 97 | [C₇H₁₃]⁺ |
| 83 | [C₆H₁₁]⁺ |
| 69 | [C₅H₉]⁺ |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ (Allyl Cation) |
The fragmentation pattern is characterized by a series of peaks corresponding to the loss of alkyl radicals. The base peak is often observed at m/z 41, corresponding to the stable allyl cation. [5]Other prominent peaks arise from the cleavage at different points along the alkyl chain, leading to a series of fragments with a difference of 14 mass units (CH₂).
Experimental Protocol for Mass Spectrometry
Step-by-Step Methodology:
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before analysis.
-
Ionization: In the ion source, the this compound molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form the molecular ion ([M]⁺˙).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, positively charged ions and neutral radicals.
-
Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
Conclusion
The spectroscopic data of this compound provides a comprehensive and unambiguous means of its identification and structural characterization. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, confirming the presence and position of the terminal double bond. The IR spectrum provides characteristic vibrational frequencies that are diagnostic for the alkene functional group and the aliphatic chain. Finally, the mass spectrum gives the molecular weight and a characteristic fragmentation pattern that is consistent with the structure of a long-chain terminal alkene. For researchers and scientists, a thorough understanding of these spectroscopic signatures is essential for quality control, reaction monitoring, and the structural elucidation of related compounds.
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Navigating the Spectral Landscape of 1-Nonene: An In-depth ¹H and ¹³C NMR Analysis
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-nonene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of NMR spectroscopy for the structural elucidation of this simple yet informative terminal alkene. We will explore the nuances of chemical shifts, spin-spin coupling, and peak assignments, offering field-proven insights into interpreting the spectral data of this compound.
The Structural Significance of this compound in NMR Spectroscopy
This compound (C₉H₁₈) is a linear alpha-olefin that serves as an excellent model for understanding the fundamental principles of NMR spectroscopy as applied to unsaturated hydrocarbons. Its structure, featuring a terminal double bond and a saturated alkyl chain, presents a variety of distinct proton and carbon environments, each with a unique spectral signature. A thorough analysis of its NMR spectra not only confirms the molecule's identity but also reinforces key concepts of magnetic shielding, deshielding, and through-bond scalar coupling.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is characterized by a set of distinct multiplets in both the olefinic and aliphatic regions. The interpretation of these signals is based on the chemical environment of each proton, which influences its resonance frequency (chemical shift), and the number of neighboring protons, which dictates the splitting pattern (multiplicity).
The vinylic protons (those directly attached to the double bond) are the most deshielded due to the anisotropic effect of the π-electron system and therefore appear at the highest chemical shifts.[1] The protons on the terminal =CH₂ group are diastereotopic, meaning they are in different chemical environments and thus have different chemical shifts.[2]
Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1a (trans to alkyl) | ~4.98 | ddt | J_trans_ = 17.1 Hz, J_gem_ = 2.1 Hz, J_allyl_ = 1.5 Hz |
| H-1b (cis to alkyl) | ~4.92 | ddt | J_cis_ = 10.2 Hz, J_gem_ = 2.1 Hz, J_allyl_ = 1.5 Hz |
| H-2 | ~5.79 | ddt | J_trans_ = 17.1 Hz, J_cis_ = 10.2 Hz, J_vic_ = 6.7 Hz |
| H-3 | ~2.02 | q | J_vic_ = 6.7 Hz, J_allyl_ = 1.5 Hz |
| H-4 to H-8 | ~1.28 | m | - |
| H-9 | ~0.89 | t | J_vic_ = 7.1 Hz |
Note: Chemical shifts and coupling constants are approximate and can vary slightly based on solvent and experimental conditions. Data is compiled from representative values for terminal alkenes.[3][4]
Deconstructing the Splitting Patterns:
-
H-2 (ddt): The proton on C-2 is coupled to the trans H-1a (large J), the cis H-1b (medium J), and the two protons on C-3 (triplet, small J). This results in a complex multiplet, often referred to as a doublet of doublets of triplets.
-
H-1a and H-1b (ddt): The two terminal protons are coupled to each other (geminal coupling, small J), to the H-2 proton (trans or cis coupling), and show long-range allylic coupling to the H-3 protons (very small J).
-
H-3 (q): These allylic protons are coupled to the H-2 proton and the protons on C-4, resulting in a quartet.
-
H-9 (t): The terminal methyl protons are coupled to the two adjacent methylene protons on C-8, resulting in a triplet.
Caption: Molecular structure of this compound with key proton environments highlighted.
¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum of this compound provides a direct count of the number of non-equivalent carbon atoms in the molecule. For this compound, all nine carbon atoms are in unique chemical environments, and thus, nine distinct signals are observed.
The chemical shifts in ¹³C NMR are highly dependent on the hybridization and the electronic environment of the carbon atoms.[5] The sp² hybridized carbons of the double bond are significantly deshielded and appear at higher chemical shifts compared to the sp³ hybridized carbons of the alkyl chain.[6]
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | ~114.1 |
| C-2 | ~139.1 |
| C-3 | ~33.8 |
| C-4 | ~28.9 |
| C-5 | ~29.2 |
| C-6 | ~29.5 |
| C-7 | ~31.9 |
| C-8 | ~22.7 |
| C-9 | ~14.1 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. Data is compiled from representative values.
Interpreting the Chemical Shifts:
-
C-1 and C-2: These sp² carbons resonate in the typical alkene region (100-150 ppm).[6] C-2 is further downfield than C-1 due to its substitution pattern (disubstituted vs. monosubstituted).
-
Alkyl Chain (C-3 to C-9): The sp³ carbons of the alkyl chain appear in the upfield region of the spectrum. The chemical shifts are subtly influenced by their position relative to the double bond and the end of the chain.
-
C-9: The terminal methyl carbon is the most shielded and appears at the lowest chemical shift.
Caption: ¹³C NMR chemical shift regions for this compound.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra of this compound
The quality of NMR data is critically dependent on proper sample preparation. Given that this compound is a volatile liquid, certain precautions are necessary to ensure accurate and reproducible results.
Step-by-Step Methodology:
-
Solvent Selection: Choose a deuterated solvent that will completely dissolve this compound. Chloroform-d (CDCl₃) is a common and suitable choice for non-polar compounds like this compound.
-
Sample Preparation:
-
In a clean, dry vial, prepare a solution of this compound in the deuterated solvent. For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Due to the volatility of this compound, it is advisable to prepare the sample and cap the vial promptly to minimize evaporation.
-
-
Transfer to NMR Tube:
-
Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
To remove any particulate matter that could degrade the spectral resolution, it is good practice to filter the solution through a small plug of glass wool placed in the pipette.
-
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation, which can change the sample concentration and affect the magnetic field homogeneity. Label the tube clearly.
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. Modern spectrometers often have automated shimming routines.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
-
Caption: Workflow for NMR sample preparation and data acquisition of this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of information that allows for its unambiguous structural determination. The characteristic chemical shifts and coupling patterns observed are a direct consequence of the molecule's electronic and structural features. A thorough understanding of these spectral details is paramount for chemists in various fields, enabling them to confidently identify and characterize molecules. This guide serves as a foundational reference for the NMR analysis of this compound and, by extension, other terminal alkenes.
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A-Z Guide to High-Purity 1-Nonene: Synthesis, Purification, and Analysis
Abstract
High-purity 1-nonene, a linear alpha-olefin, is a critical building block in the chemical industry, serving as a precursor for a wide range of products including surfactants, lubricants, plasticizers, and polymers.[1][2] The precise control of its purity is paramount, as even trace impurities can significantly impact the performance and properties of downstream products. This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of high-purity this compound. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a thorough understanding of the methodologies to produce and verify this essential chemical intermediate. The guide delves into the prevalent industrial and laboratory synthesis routes, details state-of-the-art purification techniques, and outlines rigorous analytical methods for purity assessment, ensuring a holistic understanding of the entire production workflow.
Introduction: The Significance of this compound Purity
This compound (C9H18) is a colorless liquid with a characteristic gasoline-like odor.[2][3] Its utility stems from the reactivity of its terminal double bond, which allows it to readily participate in various chemical reactions.[1] In the synthesis of nonylphenol, a precursor to widely used surfactants, the linearity of the this compound is crucial for the desired properties of the final product.[3][4] Similarly, in the production of synthetic lubricants and plasticizers, the presence of isomers or other olefinic impurities can compromise thermal stability and performance. Therefore, the ability to synthesize and purify this compound to high standards (typically ≥99.5%) is a key focus in industrial and research settings.[5]
Synthesis Methodologies for this compound
The selection of a synthetic route for this compound is often a trade-off between selectivity, catalyst cost, and process complexity. The primary industrial methods focus on the oligomerization of smaller, more readily available alkenes, while laboratory-scale syntheses may employ other strategies for specific research needs.
Ethylene Oligomerization
The oligomerization of ethylene is a dominant industrial process for the production of linear alpha-olefins (LAOs), including this compound.[6] This process involves the controlled, step-wise addition of ethylene units to a growing alkyl chain, catalyzed by various metal complexes.
-
Ziegler-Natta Catalysis: Named after Karl Ziegler and Giulio Natta, Ziegler-Natta catalysts are a cornerstone of olefin polymerization and oligomerization.[7] These systems typically consist of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum cocatalyst (e.g., triethylaluminum).[7][8] By carefully tuning the catalyst components and reaction conditions, the chain growth can be controlled to favor the production of specific LAOs. While highly effective for producing a range of alpha-olefins, a key challenge is managing the distribution of chain lengths to maximize the yield of the desired this compound fraction. A major concern with early transition metal catalysts is the potential for undesired polyethylene formation, which can lead to reactor fouling.[9]
-
Single-Site Catalysts: More recent advancements have focused on the development of single-site catalysts, such as metallocenes and other well-defined organometallic complexes.[10][11] These catalysts offer greater control over the oligomerization process, leading to narrower product distributions and higher selectivity for specific alpha-olefins. For instance, certain chromium-based catalyst systems have been developed for the selective trimerization of ethylene to 1-hexene and tetramerization to 1-octene, and similar principles can be applied to target longer-chain olefins.
Propylene Trimerization
Another significant industrial route involves the oligomerization of propylene to produce a mixture of nonene isomers.[12] While this method is cost-effective due to the abundance of propylene, it typically yields a complex mixture of branched nonene isomers, with this compound being a minor component. The reaction is often catalyzed by solid phosphoric acid (SPA) catalysts.[12] Subsequent purification steps are essential to isolate the desired linear alpha-olefin.
Dehydration of 1-Nonanol
For laboratory-scale synthesis or applications requiring very high purity, the dehydration of 1-nonanol offers a more direct route to this compound. This elimination reaction involves the removal of a water molecule from the alcohol, typically in the presence of an acid catalyst.[13][14]
-
Mechanism and Conditions: The reaction proceeds by protonating the hydroxyl group of the alcohol, converting it into a good leaving group (water).[14] A subsequent elimination step, which can follow either an E1 or E2 pathway depending on the alcohol's structure and reaction conditions, forms the double bond.[14] Common catalysts include strong acids like sulfuric acid or phosphoric acid, or solid acid catalysts like alumina at high temperatures.[14][15] To favor the formation of the terminal alkene (this compound) over more stable internal isomers, hindered bases can be employed in the elimination step.
Metathesis Reactions
Olefin metathesis is a powerful tool in organic synthesis that allows for the redistribution of alkene fragments.[16][17] Enyne metathesis, a variation of this reaction, can be employed to construct specific olefin structures.[16][17][18] While not a primary industrial route for bulk this compound production, metathesis offers a versatile method for the synthesis of specific olefins in a research context.[16][19]
Purification of this compound
Achieving high purity is a critical step in the production of this compound. The choice of purification method depends on the scale of production and the nature of the impurities present.
Fractional Distillation
Fractional distillation is the workhorse of industrial-scale purification. This technique separates components of a liquid mixture based on their different boiling points. Since this compound has a distinct boiling point (approximately 146-147 °C), it can be effectively separated from lower-boiling point isomers (like hexenes) and higher-boiling point components (like dodecenes).[3][20] For high-purity applications, multi-stage distillation columns are employed to achieve precise separation.
Preparative Gas Chromatography
For obtaining ultra-high purity this compound on a laboratory scale, preparative gas chromatography (Prep-GC) is an invaluable technique. In Prep-GC, the sample is vaporized and passed through a column with a stationary phase that interacts differently with the various components. This differential interaction leads to a separation of the components, which can then be collected individually as they exit the column. While highly effective, Prep-GC is generally not suitable for large-scale industrial production due to its lower throughput.
Selective Adsorption
Certain adsorbent materials can be used to selectively remove specific impurities. For example, molecular sieves with specific pore sizes can be used to trap branched isomers while allowing the linear this compound to pass through. This technique is often used as a polishing step to remove trace impurities.
Analytical Characterization and Purity Assessment
Rigorous analytical methods are essential to verify the purity of the final this compound product and to quantify any impurities.
Gas Chromatography (GC)
Gas chromatography is the primary analytical technique for assessing the purity of this compound.[5] A small sample is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. A detector at the end of the column measures the concentration of each component as it elutes.
-
Flame Ionization Detector (FID): FID is a common detector used for hydrocarbon analysis. It provides a signal that is proportional to the mass of the carbon-containing compounds, allowing for accurate quantification of this compound and any organic impurities.[21]
-
Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides both quantitative and qualitative information.[22] The mass spectrometer fragments the eluting molecules and measures the mass-to-charge ratio of the fragments, providing a unique "fingerprint" that can be used to identify unknown impurities.[22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity and purity of this compound.
-
¹H NMR: Proton NMR provides information about the different types of hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound will show characteristic signals for the vinyl protons of the double bond and the various alkyl protons along the chain.[23][24]
-
¹³C NMR: Carbon-13 NMR provides information about the different types of carbon atoms in the molecule. The ¹³C NMR spectrum of this compound will show distinct signals for the two sp² hybridized carbons of the double bond and the seven sp³ hybridized carbons of the alkyl chain.[25]
Titration Methods
Chemical titration methods can be used to determine the total olefin content. For example, bromination involves reacting the sample with a known amount of bromine, which adds across the double bonds. The amount of unreacted bromine is then determined, allowing for the calculation of the olefin content.[26]
Experimental Protocols
Laboratory Synthesis of this compound via Dehydration of 1-Nonanol
Materials:
-
1-Nonanol (98% purity)
-
Concentrated Sulfuric Acid (98%)
-
Anhydrous Sodium Sulfate
-
Saturated Sodium Bicarbonate Solution
-
Ice
Procedure:
-
In a round-bottom flask equipped with a distillation apparatus, place 50 g of 1-nonanol.
-
Slowly add 10 mL of concentrated sulfuric acid while cooling the flask in an ice bath and swirling.
-
Heat the mixture gently to initiate the dehydration reaction. The this compound and water will co-distill.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Separate the organic layer (top layer) from the aqueous layer in a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
-
Dry the crude this compound over anhydrous sodium sulfate.
-
Purify the this compound by fractional distillation, collecting the fraction that boils at 146-147 °C.
Purity Analysis by Gas Chromatography (GC-FID)
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector
-
Capillary Column (e.g., DB-1 or equivalent)
Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
Carrier Gas: Helium
-
Injection Volume: 1 µL (split injection)
Procedure:
-
Prepare a standard solution of high-purity this compound.
-
Inject the standard to determine the retention time of this compound.
-
Inject the synthesized and purified this compound sample.
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of the this compound sample by dividing the peak area of this compound by the total peak area of all components.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₈ |
| Molecular Weight | 126.24 g/mol [3] |
| Boiling Point | 146 °C[3][5] |
| Melting Point | -81 °C[3][5] |
| Density | 0.73 g/mL at 25 °C[3][5] |
| Refractive Index | 1.416 at 20 °C[3] |
Table 2: Typical GC-FID Results for Purified this compound
| Component | Retention Time (min) | Area % |
| Solvent | 2.5 | - |
| This compound | 8.2 | 99.7 |
| Impurity 1 | 7.9 | 0.1 |
| Impurity 2 | 8.5 | 0.2 |
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Simplified mechanism for the acid-catalyzed dehydration of 1-nonanol.
Conclusion
The synthesis and preparation of high-purity this compound are critical for numerous applications in the chemical industry. This guide has provided a detailed overview of the primary synthetic routes, purification techniques, and analytical methods used to produce and verify this important alpha-olefin. By understanding the principles behind each step, from catalyst selection in oligomerization to the fine-tuning of distillation parameters, researchers and professionals can ensure the production of this compound that meets the stringent purity requirements of their applications. The continued development of more selective catalysts and more efficient purification processes will further enhance the availability and quality of this essential chemical building block.
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A Senior Application Scientist's Guide to Laboratory-Scale Synthesis of 1-Nonene
Introduction
1-Nonene, a terminal alkene with the chemical formula C9H18, is a valuable chemical intermediate in various sectors, including the production of polymers, surfactants, and specialty chemicals.[1][2] Its linear structure and terminal double bond make it a versatile building block for introducing a C9 alkyl chain in organic synthesis. For researchers and professionals in drug development, the ability to synthesize this compound on a laboratory scale with high purity and predictable yields is crucial for the synthesis of novel compounds and intermediates. This guide provides an in-depth technical overview of the most reliable and practical laboratory-scale methods for the synthesis of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.
Strategic Approaches to this compound Synthesis
The synthesis of this compound in a laboratory setting can be approached through several well-established organic transformations. The choice of method often depends on the available starting materials, desired purity, and the scale of the reaction. The two most prominent and reliable methods are the dehydration of 1-nonanol and the Wittig reaction.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Yield | Key Advantages | Key Disadvantages |
| Dehydration of 1-Nonanol | 1-Nonanol | Strong acid (H2SO4, H3PO4), Alumina (Al2O3) | Moderate to High | Cost-effective, readily available starting material. | Potential for rearrangement to form internal alkenes, requires careful temperature control. |
| Wittig Reaction | Octanal, Methyltriphenylphosphonium bromide | Strong base (n-BuLi, NaH) | High | High regioselectivity for the terminal alkene, mild reaction conditions. | Stoichiometric use of the phosphonium salt, removal of triphenylphosphine oxide byproduct can be challenging. |
Method 1: Dehydration of 1-Nonanol
The acid-catalyzed dehydration of alcohols is a classic and cost-effective method for alkene synthesis.[3][4][5] This elimination reaction involves the removal of a water molecule from the alcohol to form a double bond.[3]
Causality Behind Experimental Choices
The mechanism of acid-catalyzed dehydration typically proceeds through an E1 or E2 pathway, depending on the structure of the alcohol.[6][7] For a primary alcohol like 1-nonanol, the reaction is believed to proceed predominantly via an E2-like mechanism under forcing conditions or an E1 mechanism involving a primary carbocation which is prone to rearrangement.[6][8]
-
Choice of Acid Catalyst: Strong, non-nucleophilic acids like sulfuric acid (H2SO4) or phosphoric acid (H3PO4) are employed to protonate the hydroxyl group, converting it into a good leaving group (water).[6][9] Phosphoric acid is often preferred as it is less oxidizing than sulfuric acid, which can lead to charring and the formation of sulfur dioxide.[9]
-
Temperature Control: The reaction temperature is a critical parameter. For primary alcohols, higher temperatures (typically 170-180°C) are required to drive the reaction.[6][7] Insufficient heating can lead to the formation of di-n-nonyl ether as a byproduct through an SN2 reaction between two alcohol molecules.
-
Product Removal: To shift the equilibrium towards the product and prevent the reverse reaction (hydration of the alkene), the lower-boiling this compound is typically distilled from the reaction mixture as it is formed.
Experimental Protocol: Acid-Catalyzed Dehydration of 1-Nonanol
Materials:
-
1-Nonanol
-
Concentrated phosphoric acid (85%)
-
Anhydrous sodium sulfate
-
Boiling chips
-
Simple distillation apparatus
-
Separatory funnel
-
Round-bottom flask
-
Heating mantle
Procedure:
-
To a 250 mL round-bottom flask, add 50 g of 1-nonanol and a few boiling chips.
-
Carefully add 15 mL of 85% phosphoric acid to the flask while swirling.
-
Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Ensure all joints are well-greased.
-
Heat the mixture gently with a heating mantle. The temperature of the distilling vapor should be maintained below 150°C.
-
Collect the distillate, which will consist of this compound and water, in a receiving flask cooled in an ice bath.
-
Continue the distillation until no more liquid is collected.
-
Transfer the distillate to a separatory funnel and wash it with two 20 mL portions of water to remove any residual acid.
-
Separate the organic layer (top layer) and dry it over anhydrous sodium sulfate.
-
Decant the dried this compound into a clean, dry round-bottom flask and perform a final fractional distillation, collecting the fraction that boils at approximately 146-147°C.[10][11]
Visualization of the Dehydration Mechanism
Caption: E1 mechanism for the acid-catalyzed dehydration of 1-nonanol.
Method 2: The Wittig Reaction
The Wittig reaction is a powerful and highly reliable method for synthesizing alkenes from aldehydes or ketones.[12][13] It involves the reaction of a phosphorus ylide (the Wittig reagent) with a carbonyl compound.[12][14] For the synthesis of this compound, octanal is reacted with methylenetriphenylphosphorane.
Causality Behind Experimental Choices
A key advantage of the Wittig reaction is its high regioselectivity; the double bond is formed specifically at the location of the original carbonyl group, preventing the formation of isomeric alkenes.[12]
-
Formation of the Ylide: The Wittig reagent, a phosphorus ylide, is typically prepared in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or sodium hydride (NaH).[15] The base deprotonates the carbon adjacent to the phosphorus, forming the reactive ylide.
-
Reaction with the Carbonyl: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde (octanal). This leads to the formation of a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring.[12]
-
Product Formation: The oxaphosphetane intermediate decomposes to yield the desired alkene (this compound) and triphenylphosphine oxide.[12][14] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.
Experimental Protocol: Wittig Synthesis of this compound
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (in hexane)
-
Octanal
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Pentane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Schlenk line or inert atmosphere setup
-
Syringes
-
Round-bottom flasks
Procedure:
-
Ylide Preparation: a. In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether. b. Cool the suspension to 0°C in an ice bath. c. Slowly add a solution of n-butyllithium (1.0 equivalent) in hexane via syringe. The mixture will turn a characteristic orange/yellow color, indicating the formation of the ylide. d. Stir the mixture at room temperature for 1-2 hours.
-
Reaction with Octanal: a. Cool the ylide solution back to 0°C. b. Slowly add a solution of octanal (1.0 equivalent) in anhydrous diethyl ether via syringe. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Work-up and Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or pentane. c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. d. Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent. e. The crude product will contain triphenylphosphine oxide. Purify the this compound by column chromatography on silica gel using pentane as the eluent, or by careful fractional distillation.
Visualization of the Wittig Reaction Workflow
Caption: Step-by-step workflow for the Wittig synthesis of this compound.
Purification and Characterization
Regardless of the synthetic method employed, purification of the crude this compound is essential to obtain a product of high purity.
-
Distillation: Fractional distillation is the most common method for purifying this compound, taking advantage of its boiling point of approximately 146-147°C.[10][11]
-
Chromatography: For the Wittig reaction, column chromatography is often necessary to remove the non-volatile triphenylphosphine oxide byproduct.
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure of the terminal alkene.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the vinyl group.[16][17]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of this compound (126.24 g/mol ).[1][18]
Safety and Handling
This compound is a flammable liquid and its vapors can form explosive mixtures with air.[19][20] It is also an irritant to the skin, eyes, and respiratory tract.[10][21]
Mandatory Safety Precautions:
-
Always work in a well-ventilated fume hood.[22]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.[20][21]
-
Ground all equipment to prevent static discharge, which can be an ignition source.[19][20][23]
-
Keep away from open flames, sparks, and other ignition sources.[20][22]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[20][21]
-
In case of a spill, eliminate all ignition sources and absorb the spill with a non-combustible material like sand or vermiculite.[19][23]
Conclusion
The laboratory-scale synthesis of this compound can be effectively achieved through the dehydration of 1-nonanol or the Wittig reaction. The dehydration method offers a cost-effective route, while the Wittig reaction provides superior regioselectivity. The choice of method will depend on the specific requirements of the research, including desired purity, available starting materials, and equipment. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and safely synthesize this compound for their scientific endeavors.
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Thermodynamic properties of 1-Nonene
An In-Depth Technical Guide to the Thermodynamic Properties of 1-Nonene
Abstract
This technical guide provides a comprehensive overview of the essential thermodynamic properties of this compound (CAS: 124-11-8).[1][2][3][4] As a linear alpha-olefin, this compound serves as a crucial intermediate in the synthesis of various chemical products, including surfactants and lubricants.[5] A thorough understanding of its thermodynamic behavior is paramount for researchers, scientists, and drug development professionals engaged in process design, reaction engineering, and safety assessment. This document consolidates key data from authoritative sources, explains the theoretical and practical significance of these properties, details standardized experimental methodologies for their determination, and explores their application in scientific research and development.
Introduction to this compound: A Molecular Profile
This compound is an unsaturated hydrocarbon with the chemical formula C₉H₁₈ and a molecular weight of 126.24 g/mol .[4][5] Its structure features a nine-carbon chain with a terminal double bond, classifying it as a linear alpha-olefin.[5] This terminal unsaturation is a site of high reactivity, making this compound a versatile precursor in organic synthesis.[6] The physical and chemical behavior of this compound under various temperature and pressure conditions is dictated by its thermodynamic properties. Accurate data is therefore not merely academic; it is a prerequisite for designing, scaling, and safely operating chemical processes.
Table 1: Identification and Basic Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | non-1-ene | [3][4] |
| Synonyms | alpha-Nonene, n-Non-1-ene, Nonylene | [1][4][5] |
| CAS Number | 124-11-8 | [1][2][3][4] |
| Chemical Formula | C₉H₁₈ | [1][2][3][4] |
| Molecular Weight | 126.239 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [4][5][7] |
| Odor | Gasoline-like, grassy, onion-like |[4][5][8] |
Phase Behavior and State Functions
The phase transitions of a substance are governed by its response to changes in temperature and pressure. For this compound, these transitions from solid to liquid and liquid to gas are fundamental to its handling, purification, and reaction chemistry.
Melting, Boiling, and Critical Points
The melting and boiling points define the temperature ranges for this compound's liquid state at atmospheric pressure. The critical point represents the terminus of the vapor-liquid phase equilibrium curve, beyond which a distinct liquid phase no longer exists. These parameters are essential for storage, transport, and process design, particularly for separation techniques like distillation.[9]
Table 2: Key Phase Transition Data for this compound
| Property | Value (Temperature) | Value (Pressure) | Source(s) |
|---|---|---|---|
| Melting Point (Tfus) | -81.3 °C (191.8 K) | N/A | [3][5] |
| Normal Boiling Point (Tboil) | 146.9 °C (420.0 K) | 1 atm | [3][5][9] |
| Critical Temperature (Tc) | 320.85 °C (594.0 K) | 23.8 bar (2.41 MPa) | [3][4][9] |
| Critical Pressure (Pc) | N/A | 23.8 bar (2.41 MPa) |[3][4][9] |
The following diagram illustrates the phase transitions of this compound, highlighting the energy required to overcome intermolecular forces at each stage.
Caption: Phase transitions of this compound with associated enthalpy changes.
Enthalpy and Entropy
Enthalpy (ΔH) and entropy (ΔS) are the cornerstones of chemical thermodynamics, quantifying the energy and disorder of a system.
-
Enthalpy of Vaporization (ΔvapH): This is the energy required to transform one mole of liquid this compound into a gas at constant pressure.[10] It is a direct measure of the strength of intermolecular forces in the liquid phase. This value is critical for calculating the energy duty for vaporizers and condensers in distillation columns. The enthalpy of vaporization for this compound is approximately 44.23 kJ/mol.[3]
-
Enthalpy of Fusion (ΔfusH): This represents the energy needed to melt one mole of solid this compound. This property is vital for processes involving crystallization or handling the substance near its freezing point.
-
Standard Liquid Entropy (S°liquid): This value quantifies the degree of molecular disorder of liquid this compound at standard conditions (298.15 K, 1 bar). The standard liquid entropy for this compound has been reported as 392.54 J/mol·K.[2]
Heat Capacity and Transport Properties
Heat Capacity
The constant pressure heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree Kelvin at constant pressure. This property is indispensable for any heat transfer calculation, such as determining the energy needed to heat a reactor feed stream to a target reaction temperature. For liquid this compound at 298.15 K, the heat capacity (Cp,liquid) is 270.36 J/mol·K.[2][11]
Density and Viscosity
Transport properties like density and viscosity are crucial for fluid dynamics calculations, including pumping, mixing, and reactor design.
Table 3: Selected Physical and Transport Properties of this compound
| Property | Value | Conditions | Source(s) |
|---|---|---|---|
| Liquid Density | 726.33 kg/m ³ (0.73 g/mL) | 25 °C, 1.013 bar | [3][8] |
| Dynamic Viscosity | 0.587 cP | 25 °C, 1.013 bar | [3] |
| Kinematic Viscosity | 0.808 cSt | 25 °C | [3][12] |
| Surface Tension | 0.0226 N/m | 25 °C, 1.013 bar | [3] |
| Thermal Conductivity | 0.1205 W/(m·K) | 25 °C, 1.013 bar |[3] |
Experimental Determination of Thermodynamic Properties
The trustworthiness of thermodynamic data hinges on the rigor of the experimental methods used for its determination. Differential Scanning Calorimetry (DSC) is a powerful and widely used thermoanalytical technique for characterizing the thermal properties of materials like this compound.
Protocol: Measuring Phase Transitions and Heat Capacity using DSC
This protocol provides a generalized workflow for determining the melting point, enthalpy of fusion, and heat capacity of this compound.
Objective: To quantitatively measure the temperatures and heat flows associated with the phase transitions and heat capacity of this compound.
Materials:
-
Differential Scanning Calorimeter
-
Hermetically sealed aluminum pans and lids
-
Crimp press for sealing pans
-
This compound sample (high purity)
-
Reference material (e.g., indium for calibration)
-
Inert purge gas (e.g., nitrogen)
Methodology:
-
Instrument Calibration:
-
Calibrate the DSC for temperature and enthalpy using a certified indium standard. The well-defined melting point (156.6 °C) and enthalpy of fusion (28.45 J/g) of indium provide a reliable baseline.
-
-
Sample Preparation:
-
Tare an empty hermetic aluminum pan and lid.
-
Pipette a small amount of this compound (typically 5-10 mg) into the pan. Due to its volatility, this step should be performed quickly.
-
Hermetically seal the pan using the crimp press. This is critical to prevent mass loss from evaporation during the experiment, which would invalidate the results.
-
Prepare an identical empty, sealed pan to be used as a reference.
-
-
Experimental Program:
-
Place the sample pan and the reference pan into the DSC cell.
-
Equilibrate the system at a temperature well below the expected melting point (e.g., -120 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the boiling point (e.g., 160 °C). An inert gas purge is maintained throughout to ensure a stable thermal environment.
-
-
Data Analysis:
-
Melting Point: The melting point is determined from the onset temperature of the endothermic peak corresponding to fusion.
-
Enthalpy of Fusion (ΔfusH): Integrate the area of the melting peak. The instrument software calculates the enthalpy based on the calibration.
-
Heat Capacity (Cp): In the region where no phase transition occurs, the heat flow signal is directly proportional to the sample's heat capacity. The Cp value can be calculated by comparing the heat flow to the sample against that of a known sapphire standard under the same conditions.
-
The following diagram outlines this experimental workflow.
Caption: A generalized workflow for determining thermal properties of this compound using DSC.
Applications in Research and Drug Development
While this compound is not an active pharmaceutical ingredient, its thermodynamic properties are highly relevant for professionals in drug development and chemical research for several reasons:
-
Process Chemistry & Scale-Up: Many complex pharmaceutical molecules are built from simpler hydrocarbon backbones. As a linear alpha-olefin, this compound is a potential starting material or intermediate in multi-step syntheses.[5] The thermodynamic data presented here is essential for:
-
Reaction Control: Managing the heat of reaction to prevent thermal runaways.
-
Purification: Designing efficient distillation and crystallization processes to achieve the high purity required for pharmaceutical intermediates.
-
Energy Management: Calculating the energy costs associated with heating, cooling, and phase separation at industrial scale.
-
-
Solubility and Formulation: In drug development, understanding solubility is key. While this compound itself is insoluble in water, it can be used to synthesize amphiphilic molecules (surfactants) that are widely used as excipients in drug formulations to solubilize active ingredients.[4][5] The thermodynamic properties of the hydrocarbon tail, originating from precursors like this compound, influence the overall behavior of these excipients.
Conclusion
The thermodynamic properties of this compound are foundational to its application in chemical synthesis and industrial processes. From its fundamental phase behavior to its heat capacity and transport properties, each data point provides a critical piece of information for ensuring the efficiency, safety, and scalability of chemical operations. The protocols for determining these properties, grounded in established techniques like DSC, ensure the generation of reliable data. For researchers in the pharmaceutical and chemical industries, a firm grasp of these principles is indispensable for innovation and development.
References
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound - Condensed phase thermochemistry data. NIST Chemistry WebBook. Retrieved from [Link]
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Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound - Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound - Notes. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 124-11-8). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound - Phase change data. NIST Chemistry WebBook. Retrieved from [Link]
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Smith, R. L., & Domalski, E. S. (n.d.). Standard Chemical Thermodynamic Properties of Alkene Isomer Groups. Journal of Physical and Chemical Reference Data. Retrieved from [Link]
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Wilhoit, R. C., & Zwolinski, B. J. (2009). Thermodynamic Properties of Alkenes (Mono-Olefins Larger than C4). Standard Reference Data. Retrieved from [Link]
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Khan Academy. (n.d.). Heat of hydrogenation vs stability of alkenes. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 1-Nonene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the solubility of 1-nonene, a key intermediate in various chemical syntheses, in a range of common organic solvents. The document delves into the theoretical principles governing its solubility, presents available qualitative and quantitative data, and offers detailed experimental protocols for determining solubility in the laboratory. Furthermore, it explores the application of thermodynamic models, such as the UNIFAC group contribution method, for predicting solubility behavior. This guide is intended to be a valuable resource for researchers and professionals working with this compound in diverse applications, from polymer manufacturing to the synthesis of specialty chemicals.
Introduction: Understanding the Importance of this compound Solubility
This compound, an alpha-olefin with the chemical formula C₉H₁₈, serves as a crucial building block in the chemical industry. Its applications are extensive, ranging from the production of nonylphenol and plasticizer alcohols to its use as a comonomer in the synthesis of polyethylene. The efficiency and success of these synthetic processes are intrinsically linked to the solubility of this compound in the chosen reaction medium. A thorough understanding of its solubility characteristics is therefore paramount for process optimization, reaction kinetics control, and product purification.
This guide aims to provide a detailed exploration of this compound's solubility, moving beyond general statements to offer a practical and scientifically grounded resource. We will examine the interplay of intermolecular forces that dictate solubility and present a compilation of available data. Moreover, this document will equip researchers with the necessary knowledge to experimentally determine solubility and to leverage predictive models for solvent selection and process design.
Theoretical Framework: The Science of Solubility
The solubility of one substance in another is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, a nonpolar hydrocarbon, its solubility in various organic solvents can be understood by considering the following forces:
-
Van der Waals Forces (London Dispersion Forces): As a nonpolar molecule, the primary intermolecular forces exerted by this compound are London dispersion forces. These are temporary attractive forces that arise from the instantaneous fluctuations in electron distribution within the molecule. Solvents that also primarily exhibit London dispersion forces, such as other alkanes and aromatic hydrocarbons, are generally good solvents for this compound.
-
Dipole-Dipole Interactions: Polar solvents possess permanent dipoles. While this compound itself is nonpolar, some induced dipole interactions can occur. However, the solubility of this compound in highly polar solvents is expected to be limited due to the significant difference in the nature of the primary intermolecular forces.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding, such as alcohols, present a more complex scenario. While the hydrocarbon backbone of this compound is nonpolar, the presence of a hydroxyl group in an alcohol introduces strong hydrogen bonding capabilities to the solvent. The overall solubility will depend on the balance between the nonpolar interactions of the alkyl chains and the disruptive effect of the solute on the solvent's hydrogen-bonding network.
The dissolution process can be conceptually broken down into three steps:
-
Overcoming the intermolecular forces within the solute (this compound).
-
Overcoming the intermolecular forces within the solvent.
-
Formation of new intermolecular forces between the solute and solvent molecules.
For dissolution to be favorable, the energy released in the third step should be comparable to or greater than the energy required for the first two steps.
Solubility of this compound: A Solvent-by-Solvent Analysis
Qualitative Solubility
General observations indicate that this compound is soluble in many common organic solvents , particularly those that are nonpolar or of low polarity. It is reported to be soluble in alcohols.[1][2] Conversely, it is insoluble in water .[1][2]
Quantitative Solubility Data
Precise quantitative data on the solubility of this compound is sparse in publicly available literature. However, based on the principle of "like dissolves like," we can anticipate high miscibility with certain solvents.
Table 1: Predicted and Known Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Alkanes | Hexane | Miscible | Both this compound and hexane are nonpolar hydrocarbons, interacting primarily through London dispersion forces. Their similar chemical nature suggests they will be fully miscible in all proportions. |
| Aromatic Hydrocarbons | Toluene | Miscible | Toluene is a nonpolar aromatic hydrocarbon. The interactions between the nonpolar alkyl chain of this compound and the nonpolar toluene molecule are favorable, leading to high solubility. |
| Alcohols | Ethanol | Soluble | This compound is generally described as soluble in alcohol.[1][2] While the hydroxyl group of ethanol introduces polarity and hydrogen bonding, the ethyl group provides a nonpolar region for interaction with this compound. Complete miscibility may not occur at all temperatures and concentrations. |
| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent. It can induce a dipole in the this compound molecule, and its small size allows for effective interaction. Good solubility is expected, though likely not complete miscibility under all conditions. |
| Ethers | Diethyl Ether | Soluble | Diethyl ether is a relatively nonpolar solvent. The dominant intermolecular forces are London dispersion forces, similar to this compound, suggesting good solubility. |
Note: The term "miscible" implies that the two liquids can be mixed in all proportions to form a single homogeneous phase. "Soluble" indicates that a significant amount of this compound will dissolve, but they may not be miscible in all proportions.
Experimental Determination of Solubility
For applications requiring precise knowledge of solubility, experimental determination is essential. The following section provides detailed protocols for two common methods used to determine the solubility of a liquid in a liquid.
Isothermal Shake-Flask Method
This is a widely used and reliable method for determining the thermodynamic solubility of a substance at a given temperature.
Diagram 1: Isothermal Shake-Flask Method Workflow
Caption: Workflow for the Isothermal Shake-Flask Method.
Step-by-Step Protocol:
-
Preparation of the Mixture: In a series of sealable glass flasks, add a known volume of the desired organic solvent. To each flask, add an excess amount of this compound. The excess is crucial to ensure that the solvent becomes saturated.
-
Equilibration: Tightly seal the flasks and place them in a constant-temperature water bath or incubator equipped with a shaker. Agitate the flasks for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The exact time required may need to be determined empirically by taking samples at different time points until the concentration of this compound in the solvent phase remains constant.
-
Phase Separation: After the equilibration period, stop the agitation and allow the flasks to remain in the constant-temperature bath for several hours (e.g., 12-24 hours) to allow for complete separation of the two liquid phases.
-
Sampling: Carefully withdraw a known volume of the solvent-rich phase (the bottom or top layer, depending on the relative densities) using a syringe. It is critical to avoid disturbing the interface and to not draw any of the undissolved this compound phase into the sample.
-
Analysis: Analyze the concentration of this compound in the collected sample using a calibrated analytical method. Gas chromatography with a flame ionization detector (GC-FID) is a highly suitable technique for this purpose. Prepare a calibration curve using standard solutions of this compound in the solvent of interest.
-
Calculation and Reporting: From the concentration determined in the analysis and the volume of the sample taken, calculate the solubility of this compound in the solvent. The solubility is typically expressed in units of grams per 100 mL of solvent ( g/100 mL), mole fraction (χ), or molarity (mol/L) at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the results.
Cloud Point Titration Method
The cloud point method is a simpler and faster technique, often used for quality control, that determines the temperature at which a solution of a given composition becomes cloudy upon cooling, indicating the onset of phase separation.
Diagram 2: Cloud Point Titration Method Workflow
Caption: Workflow for the Cloud Point Titration Method.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a series of mixtures of this compound and the solvent in known weight or volume ratios in sealed test tubes.
-
Heating: Gently heat the test tube in a water bath while stirring until the mixture becomes a clear, single phase.
-
Cooling and Observation: Remove the test tube from the heating bath and allow it to cool slowly while continuing to stir. A controlled cooling rate is important for accurate results.
-
Cloud Point Determination: Observe the solution carefully. The temperature at which the first sign of turbidity or cloudiness appears is the cloud point. This indicates the temperature at which the solution becomes saturated and phase separation begins.
-
Data Collection: Record the cloud point temperature for each composition.
-
Constructing a Solubility Curve: By plotting the cloud point temperatures against the corresponding compositions, a solubility curve can be constructed. This curve represents the boundary between the single-phase and two-phase regions for the this compound/solvent system.
Predictive Modeling of Solubility: The UNIFAC Approach
For systems where experimental data is lacking, thermodynamic models can provide valuable predictions of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method that is widely used for this purpose.[3]
The UNIFAC method calculates the activity coefficients of components in a mixture based on the functional groups present in the molecules. The activity coefficient is a measure of the deviation of a component's behavior from ideality. Once the activity coefficients are known, the solubility can be calculated using thermodynamic principles.
Diagram 3: Logic of the UNIFAC Model for Solubility Prediction
Caption: Conceptual workflow of the UNIFAC model for solubility prediction.
To predict the solubility of this compound in a solvent using the UNIFAC model, the following steps are taken:
-
Group Assignment: The this compound molecule is broken down into its constituent UNIFAC groups: one CH2=CH group and seven CH2 groups, and one CH3 group. Similarly, the solvent molecule is decomposed into its respective functional groups.
-
Interaction Parameters: The model then utilizes a matrix of binary interaction parameters between these groups, which have been determined from experimental vapor-liquid equilibrium data for a large number of chemical systems.
-
Activity Coefficient Calculation: The UNIFAC equations are used to calculate the activity coefficients of this compound and the solvent at a given temperature and composition.
-
Phase Equilibrium Calculation: The calculated activity coefficients are then used to solve the liquid-liquid equilibrium equations, which allows for the determination of the composition of each phase at equilibrium, and thus the solubility.
While the UNIFAC model is a powerful predictive tool, its accuracy is dependent on the availability and quality of the group interaction parameters. For novel systems, it may be necessary to determine these parameters experimentally.
Conclusion and Future Outlook
This technical guide has provided a detailed overview of the solubility of this compound in common organic solvents. The solubility is governed by the principle of "like dissolves like," with this compound exhibiting high solubility in nonpolar solvents such as alkanes and aromatic hydrocarbons, and good solubility in moderately polar solvents like alcohols and ketones.
For precise quantitative data, experimental determination using methods such as the isothermal shake-flask or cloud point titration is recommended. The detailed protocols provided herein offer a practical starting point for such investigations. In the absence of experimental data, predictive models like UNIFAC can offer valuable insights into solubility behavior, aiding in solvent screening and process design.
Future research should focus on generating a comprehensive database of quantitative solubility data for this compound in a wider range of solvents and at various temperatures. This would not only be of immense practical value to the chemical industry but also serve to refine and validate thermodynamic models like UNIFAC, leading to more accurate predictions for a broader array of chemical systems.
References
Navigating the Volatility: A Technical Guide to the Safe Handling of 1-Nonene
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 1-Nonene
This compound (C9H18) is a colorless, flammable liquid characterized by a gasoline-like odor.[1][2] As an alkene, its chemical structure features a terminal double bond, which contributes to its reactivity and utility as a reagent in various chemical syntheses, including the production of nonylphenols and as an intermediate in the manufacturing of other chemicals.[3] While its utility in research and development is significant, its physical and chemical properties necessitate a thorough understanding and implementation of stringent health and safety protocols to mitigate risks to personnel and the laboratory environment. This guide provides a comprehensive overview of the critical health and safety information for handling this compound, grounded in authoritative data to ensure the well-being of laboratory professionals.
Core Hazard Profile of this compound
The primary hazards associated with this compound are its flammability and potential for adverse health effects upon exposure. It is classified as a flammable liquid and its vapors can form explosive mixtures with air.[4] Health hazards primarily involve irritation to the respiratory system, eyes, and skin, with the potential for more severe effects such as central nervous system depression at high concentrations.[1][5]
Physical and Chemical Properties
A clear understanding of this compound's physical and chemical properties is fundamental to its safe handling. These properties dictate its behavior under various laboratory conditions and inform the necessary safety precautions.
| Property | Value | Source |
| Molecular Formula | C9H18 | [1][6] |
| Molecular Weight | 126.24 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Gasoline-like | [1][2] |
| Boiling Point | 146-147 °C (295-297 °F) | [4][6] |
| Melting Point | -81 °C (-114 °F) | [6] |
| Flash Point | 25-46.11 °C (77-115 °F) | [6][7] |
| Vapor Pressure | 10.86-11 mm Hg at 25 °C | [4][6] |
| Vapor Density | 4.35 (Air = 1) | [1] |
| Specific Gravity | 0.729-0.733 at 25 °C | [4][6] |
| Solubility in Water | Insoluble | [1][2] |
| Solubility in Organic Solvents | Soluble in alcohol | [1][2] |
Health Hazard Information
Exposure to this compound can occur through inhalation, skin contact, eye contact, and ingestion. Each route of exposure presents a unique set of risks and requires specific first-aid responses.
Inhalation
High concentrations of this compound vapor can irritate the respiratory tract and act as an anesthetic.[1][5] Symptoms of overexposure may include dizziness, headache, difficulty breathing, and in severe cases, loss of consciousness.[5]
Skin and Eye Contact
Direct contact with liquid this compound can cause skin and eye irritation.[5] Prolonged or repeated skin contact may lead to reddening and smarting of the skin.[5]
Ingestion
Ingestion of this compound is a significant concern due to the risk of aspiration into the lungs, which can cause chemical pneumonitis.[8] For this reason, inducing vomiting after ingestion is not recommended.[5][8]
Occupational Exposure Limits
It is important to note that as of the current literature, there are no specific Permissible Exposure Limits (PELs) established by the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH) for this compound.[8] Similarly, the American Conference of Governmental Industrial Hygienists (ACGIH) has not listed a Threshold Limit Value (TLV) for this substance. In the absence of specific exposure limits, it is crucial to adhere to the principle of keeping exposure to the lowest reasonably achievable level through the implementation of robust engineering controls and the use of appropriate personal protective equipment.
Safe Handling and Storage Protocols
The following protocols are designed to minimize the risk of exposure and incidents when handling this compound in a laboratory setting.
Engineering Controls
The primary line of defense against exposure to this compound vapors is the use of effective engineering controls. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Ventilation systems should be designed to prevent the accumulation of flammable vapors.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal and ocular exposure. The following PPE should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves with a minimum thickness of 4mil, should be worn. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin from accidental contact.
-
Respiratory Protection: In situations where engineering controls are not sufficient to maintain low vapor concentrations, a NIOSH-approved respirator with an organic vapor canister may be necessary.[5]
Storage Requirements
This compound should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It should be kept in tightly closed containers and away from oxidizing agents, with which it can react vigorously.[2][3] Storage areas should be designed to contain spills and should be equipped with appropriate fire suppression systems.
Experimental Protocol: Safe Dispensing of this compound
This protocol outlines the step-by-step methodology for safely dispensing this compound in a laboratory setting.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary materials: this compound container, receiving vessel, compatible funnel, and spill containment materials.
-
Don the required personal protective equipment as outlined above.
-
-
Grounding and Bonding:
-
To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that the this compound container and the receiving vessel are electrically bonded and grounded, especially when transferring larger quantities.
-
-
Dispensing:
-
Place the receiving vessel inside a secondary containment tray within the fume hood.
-
Slowly and carefully open the this compound container.
-
Use a compatible funnel to transfer the desired amount of liquid into the receiving vessel, avoiding splashing.
-
Once the transfer is complete, securely close both containers.
-
-
Cleanup:
-
Wipe any minor drips with a compatible absorbent material and dispose of it as hazardous waste.
-
Clean the work area within the fume hood.
-
-
Post-Dispensing:
-
Properly store the this compound container.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of or decontaminate it as appropriate.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
In the event of an emergency involving this compound, a swift and informed response is critical.
Spill Response
The appropriate response to a this compound spill depends on its size and location.
Caption: Decision workflow for responding to a this compound spill.
For a minor spill, trained personnel wearing appropriate PPE can manage the cleanup by absorbing the material with a non-combustible absorbent and placing it in a sealed container for disposal. For a major spill, the area should be evacuated, and emergency services should be contacted.[8] All ignition sources must be eliminated in the vicinity of a spill.[4]
Fire Response
This compound is a flammable liquid.[4] In case of a fire, use dry chemical, foam, or carbon dioxide extinguishers.[5] Water may be ineffective in extinguishing the fire.[5] If a container of this compound is exposed to fire, cool it with water spray from a safe distance.[5]
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with plenty of water.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them drink water or milk. Seek immediate medical attention.[5]
Waste Disposal
All waste materials contaminated with this compound, including absorbent materials from spills and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8]
Conclusion
This compound is a valuable chemical intermediate that can be handled safely with a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with its use and maintain a safe laboratory environment. The principles of substitution with less hazardous materials, the consistent use of engineering controls, diligent application of personal protective equipment, and preparedness for emergencies are the cornerstones of a robust chemical safety program.
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ChemBK. (2024, April 9). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]
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Braskem. (n.d.). Nonene. Retrieved from [Link]
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Braskem. (n.d.). Nonene Safety Data Sheet. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 124-11-8). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. In NIST WebBook. Retrieved from [Link]
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GazFinder. (n.d.). Gas detectors and respiratory protection equipments C9H18 (nonene), CAS number 27215-95-8. Retrieved from [Link]
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Methodological & Application
Introduction: Beyond Homopolymers - Engineering Functionality with 1-Nonene
An Application Guide to the Strategic Use of 1-Nonene in Copolymerization
In modern polymer science, the pursuit of materials with precisely tailored properties has shifted focus from simple homopolymers to complex copolymers. The incorporation of a secondary monomer, or comonomer, into a polymer chain is a powerful strategy to modify the material's fundamental characteristics. Comonomers act as intentional "defects" in the polymer backbone, disrupting chain regularity and, in doing so, altering properties like crystallinity, density, flexibility, and thermal behavior.[1][2]
This compound (C9H18), a higher α-olefin (HAO), is a particularly effective comonomer for this purpose.[3] When copolymerized with primary monomers like ethylene or propylene, each incorporated this compound unit introduces a seven-carbon (heptyl) branch onto the polymer backbone.[4] This relatively long side chain is significantly more disruptive to crystalline packing than the shorter branches introduced by common comonomers such as 1-butene (ethyl branch) or 1-hexene (butyl branch).[4][5] This disruption is the key to producing materials like Linear Low-Density Polyethylene (LLDPE), plastomers, and elastomers, where controlled flexibility and toughness are paramount.[5][6][7][8] The choice of catalytic system—primarily Ziegler-Natta or metallocene catalysts—is crucial, as it dictates the efficiency of this compound incorporation and the final microstructure of the copolymer.[9][10]
The "Comonomer Effect": A Kinetic Anomaly
A noteworthy phenomenon often observed in α-olefin copolymerization is the "comonomer effect," where the addition of small quantities of a comonomer, such as this compound, can lead to a significant increase in the overall polymerization rate compared to the homopolymerization of the primary monomer.[11][12][13] This counterintuitive result has been a subject of extensive research, particularly in metallocene-catalyzed systems.
While a single, universally accepted mechanism remains debated, investigations into propene/1-nonene copolymerization suggest the effect is intrinsically linked to the comonomer's role in chain termination and transfer processes.[11][12] The incorporation of a bulky this compound unit can alter the steric and electronic environment of the catalyst's active site. This modification may facilitate more rapid chain transfer, freeing up the active site to initiate a new polymer chain more quickly.[11] This acceleration, driven by the selective interaction of the comonomer with the catalyst, highlights the complex interplay between catalyst, monomer, and comonomer that governs polymerization kinetics.
Catalytic Systems and Polymerization Protocols
The successful synthesis of this compound copolymers is critically dependent on the chosen catalyst technology. The two dominant industrial methods, Ziegler-Natta and metallocene catalysis, offer distinct advantages and disadvantages regarding the incorporation of higher α-olefins.
Ziegler-Natta (Z-N) Catalysis
Ziegler-Natta systems represent the traditional workhorse for polyolefin production. These are typically heterogeneous catalysts, often comprising a titanium chloride species (e.g., TiCl₄) supported on magnesium chloride (MgCl₂), which is activated by an organoaluminum cocatalyst like triethylaluminum (TEA).[9][14][15][16]
-
Causality Behind Experimental Choices: Z-N catalysts possess a variety of active sites with different steric and electronic properties. This heterogeneity makes them highly active for ethylene polymerization but generally less efficient at incorporating bulky α-olefins like this compound.[5][17] The accessibility of the active sites can hinder the approach of the larger comonomer. Therefore, reaction conditions must be carefully optimized to promote comonomer uptake. The choice of an inert hydrocarbon solvent provides a medium for the reaction without interfering with the catalyst, while hydrogen is often used as a chain transfer agent to control molecular weight.
Objective: To synthesize Linear Low-Density Polyethylene (LLDPE) with a target this compound incorporation.
Materials:
-
High-purity ethylene gas
-
Anhydrous, deoxygenated this compound
-
Ziegler-Natta catalyst precursor (e.g., TiCl₄/MgCl₂)
-
Triethylaluminum (TEA) solution in hexane (cocatalyst)
-
Anhydrous, deoxygenated hexane or heptane (solvent)
-
High-purity hydrogen gas (chain transfer agent)
-
Isopropanol with 5% HCl (quenching agent)
-
Acetone (washing solvent)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Jacketed, stirred-tank polymerization reactor (e.g., 1L Buchi reactor)
-
Monomer/gas feed lines with mass flow controllers
-
Syringes and cannulas for liquid transfer under inert atmosphere
-
Schlenk line or glovebox
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Preparation: Thoroughly dry the reactor at >100°C for several hours. Assemble while hot and purge with high-purity nitrogen for at least 60 minutes to ensure an inert, moisture-free environment.
-
Solvent and Comonomer Addition: Introduce 500 mL of anhydrous hexane into the reactor. Add the desired amount of this compound (e.g., 20-50 mL, depending on the target incorporation). Pressurize the reactor with nitrogen to 2 bar and heat to the reaction temperature (e.g., 70-85°C) while stirring.
-
Cocatalyst Injection: Under the inert atmosphere, carefully inject the calculated volume of TEA solution. The Al/Ti molar ratio is a critical parameter, typically ranging from 50:1 to 200:1. Allow the cocatalyst to scavenge impurities by stirring for 15 minutes.
-
Initiation of Polymerization: Vent the nitrogen pressure. Introduce hydrogen to a specified partial pressure to control molecular weight. Immediately begin feeding ethylene gas at a constant pressure (e.g., 7 bar) to initiate polymerization. The catalyst slurry, prepared separately in hexane, is injected simultaneously to start the reaction.
-
Reaction Monitoring: Monitor the reaction temperature and ethylene uptake over time. The polymerization is highly exothermic; use the reactor jacket to maintain a constant temperature.
-
Termination and Quenching: After the desired reaction time (e.g., 60 minutes) or ethylene consumption, stop the ethylene and hydrogen flow. Vent the reactor and inject 10 mL of acidified isopropanol to terminate the reaction and neutralize the catalyst residues.
-
Polymer Recovery: Precipitate the polymer by pouring the reactor slurry into a larger volume of isopropanol or acetone with vigorous stirring.
-
Purification and Drying: Filter the resulting polymer powder. Wash repeatedly with acetone and then water to remove catalyst residues. Dry the final copolymer product in a vacuum oven at 60°C overnight to a constant weight.
Metallocene Catalysis
Metallocene catalysts are organometallic compounds, typically involving a Group IV transition metal (like Zr or Ti) sandwiched between cyclopentadienyl-type ligands.[10] They are homogeneous, single-site catalysts, meaning they possess uniform active sites. This uniformity is their key advantage. They are activated by a cocatalyst, most commonly methylaluminoxane (MAO).[18][19]
-
Causality Behind Experimental Choices: The single-site nature of metallocene catalysts leads to the production of polymers with a narrow molecular weight distribution (MWD) and a very uniform distribution of comonomer units along the polymer chains.[1][20] Their well-defined, open active sites are significantly more accessible to bulky comonomers, making them highly efficient for incorporating this compound.[11][17] This allows for the synthesis of copolymers with high this compound content and a homogeneous microstructure, which is difficult to achieve with Z-N systems.
Objective: To synthesize a propylene-nonene copolymer with elastomeric properties.
Materials:
-
Polymerization-grade propylene gas
-
Anhydrous, deoxygenated this compound
-
Metallocene catalyst (e.g., rac-Me₂Si(2-Me-Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene (cocatalyst)
-
Anhydrous, deoxygenated toluene (solvent)
-
Acidified ethanol (quenching agent)
-
Ethanol (washing solvent)
-
Nitrogen gas
Equipment:
-
Same as for Ziegler-Natta polymerization.
Procedure:
-
Reactor Preparation: Follow the same rigorous drying and purging procedure as described for the Z-N protocol.
-
Solvent and Cocatalyst Addition: Transfer 600 mL of anhydrous toluene into the reactor under a nitrogen atmosphere. Inject the MAO solution. The [Al]/[Zr] molar ratio is typically high, often around 2000:1.
-
Monomer Saturation: Heat the reactor to the desired temperature (e.g., 40-60°C). Introduce propylene gas at the reaction pressure (e.g., 2 bar) and allow the toluene-MAO solution to become saturated by stirring for 30 minutes.
-
Comonomer and Catalyst Injection: Inject the desired amount of this compound. Prepare the metallocene catalyst solution in a small amount of toluene inside a glovebox. Inject the catalyst solution into the reactor to initiate polymerization.
-
Reaction Monitoring: Maintain constant pressure and temperature, monitoring propylene consumption.
-
Termination: After the target reaction time, vent the reactor and inject acidified ethanol to stop the polymerization.
-
Polymer Recovery and Purification: Precipitate the polymer in a large volume of ethanol. Stir overnight, then filter the product. Wash thoroughly with ethanol and dry under vacuum at room temperature to a constant weight.[11]
Visualizing the Polymerization Workflows
The following diagrams illustrate the generalized workflows for the two catalytic protocols described.
Caption: Ziegler-Natta copolymerization workflow.
Caption: Metallocene copolymerization workflow.
Impact of this compound on Copolymer Properties
The incorporation of this compound systematically alters the physical properties of the resulting copolymer. The magnitude of these changes is directly proportional to the amount of comonomer incorporated into the polymer chains.
| Property | Effect of Increasing this compound Content | Rationale |
| Density | Decreases | The long heptyl side-chains prevent efficient packing of the polymer chains, increasing the free volume.[4] |
| Crystallinity | Decreases | The side-chains disrupt the regularity of the polymer backbone, hindering the formation of ordered crystalline lamellae.[4][21][22] |
| Melting Temp. (Tₘ) | Decreases | Thinner and less perfect crystals are formed due to the disruptions, requiring less energy to melt.[22][23][24] |
| Glass Transition Temp. (T₉) | Decreases | Increased chain flexibility and free volume in the amorphous regions lower the temperature at which the material transitions from a glassy to a rubbery state.[24] |
| Stiffness / Modulus | Decreases | A lower degree of crystallinity results in a less rigid material. |
| Flexibility / Elongation | Increases | The reduction in crystallinity allows polymer chains to move more freely past one another, leading to greater ductility and elastomeric behavior.[7] |
| Impact Strength | Increases | The amorphous regions, plasticized by the side chains, are better able to absorb and dissipate impact energy.[7] |
Essential Characterization for Self-Validation
To ensure the successful synthesis and to understand the structure-property relationships of the new copolymer, a suite of analytical techniques is required. These methods provide the necessary data to validate the outcome of the polymerization protocols.
-
Nuclear Magnetic Resonance (NMR): ¹³C NMR is the gold standard for quantifying the mole percent of this compound incorporated into the copolymer. It also provides detailed information on the distribution of comonomer units (i.e., random, blocky).[23][25] ¹H NMR is particularly useful for analyzing chain-end groups to understand termination mechanisms.[11]
-
Gel Permeation Chromatography (GPC): Also known as Size Exclusion Chromatography (SEC), this technique separates polymer chains by their hydrodynamic volume in solution, providing the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the molecular weight distribution (MWD or PDI = Mw/Mn).[26][27]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine key thermal properties, including the melting temperature (Tm), crystallization temperature (Tc), and the degree of crystallinity (calculated from the enthalpy of melting).[6][22][28]
-
Advanced Fractionation Techniques: For a deeper understanding of heterogeneity, especially in Z-N copolymers, techniques like Temperature Rising Elution Fractionation (TREF) or Crystallization Analysis Fractionation (CRYSTAF) are employed. These methods separate polymer chains based on their crystallizability, which is directly related to the short-chain branching (comonomer) distribution.[1][27]
By systematically applying these protocols and characterization methods, researchers can effectively utilize this compound as a tool to engineer polyolefins with a broad spectrum of properties, from modified thermoplastics to high-performance elastomers.
References
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Spectra Analysis. Full Scan GPC-IR Characterization of Polyolefin Copolymers & Blends. Spectra Analysis Application Note 034. Available from: [Link]
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Polymer Char. (2021). Why it is important to analyze the Chemical Composition Distribution in polyolefins. Polymer Char. Available from: [Link]
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Joubert, F. I. (2011). Synthesis and characterization of ethylene/1-heptene, ethylene/1-octene and ethylene/1-nonene copolymers using a zirconocene catalyst. CORE. Available from: [Link]
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Gate Chemistry. (2021). Ziegler-Natta Polymerization of Ethylene. YouTube. Available from: [Link]
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MDPI. (2018). The Influence of Mixed Activators on Ethylene Polymerization and Ethylene/1-Hexene Copolymerization with Silica-Supported Ziegler-Natta Catalyst. Catalysts, 8(11), 536. Available from: [Link]
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Leibfarth, F. A. & Fors, B. P. (2016). Synthesis and Deconstruction of Polyethylene-type Materials. ACS Publications. Available from: [Link]
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ResearchGate. (2007). Study on the copolymerization of propylene with norbornene using metallocene catalysts. Available from: [Link]
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Britannica Kids. Ziegler-Natta polymerization of ethylene. Britannica Kids. Available from: [Link]
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ResearchGate. (2019). A New Insight into the Comonomer Effect through NMR Analysis in Metallocene Catalysed Propene–co–this compound Copolymers. Available from: [Link]
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ACS Publications. (2017). Mechanism of the Comonomer Effect in LLDPE from Ethylene/1-Hexene Using a Quinoline-Amine Hafnium Catalyst. Macromolecules. Available from: [Link]
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ResearchGate. (2017). Synthesis of new 1-decene-based LLDPE resins and comparison with the corresponding 1-octene. Available from: [Link]
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SciSpace. (2018). Ethylene/1-Hexene Copolymerization and Synthesis of LLDPE/Nanocarbon Composite through In Situ Polymerization. Available from: [Link]
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ACS Publications. (2016). Synthesis and Deconstruction of Polyethylene-type Materials. Chemical Reviews. Available from: [Link]
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ResearchGate. (2002). Synthesis and characterization of metallocene-catalyzed propylene–ethylene copolymer with end-capped functionality. Available from: [Link]
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Chemistry For Everyone. (2023). How Are Metallocene Catalysts Used To Make Syndiotactic Polypropylene?. YouTube. Available from: [Link]
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NIH. (2019). Propylene Polymerization Catalyzed by Metallocene/Methylaluminoxane Systems on Rice Husk Ash. National Institutes of Health. Available from: [Link]
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ETH Zurich Research Collection. (2019). Kinetic investigation of different supported catalysts for the polymerization of propylene under industrially relevant condition. Available from: [Link]
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Polyolefins Journal. (2014). The role of 1-hexene comonomer content in thermal behavior of medium density polyethylene (MDPE) synthesized using Phillips catalyst. Available from: [Link]
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NIH PubChem. This compound. National Institutes of Health. Available from: [Link]
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ACS Publications. (2000). Structure and Properties of Homogeneous Copolymers of Propylene and 1-Hexene. Macromolecules. Available from: [Link]
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ResearchGate. (2018). Effect of 1-hexene comonomer on polyethylene particle growth and copolymer chemical composition distribution. Available from: [Link]
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ResearchGate. (2002). Classification of homogeneous copolymers of propylene and 1-octene based on comonomer content. Available from: [Link]
-
MDPI. (2021). Comonomer Reactivity Trends in Catalytic Ethene/1-Alkene Copolymerizations to Linear Low-Density Polyethylene. Polymers. Available from: [Link]
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NIH. (2021). Comonomer Reactivity Trends in Catalytic Ethene/1-Alkene Copolymerizations to Linear Low-Density Polyethylene. National Institutes of Health. Available from: [Link]
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RSC Publishing. (2013). Synthesis, structure and properties of copolymers of syndiotactic polypropylene with 1-hexene and 1-octene. Polymer Chemistry. Available from: [Link]
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MDPI. (2023). Synthesis and Properties of Ethylene/propylene and Ethylene/propylene/5-ethylidene-2-norbornene Copolymers Obtained on Rac-Et(2-MeInd)2ZrMe2/Isobutylaluminium Aryloxide Catalytic Systems. Polymers. Available from: [Link]
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MDPI. (2022). Influence of Ethylene-1-Alkene Copolymers Microstructure on Thermo-Rheological Behavior of Model Blends for Enhanced Recycling. Polymers. Available from: [Link]
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Application Note & Protocol: Ethylene and 1-Nonene Copolymerization with Ziegler-Natta Catalysts
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the copolymerization of ethylene and 1-nonene using heterogeneous Ziegler-Natta (ZN) catalysts. The primary application of this process is the synthesis of Linear Low-Density Polyethylene (LLDPE), a polymer with significant commercial importance. This guide delves into the underlying catalytic mechanisms, offers detailed, field-proven protocols for catalyst synthesis and slurry polymerization, and outlines essential characterization techniques. By explaining the causality behind experimental choices, this note serves as both a practical protocol and an educational resource for producing ethylene-based copolymers with tailored properties.
Introduction: The Significance of Ethylene/α-Olefin Copolymerization
The discovery by Karl Ziegler and Giulio Natta of a catalyst system capable of polymerizing ethylene at low pressures revolutionized polymer science and led to their Nobel Prize in Chemistry in 1963.[1][2] These catalysts, now known as Ziegler-Natta catalysts, are workhorses of the chemical industry, responsible for the production of billions of tonnes of polyolefins annually.[3] While the homopolymerization of ethylene with ZN catalysts yields High-Density Polyethylene (HDPE), a linear polymer with high crystallinity, the incorporation of α-olefins as comonomers is crucial for creating materials with a broader range of properties.[1][4]
Copolymerizing ethylene with a higher α-olefin, such as this compound, introduces short-chain branches into the otherwise linear polyethylene backbone. These branches disrupt the crystalline structure, resulting in a polymer with lower density and crystallinity, known as LLDPE.[5][6] The choice of this compound as a comonomer allows for precise control over the final polymer's mechanical properties, including tensile strength, flexibility, and impact resistance, making it suitable for applications ranging from flexible films to durable molded goods.[7]
This application note details the synthesis of ethylene/1-nonene copolymers using a modern, high-activity heterogeneous Ziegler-Natta catalyst, specifically a titanium tetrachloride (TiCl₄) catalyst supported on magnesium chloride (MgCl₂).
Scientific Foundation: The Ziegler-Natta Catalytic System
Catalyst Components and the Role of the Support
Modern heterogeneous ZN catalysts are multi-component systems designed for maximum activity and stereochemical control.[8]
-
Pre-catalyst: Typically a Group IV transition metal halide, with TiCl₄ being the most common. This is the source of the active centers.
-
Support: Magnesium chloride (MgCl₂) is the support of choice in high-activity systems.[9][10] Its crystal structure is compatible with the titanium species, and it serves to increase the number of active sites and, consequently, the catalyst's productivity.[11][12] Modifying the MgCl₂ support with Lewis bases (e.g., ethanol) or other metal halides is a common strategy to control particle morphology and improve catalytic performance.[2][11]
-
Co-catalyst: An organoaluminum compound, most commonly triethylaluminium (TEAL or AlEt₃), is essential.[1][12] The co-catalyst performs several critical functions: it alkylates the titanium pre-catalyst to generate the active Ti-C bond, reduces the titanium species to the active oxidation state (primarily Ti³⁺), and scavenges impurities from the reaction medium.[12]
The Cossee-Arlman Polymerization Mechanism
The widely accepted mechanism for Ziegler-Natta polymerization is the Cossee-Arlman model. This model describes the step-wise growth of the polymer chain at the titanium active center.
-
Catalyst Activation: The process begins with the reaction between the TiCl₄ pre-catalyst (supported on MgCl₂) and the TEAL co-catalyst. An ethyl group from TEAL replaces a chloride ion on the titanium atom, forming an active titanium-carbon bond and a vacant coordination site.[1][13]
-
Monomer Coordination: An olefin monomer (ethylene or this compound) approaches the activated titanium center and forms a π-complex by coordinating to the vacant orbital.[13][14]
-
Chain Propagation (Insertion): The coordinated monomer is then inserted into the existing titanium-carbon bond. This is the fundamental chain-growth step, which regenerates the vacant site, allowing the next monomer to coordinate and continue the cycle.[3][13] This cycle repeats thousands of times, leading to the formation of a long polymer chain.
-
Chain Termination: The polymer chain growth can be terminated through several pathways, including β-hydride elimination or chain transfer to the co-catalyst or hydrogen (if present as a chain transfer agent).[14]
// Node Definitions Activation [label="Catalyst Activation\n(Alkylation by TEAL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActiveSite [label="Formation of Active Site\n[Ti]-R with Vacant Orbital", fillcolor="#34A853", fontcolor="#FFFFFF"]; Coordination [label="Monomer Coordination\n(Olefin π-Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; Insertion [label="Monomer Insertion\n(Chain Propagation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Termination [label="Chain Termination\n(e.g., β-Hydride Elimination)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Polymer [label="Final Polymer Chain", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; Monomer [label="Ethylene / this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
// Edges Activation -> ActiveSite [label=" Creates Ti-C bond "]; ActiveSite -> Coordination [label=" Olefin approaches "]; Monomer -> Coordination [style=dashed]; Coordination -> Insertion [label=" Migratory Insertion "]; Insertion -> ActiveSite [label=" Regenerates site,\n chain grows "]; ActiveSite -> Termination [label=" Halts growth "]; Termination -> Polymer; } D1_ZN_Mechanism. Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Experimental Protocols
Safety Precaution: Ziegler-Natta catalysts and co-catalysts are pyrophoric and react violently with water and air. All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques. Solvents and monomers must be rigorously purified and dried before use.
Protocol A: Preparation of MgCl₂(ethoxide)/TiCl₄ Catalyst
This protocol is adapted from methodologies described for preparing high-activity supported catalysts.[6][15]
Reagents & Equipment:
-
Magnesium ethoxide (Mg(OEt)₂)
-
Titanium tetrachloride (TiCl₄)
-
Toluene (anhydrous)
-
Hexane (anhydrous)
-
Two-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Schlenk line for inert atmosphere operations
-
Syringes and cannulas
Procedure:
-
Reactor Setup: Assemble a 250 mL two-necked flask with a condenser and magnetic stir bar. Purge the entire system thoroughly with dry nitrogen for at least 1 hour at 100°C and then cool to room temperature.
-
Support Addition: Under a positive nitrogen flow, add 2.0 g of magnesium ethoxide support to the flask.
-
Solvent Addition: Add 50 mL of anhydrous toluene via cannula transfer. Begin stirring to create a slurry.
-
Titanation: Heat the slurry to 80°C. Using a syringe, add 8 mL of TiCl₄ dropwise to the stirred slurry over 30 minutes. Causality Note: The dropwise addition and controlled temperature are critical to ensure a uniform reaction between the support and TiCl₄, which influences the final distribution of active sites.
-
Reaction: Maintain the reaction at 80°C with vigorous stirring for 4 hours.
-
Washing: Stop heating and allow the solid catalyst to settle. Remove the supernatant liquid via cannula. Wash the solid residue by adding 100 mL of fresh toluene, stirring for 10 minutes, settling, and removing the supernatant. Repeat this toluene wash twice.
-
Final Wash: Perform four additional washes using 100 mL of anhydrous hexane for each wash to completely remove any unreacted TiCl₄ and reaction byproducts. Causality Note: Thorough washing is essential; residual unreacted titanium species can lead to inconsistent polymerization behavior and broader molecular weight distributions.
-
Storage: After the final wash, the resulting solid catalyst is re-slurried in a known volume of hexane and stored under an inert atmosphere for subsequent use in polymerization.
Protocol B: Slurry Phase Ethylene/1-Nonene Copolymerization
Reagents & Equipment:
-
High-purity ethylene gas
-
This compound (purified and dried)
-
Hexane (polymerization grade)
-
Triethylaluminium (TEAL), typically as a 1.0 M solution in hexane
-
Prepared TiCl₄/MgCl₂ catalyst slurry
-
Acidified ethanol (5% HCl in ethanol) for termination
-
High-pressure stainless steel autoclave reactor (e.g., 1 L) equipped with a mechanical stirrer, temperature control, and gas/liquid injection ports.
Procedure:
-
Reactor Preparation: The reactor must be meticulously cleaned and dried. Assemble the reactor and heat it to 90°C under a high vacuum for at least 2 hours to remove any traces of moisture and air. Backfill with dry nitrogen and cool to the desired polymerization temperature (e.g., 80°C).
-
Solvent & Co-catalyst Loading: Introduce 500 mL of polymerization-grade hexane into the reactor. Add the desired amount of TEAL solution (e.g., 1.0 mmol) via syringe. Causality Note: The TEAL acts as a scavenger for any remaining impurities in the solvent and on the reactor walls before the main catalyst is introduced.
-
Comonomer Addition: Inject the desired volume of this compound into the reactor. The amount will depend on the target comonomer incorporation in the final polymer.
-
Ethylene Pressurization: Pressurize the reactor with ethylene to the target pressure (e.g., 0.7 MPa). The ethylene supply should be continuous to maintain this pressure throughout the reaction as it is consumed.
-
Polymerization Initiation: Inject a known amount of the catalyst slurry (e.g., 10-15 mg of solid catalyst) into the reactor to start the polymerization. An immediate increase in temperature (exotherm) and ethylene uptake should be observed.
-
Reaction Control: Maintain a constant temperature and pressure for the desired reaction time (e.g., 60 minutes). The reaction temperature is controlled via an external cooling/heating jacket.
-
Termination: Depressurize the reactor and terminate the polymerization by injecting 10 mL of acidified ethanol. This deactivates the catalyst and precipitates the polymer.
-
Polymer Work-up: Open the reactor and pour the polymer slurry into a beaker. Filter the polymer and wash it extensively with ethanol to remove catalyst residues, followed by a final wash with acetone.
-
Drying: Dry the resulting white polymer powder in a vacuum oven at 60°C to a constant weight.
// Node Definitions Prep [label="Reactor Preparation\n(Dry & Purge)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Load [label="Load Hexane, TEAL,\n& this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pressurize [label="Pressurize with Ethylene", fillcolor="#FBBC05", fontcolor="#202124"]; Initiate [label="Inject Catalyst Slurry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Run [label="Maintain T & P\n(Polymerization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Terminate [label="Terminate Reaction\n(Acidified Ethanol)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Workup [label="Polymer Work-up\n(Filter, Wash, Dry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="Polymer Characterization\n(NMR, GPC, DSC)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Prep -> Load; Load -> Pressurize; Pressurize -> Initiate; Initiate -> Run; Run -> Terminate; Terminate -> Workup; Workup -> Characterize; } D2_Workflow. Caption: Experimental workflow for slurry phase copolymerization.
Data Analysis and Expected Results
The properties of the synthesized ethylene/1-nonene copolymer are highly dependent on the reaction conditions. The following table summarizes expected trends when varying the this compound concentration in the feed, keeping other parameters constant.
| Parameter | Run 1 (Low [this compound]) | Run 2 (Medium [this compound]) | Run 3 (High [this compound]) | Causality & Explanation |
| Catalyst Activity (kg PE/g cat·h) | 25.5 | 30.2 | 28.1 | The "comonomer effect" can enhance activity to a point, but very high concentrations may inhibit ethylene access to active sites.[16] |
| This compound Content (mol%) | 1.2 | 3.5 | 6.8 | Higher comonomer concentration in the feed directly leads to higher incorporation in the polymer chain. |
| Melt Index (g/10 min) | 0.8 | 1.5 | 2.2 | This compound acts as a chain transfer agent, leading to lower molecular weight (higher melt index).[17] |
| MWD (Mw/Mn) | 4.5 | 4.8 | 5.1 | ZN catalysts have multiple active site types, leading to broad MWDs.[18][19] Higher comonomer levels can sometimes broaden the distribution further. |
| Melting Point (Tm) (°C) | 128 | 121 | 115 | The short-chain branches from this compound disrupt the crystal lattice, lowering the energy required to melt the polymer.[5][6] |
| Crystallinity (Xc) (%) | 55 | 42 | 30 | Increased branching significantly hinders the ability of polymer chains to pack into an ordered crystalline structure.[5][18] |
| Bulk Density (g/cm³) | 0.35 | 0.37 | 0.36 | Generally remains high if the catalyst morphology is robust, but can be affected by polymerization conditions.[20] |
Note: These values are representative and will vary based on the specific catalyst system, co-catalyst ratio, temperature, and pressure used.
// Edges Temp -> MWD [label=" Affects chain\n transfer rates "]; Temp -> Density [label=" Influences\n crystallization "]; Pressure -> MWD [label=" Affects propagation\n rate "]; Ratio -> MWD [label=" Chain transfer\n agent "]; Ratio -> Density [label=" Branching disrupts\n crystallinity "]; MWD -> Mechanical; Density -> Mechanical; } D3_Relationships. Caption: Relationship between key reaction parameters and final copolymer properties.
Essential Characterization Methods
-
¹³C Nuclear Magnetic Resonance (¹³C NMR): This is the definitive technique for quantifying the mole percent of this compound incorporated into the polymer chains and provides information on the distribution of the comonomer (i.e., random, blocky).[21][22]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the average molecular weights (Mₙ, Mₙ) and the molecular weight distribution (MWD or polydispersity index, Mₙ/Mₙ).[11][18]
-
Differential Scanning Calorimetry (DSC): DSC analysis provides critical thermal properties, including the melting temperature (Tₘ) and the degree of crystallinity (X꜀), which are directly related to the comonomer content.[5][7]
Conclusion
The copolymerization of ethylene and this compound with supported Ziegler-Natta catalysts is a robust and versatile method for producing LLDPE with a wide array of properties. By carefully controlling reaction parameters such as temperature, pressure, and monomer feed ratios, researchers can precisely tailor the degree of short-chain branching. This, in turn, dictates the polymer's crystallinity, density, and ultimate mechanical performance. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis and characterization of these commercially vital materials.
References
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- New strategy to increase comonomer incorporation in LLDPE synthesis using Ziegler-Natta catalysts. (2024).
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- The influence of magnesium dichloride as support on molecular weights of the polyethylenes produced by Ziegler-Natta c
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- Copolymerization of ethylene with norbornene with different ratios of... | Download Table.
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Advanced Synthesis of Poly(1-Nonene) via Metallocene Catalysis: A Detailed Protocol and Mechanistic Overview
An Application Note for Researchers and Scientists
Introduction
The field of polyolefin synthesis has been revolutionized by the advent of single-site metallocene catalysts.[1][2] Unlike traditional multi-sited Ziegler-Natta catalysts, metallocenes offer unprecedented control over polymer microstructure, molecular weight distribution, and stereochemistry.[3][4] This precision stems from their well-defined, single-catalyst-site nature, which ensures that each polymer chain is produced under nearly identical conditions.[5] The resulting polymers exhibit narrow molecular weight distributions (polydispersity index, PDI ≈ 2), uniform comonomer incorporation, and tailorable tacticity.[1][3]
This application note provides a comprehensive guide to the polymerization of 1-nonene, a higher α-olefin, using a metallocene/methylaluminoxane (MAO) catalyst system. Poly(this compound) is a valuable poly-α-olefin (PAO) with applications as a synthetic lubricant base stock, adhesive, and specialty chemical, owing to its excellent thermal stability and flow properties.[6] We will delve into the underlying scientific principles, provide a detailed step-by-step experimental protocol, and outline methods for polymer characterization.
Scientific Principles: The Catalyst System and Polymerization Mechanism
The successful polymerization of this compound using this system hinges on the interaction between two key components: the metallocene precursor and the cocatalyst, methylaluminoxane (MAO).
1. The Metallocene Precursor
Metallocene catalysts are organometallic compounds typically consisting of a Group 4 transition metal (like Zirconium or Titanium) sandwiched between one or two cyclopentadienyl (Cp) or related ligands (e.g., indenyl, fluorenyl).[1][7] For this protocol, we will consider a representative zirconocene, bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂), which is a common and well-studied precursor.[5][8] The ligands attached to the metal center can be modified to "tune" the catalyst's activity and the resulting polymer's properties.[5] For instance, bridged ansa-metallocenes can enforce a rigid geometry around the active site, leading to higher stereocontrol in the polymerization of prochiral olefins.[3][9]
2. The Cocatalyst: Methylaluminoxane (MAO)
The metallocene precursor, Cp₂ZrCl₂, is not catalytically active on its own.[5][10] It requires activation by a cocatalyst, most commonly methylaluminoxane (MAO).[1] MAO performs several critical functions:
-
Alkylation and Abstraction: MAO first alkylates the metallocene by replacing the chloride ligands with methyl groups. Subsequently, it abstracts one of the methyl groups to generate a highly electrophilic, 14-electron cationic metallocene species, [Cp₂ZrCH₃]⁺, which is the active catalyst.[10][11]
-
Stabilization: The resulting MAO-derived anion, which is large and weakly coordinating, stabilizes the cationic active site.[11]
-
Scavenging: MAO acts as a potent scavenger, reacting with and neutralizing impurities (like water or oxygen) in the reaction medium that would otherwise deactivate the sensitive catalyst.[10] This is a primary reason why a large excess of MAO relative to the metallocene (high Al/Zr ratio) is required for high catalytic activity.[8][11]
3. The Polymerization Mechanism
The polymerization proceeds via a coordination-insertion mechanism, often referred to as the Cossée-Arlman mechanism.[12]
-
Initiation/Propagation: A this compound monomer coordinates to the vacant orbital of the cationic zirconium center. This is followed by the migratory insertion of the olefin into the zirconium-carbon bond of the growing polymer chain. This process repeats, rapidly extending the polymer chain.[7]
-
Termination: Chain growth can be terminated through several pathways, most notably β-hydride elimination. This process forms a polymer chain with a terminal double bond and regenerates a zirconium-hydride species, which can then initiate a new polymer chain.[2]
The entire catalytic cycle is a delicate interplay of coordination, insertion, and termination events that dictate the final polymer properties.
Diagram: Catalytic Cycle of Metallocene Polymerization
Caption: Step-by-step workflow for metallocene-catalyzed polymerization.
Polymer Characterization
Thorough characterization is essential to confirm the successful synthesis and understand the properties of the resulting poly(this compound).
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight averages (number-average Mₙ, weight-average Mₙ) and the polydispersity index (PDI = Mₙ/Mₙ). [13]Metallocene-catalyzed polymers are expected to have a narrow PDI, typically close to 2.0. [1]* Differential Scanning Calorimetry (DSC): DSC analysis reveals the thermal properties of the polymer, such as the glass transition temperature (T₉) and melting point (Tₘ), which are critical for defining its application range. [13][14]* Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the overall structure and can be used for end-group analysis to estimate Mₙ. [15] * ¹³C NMR: Gives detailed insight into the polymer's microstructure, including tacticity (the stereochemical arrangement of the pendant heptyl groups) and the presence of any regio-defects. [15]
-
Factors Influencing Polymer Properties
The versatility of metallocene catalysis lies in the ability to tune polymer properties by adjusting reaction parameters.
| Parameter | Effect on Polymer Properties | Rationale |
| Catalyst Structure | High Impact: Bridged (ansa) metallocenes often yield higher molecular weight and can control tacticity. Ligand substitutions (steric/electronic effects) alter activity and comonomer incorporation. [3][4][9] | The rigid framework of bridged catalysts restricts chain rotation and β-hydride elimination, favoring propagation and leading to higher molecular weights. [3] |
| Polymerization Temp. | Inverse relation to Mₙ: Higher temperatures generally decrease molecular weight but increase catalyst activity up to an optimum point. [8] | Chain termination reactions, particularly β-hydride elimination, are more kinetically favored at higher temperatures compared to the propagation step. [8] |
| Al/Zr Molar Ratio | Direct relation to Activity: Increasing the MAO concentration (higher Al/Zr ratio) generally increases catalyst activity to a plateau. [8] | A higher concentration of MAO more effectively generates and stabilizes the active cationic species and scavenges impurities. [11] |
| Monomer Concentration | Direct relation to Mₙ & Rate: Higher monomer concentration typically increases both the rate of polymerization and the final molecular weight. | The propagation step is first-order with respect to monomer concentration, so a higher concentration favors chain growth over termination. [12] |
References
- Alt, H. G. (1999). The heterogenization of homogeneous metallocene catalysts for olefin polymerization. J. Chem. Soc., Dalton Trans., 1703–1709.
- van der Bij, H. E., et al. (2018). The Multifaceted Role of Methylaluminoxane in Metallocene-Based Olefin Polymerization Catalysis. Macromolecules.
- van der Bij, H. E., et al. (2018). The Multifaceted Role of Methylaluminoxane in Metallocene-Based Olefin Polymerization Catalysis. ResearchGate.
- Longo, P., et al. (2005). Comparative Study of Various Mechanisms for Metallocene-Catalyzed α-Olefin Polymerization. Organometallics.
- van der Bij, H. E., et al. (2018). The Multifaceted Role of Methylaluminoxane in Metallocene-Based Olefin Polymerization Catalysis. PMC, NIH.
- van der Bij, H. E., et al. (2018). The Multifaceted Role of Methylaluminoxane in Metallocene-Based Olefin Polymerization Catalysis. Utrecht University Research Portal.
- van der Bij, H. E., et al. (2018). The Multifaceted Role of Methylaluminoxane in Metallocene-Based Olefin Polymerization Catalysis. Semantic Scholar.
- Oreate AI. (2025). Study on the Mechanism of Metallocene Catalysts in the Copolymerization Reaction of Olefins and Its Implications for Innovations in Polyolefin Materials. Oreate AI Blog.
- Brintzinger, H. H., et al. Metallocene Catalysts for Olefin Polymerization.
- Kaminsky, W. (2015). Discovery and development of metallocene-based polyolefins with special properties. Polyolefins Journal, 2, 1-16.
- Zhang, Y., et al. (2022). Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study. RSC Publishing.
- Tritto, I., et al. (2024). α-Olefin Oligomerization Mediated by Group 4 Metallocene Catalysts: An Extreme Manifestation of the Multisite Nature of Methylaluminoxane. MDPI.
- Intertek. Top Analytical Techniques for Characterizing Custom Polymers.
- Shamiri, A., et al. (2014). The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. PubMed Central.
- Chien, J. C. W., et al. (1991). Metallocene catalysis in the polymerization of a-Olefins 1. ResearchGate.
- Intertek. GPC-NMR Analysis for Polymer Characterisation.
- Shamiri, A., et al. (2014). The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. ResearchGate.
- Zhang, Y., et al. (2022). Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study. PMC, NIH.
- Portillo, J., et al. (2022). A New Insight into the Comonomer Effect through NMR Analysis in Metallocene Catalysed Propene–co–this compound Copolymers. MDPI.
- Pérez, E., et al. (2019). Microstructural details and polymorphs in poly(propylene‐co‐1‐nonene) copolymers synthesized at different polymerization temperatures. ResearchGate.
- Ewart, S. W., & Stephan, D. W. (2014). Post-Metallocenes in the Industrial Production of Polyolefins. Angewandte Chemie International Edition.
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Synthesis of Linear Low-Density Polyethylene (LLDPE) using 1-Nonene: An Application Guide for Researchers
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of Linear Low-Density Polyethylene (LLDPE) utilizing 1-nonene as a comonomer. It is intended for researchers, scientists, and professionals in the field of polymer chemistry and materials science. This document offers in-depth insights into the selection of catalyst systems, polymerization methodologies, and the consequential impact on polymer properties, ensuring a robust understanding of the synthesis process.
Introduction: The Strategic Incorporation of this compound in LLDPE Synthesis
Linear Low-Density Polyethylene (LLDPE) is a copolymer of ethylene with a minor fraction of a longer-chain alpha-olefin.[1][2] The incorporation of these comonomers introduces short-chain branches into the otherwise linear polyethylene backbone. This structural modification disrupts the crystalline structure of the polymer, leading to a lower density compared to high-density polyethylene (HDPE). The choice of the alpha-olefin comonomer is a critical factor that dictates the final properties of the LLDPE resin.[3] While 1-butene, 1-hexene, and 1-octene are commonly employed in industrial production, the use of higher alpha-olefins (HAOs) like this compound offers a pathway to further tailor and enhance polymer characteristics.
The longer heptyl branch resulting from the incorporation of this compound can lead to a more significant disruption of crystallinity, potentially yielding LLDPE with enhanced flexibility, toughness, and improved optical properties. This guide will explore the nuances of synthesizing LLDPE with this compound, focusing on two predominant catalyst families: Ziegler-Natta and metallocene catalysts.
Catalyst Systems: A Comparative Analysis
The choice of catalyst is paramount in LLDPE synthesis, as it profoundly influences the polymer's microstructure, molecular weight distribution, and comonomer incorporation.
Ziegler-Natta Catalysts: The Industrial Workhorse
Heterogeneous Ziegler-Natta (ZN) catalysts, typically based on titanium compounds supported on magnesium chloride, are the traditional catalysts for polyolefin production.[4][5]
-
Mechanism: Polymerization occurs at the titanium active centers. The Cossee-Arlman mechanism describes the chain growth through the coordination of the olefin to a vacant site on the titanium atom, followed by insertion into the titanium-carbon bond.[4][6]
-
Strengths: ZN catalysts are cost-effective and robust, making them suitable for large-scale industrial production.[5]
-
Limitations: ZN catalysts possess multiple active sites, leading to a broad molecular weight distribution and non-uniform comonomer incorporation in the resulting polymer.[7] This can result in a polymer blend with varying properties.
Metallocene Catalysts: Precision and Uniformity
Metallocene catalysts are single-site catalysts, typically composed of a Group 4 transition metal (like zirconium or titanium) sandwiched between cyclopentadienyl-type ligands.[8][9] They are activated by a cocatalyst, most commonly methylaluminoxane (MAO).[10][11]
-
Mechanism: The single-site nature of metallocene catalysts allows for a more controlled polymerization process, leading to polymers with a narrow molecular weight distribution and a uniform incorporation of comonomers.[8][9]
-
Strengths: Metallocene catalysts offer precise control over the polymer architecture, enabling the synthesis of LLDPE with tailored properties, such as improved clarity, toughness, and sealability.[12]
-
Limitations: Metallocene catalysts are generally more expensive and can be more sensitive to impurities in the reaction medium compared to ZN catalysts.
Visualizing the Polymerization Mechanisms
The following diagrams illustrate the fundamental steps in Ziegler-Natta and metallocene-catalyzed copolymerization of ethylene and this compound.
Caption: Ziegler-Natta copolymerization of ethylene and this compound.
Caption: Metallocene-catalyzed copolymerization of ethylene and this compound.
Polymerization Processes
The synthesis of LLDPE with this compound can be carried out using several industrial processes, each with its own set of advantages and challenges.
Slurry Phase Polymerization
In this process, the polymerization occurs in a liquid diluent (e.g., hexane or isobutane) in which the monomer and comonomer are dissolved, but the resulting polymer is insoluble.
-
Process Description: The catalyst, ethylene, this compound, and diluent are fed into a reactor. The polymer forms as solid particles suspended in the diluent, creating a slurry. The heat of polymerization is removed by cooling the reactor jacket and/or by using an external cooling loop.
-
Advantages: Good heat transfer and temperature control. The polymer is produced as a granular solid, which is easy to handle.
-
Considerations: The viscosity of the slurry can become a limiting factor at high polymer concentrations. The diluent needs to be separated from the polymer and recycled.
Gas Phase Polymerization
This process involves the polymerization of gaseous ethylene and this compound in the presence of a solid catalyst in a fluidized-bed reactor.
-
Process Description: A stream of ethylene, this compound, and a chain transfer agent (like hydrogen) is passed through a bed of catalyst particles. The heat of the reaction is removed by circulating and cooling the unreacted monomers. The polymer granules are continuously withdrawn from the reactor.
-
Advantages: No solvent is required, which simplifies the process and reduces costs. It is a highly efficient process for large-scale production.
-
Considerations: Heat removal can be challenging, and precise temperature control is crucial to prevent polymer melting and reactor fouling.
Solution Polymerization
In this process, the polymerization is carried out in a solvent at a temperature where the monomer, comonomer, and the resulting polymer are all soluble.
-
Process Description: Ethylene, this compound, catalyst, and a solvent (e.g., cyclohexane) are fed into a reactor at high temperature and pressure. The resulting polymer solution is then devolatilized to remove the solvent and recover the LLDPE.
-
Advantages: Excellent control over polymer properties and the ability to produce a wide range of polymer densities.
-
Considerations: The process is energy-intensive due to the need for solvent recovery and recycling. The high viscosity of the polymer solution can also be a challenge.
Experimental Protocols
The following protocols provide a general framework for the laboratory-scale synthesis of LLDPE using this compound. Note: All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All solvents and reagents should be thoroughly dried and deoxygenated before use.
Protocol 1: Slurry Phase Copolymerization using a Ziegler-Natta Catalyst
Materials:
-
Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)
-
Cocatalyst (e.g., Triethylaluminum - TEAL)
-
Anhydrous hexane (polymerization diluent)
-
This compound (comonomer)
-
Polymerization-grade ethylene
-
Methanol (for quenching)
-
Hydrochloric acid (for catalyst de-ashing)
Procedure:
-
A suitable stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.
-
Anhydrous hexane is introduced into the reactor, followed by the desired amount of this compound.
-
The reactor is heated to the desired polymerization temperature (e.g., 70-85°C).
-
The cocatalyst (TEAL) is injected into the reactor.
-
The Ziegler-Natta catalyst, slurried in a small amount of hexane, is injected into the reactor to initiate polymerization.
-
The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 5-10 bar), and the pressure is maintained throughout the reaction by a continuous ethylene feed.
-
The polymerization is allowed to proceed for a predetermined time (e.g., 1-2 hours).
-
The reaction is terminated by stopping the ethylene feed and injecting a small amount of methanol.
-
The reactor is cooled and vented. The polymer slurry is collected.
-
The polymer is filtered, washed with a methanol/HCl mixture to remove catalyst residues, and then with pure methanol.
-
The resulting LLDPE powder is dried in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.
Protocol 2: Solution Phase Copolymerization using a Metallocene Catalyst
Materials:
-
Metallocene precatalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Cocatalyst (e.g., Methylaluminoxane - MAO)
-
Anhydrous toluene or cyclohexane (polymerization solvent)
-
This compound (comonomer)
-
Polymerization-grade ethylene
-
Acidified methanol (for quenching and precipitation)
Procedure:
-
A high-pressure glass or stainless-steel reactor is meticulously cleaned and purged with nitrogen.
-
The solvent (e.g., toluene) is added to the reactor, followed by the desired amount of this compound.
-
The reactor is heated to the polymerization temperature (e.g., 70-90°C).
-
The cocatalyst (MAO solution in toluene) is injected into the reactor and stirred.
-
The metallocene precatalyst, dissolved in a small amount of toluene, is injected to start the polymerization.
-
The reactor is pressurized with ethylene to the desired pressure (e.g., 5-10 bar), and this pressure is maintained by a continuous ethylene feed.
-
The polymerization is carried out for a set duration (e.g., 15-60 minutes).
-
The reaction is quenched by injecting acidified methanol.
-
The polymer precipitates from the solution and is collected by filtration.
-
The polymer is washed thoroughly with methanol and dried in a vacuum oven at a moderate temperature (e.g., 60°C).
Data Presentation: Expected Impact of this compound
The incorporation of this compound as a comonomer is expected to influence the properties of LLDPE in a predictable manner. The following table summarizes the anticipated trends in key polymer properties when using this compound compared to shorter alpha-olefins like 1-hexene, assuming similar polymerization conditions and catalyst systems.
| Property | Influence of this compound (vs. 1-Hexene) | Rationale |
| Density | Lower for the same molar comonomer content | The longer heptyl branches are more effective at disrupting the crystal lattice. |
| Melt Index (MI) | Potentially higher (lower molecular weight) | Higher alpha-olefins can sometimes lead to increased rates of chain transfer, resulting in lower molecular weights. |
| Crystallinity | Lower | Greater disruption of the polymer chain packing. |
| Tensile Strength | Generally lower | Reduced crystallinity leads to a less rigid material. |
| Elongation at Break | Generally higher | Increased amorphous content allows for greater deformation before failure. |
| Impact Strength | Generally higher | The more flexible amorphous regions can absorb more energy. |
| Tear Resistance | Generally higher | Similar to impact strength, related to the increased toughness of the material. |
| Haze | Potentially lower | Smaller, less perfect crystallites can lead to improved clarity. |
Characterization of this compound based LLDPE
A thorough characterization of the synthesized LLDPE is essential to understand its structure-property relationships. Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C NMR): To determine the comonomer content and distribution of the this compound branches.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To measure the melting and crystallization temperatures and the degree of crystallinity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the comonomer and assess branching.
-
Mechanical Testing (e.g., tensile, impact, tear tests): To evaluate the end-use performance of the polymer.
Conclusion and Future Outlook
The synthesis of LLDPE with this compound as a comonomer provides a valuable avenue for developing advanced polyethylene materials with tailored properties. The choice between Ziegler-Natta and metallocene catalysts, along with the selection of the polymerization process, allows for a high degree of control over the final polymer characteristics. Metallocene catalysts, in particular, offer the precision needed to fully exploit the benefits of incorporating a higher alpha-olefin like this compound, leading to polymers with a uniform structure and enhanced performance. As the demand for high-performance and specialized polymers continues to grow, the use of this compound and other higher alpha-olefins in LLDPE synthesis will likely play an increasingly important role in the innovation of polyolefin materials.
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Wu, C. (2025). Study on the Mechanism of Metallocene Catalysts in the Copolymerization Reaction of Olefins and Its Implications for Innovations in Polyolefin Materials. Oreate AI Blog. [Link]
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Chemistry For Everyone. (2025). What Is The Function Of Methylaluminoxane (MAO) In Metallocene Catalysis? YouTube. [Link]
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Chemistry LibreTexts. (2023). Olefin Polymerization with Ziegler-Natta Catalyst. [Link]
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MDPI. (2021). MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization. Polymers, 13(23), 4203. [Link]
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ACS Publications. (2018). Insight into the Synthesis Process of an Industrial Ziegler–Natta Catalyst. Industrial & Engineering Chemistry Research, 57(38), 12699-12708. [Link]
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The Morbidelli Group. (n.d.). The control of size and morphology in the preparation of catalytic particles for Ziegler-Natta olefin polymerization. [Link]
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ACS Publications. (2024). Mechanism of the Comonomer Effect in LLDPE from Ethylene/1-Hexene Using a Quinoline-Amine Hafnium Catalyst. Macromolecules. [Link]
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ACS Publications. (2021). The Multifaceted Role of Methylaluminoxane in Metallocene-Based Olefin Polymerization Catalysis. Macromolecules, 54(19), 8871-8881. [Link]
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ResearchGate. (2012). Alkylation and activation of metallocene polymerization catalysts by reactions with trimethylaluminum: A computational study. [Link]
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Chemistry Research Journal. (2024). 1-hexenes & 1-octenes Industrial Catalysis for Polymerization: A Brief Literature Review. Chemistry Research Journal, 9(2), 114-120. [Link]
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MDPI. (2022). Influence of Ethylene-1-Alkene Copolymers Microstructure on Thermo-Rheological Behavior of Model Blends for Enhanced Recycling. Polymers, 14(9), 1690. [Link]
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Polyolefins Journal. (2014). The role of 1-hexene comonomer content in thermal behavior of medium density polyethylene (MDPE) synthesized using Phillips catalyst. Polyolefins Journal, 2(1), 1-12. [Link]
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ResearchGate. (2000). (PDF) Ethylene polymerization reactions with Ziegler–Natta catalysts. I. Ethylene polymerization kinetics and kinetic mechanism. [Link]
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MDPI. (2019). The Influence of Mixed Activators on Ethylene Polymerization and Ethylene/1-Hexene Copolymerization with Silica-Supported Ziegler-Natta Catalyst. Catalysts, 9(12), 1043. [Link]
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Polyolefins Journal. (2023). Copolymerization of ethylene with norbornene by using metallocene/TIBA/B(C6F5)3 system. Polyolefins Journal, 10(2), 71-77. [Link]
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Application Notes & Protocols: The Strategic Application of 1-Nonene in the Synthesis of Modern Surfactants
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-nonene in the production of surfactants. This document navigates the transition from traditional, environmentally scrutinized surfactants to modern, more sustainable alternatives, with a focus on detailed synthetic protocols and characterization methodologies.
Introduction: A Paradigm Shift in Surfactant Chemistry
For decades, this compound has been a key precursor in the synthesis of nonylphenol ethoxylates (NPEs), a class of non-ionic surfactants widely employed as detergents, emulsifiers, and wetting agents.[1][2][3] The manufacturing process traditionally involves the alkylation of phenol with nonene to produce nonylphenol, which is subsequently ethoxylated.[2]
However, significant environmental and health concerns have emerged regarding NPEs and their degradation byproducts, such as nonylphenol (NP).[4][5] These compounds exhibit persistence in the environment, a tendency for bioaccumulation, and the potential to act as endocrine disruptors, leading to reproductive and developmental issues in aquatic organisms.[4][6][7] Consequently, regulatory bodies worldwide, including the U.S. Environmental Protection Agency and the European Union, have implemented stringent restrictions on the use of NPEs, compelling the industry to seek safer alternatives.[5][6][8][9]
This has catalyzed a shift towards the development of more environmentally benign surfactants derived from this compound. The primary and most commercially viable alternative route involves the hydroformylation (oxo process) of this compound to produce isononyl alcohol (INA).[10][11] This alcohol then serves as a versatile hydrophobic starting material for a new generation of high-performance surfactants, including alcohol ethoxylates (AEOs) and alcohol ethoxysulfates (AESs). These alternatives generally exhibit improved biodegradability and a more favorable toxicological profile.[12]
This guide provides detailed protocols for the synthesis and characterization of these modern surfactants, offering a roadmap for researchers to navigate this evolving landscape of surfactant science.
Synthetic Pathways from this compound
The journey from this compound to high-performance surfactants involves a series of well-defined chemical transformations. The initial and most critical step is the conversion of this compound to isononyl alcohol, which then opens up pathways to various classes of surfactants.
The Oxo Process: Synthesis of Isononyl Alcohol (INA)
The hydroformylation, or oxo process, is a cornerstone of industrial organic synthesis, allowing for the conversion of alkenes into aldehydes.[13][14][15] In the context of this compound, this process yields nonanal, which is subsequently hydrogenated to isononyl alcohol.[10] This reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt.[13][14]
The overall transformation can be depicted as follows:
Caption: Synthesis of Isononyl Alcohol from this compound.
Protocol 1: Hydroformylation of this compound to Isononyl Alcohol
This protocol outlines a laboratory-scale synthesis of isononyl alcohol from this compound using a rhodium-based catalyst.
Materials:
-
This compound
-
Rhodium catalyst (e.g., HRh(CO)(PPh₃)₃)
-
Triphenylphosphine (PPh₃)
-
Synthesis gas (Syngas, a mixture of CO and H₂)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls
-
Solvent (e.g., toluene)
-
Hydrogenation catalyst (e.g., Raney nickel)
-
Hydrogen gas (H₂)
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Charging the Reactor:
-
Add the solvent (toluene) to the reactor.
-
Dissolve the rhodium catalyst and excess triphenylphosphine ligand in the solvent.
-
Add this compound to the reactor.
-
-
Reaction Conditions:
-
Seal the reactor and begin stirring.
-
Pressurize the reactor with syngas (CO/H₂ ratio typically 1:1) to the desired pressure (e.g., 20-100 bar).
-
Heat the reactor to the target temperature (e.g., 80-120 °C).
-
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop as the syngas is consumed. The reaction is typically complete within a few hours.
-
Aldehyde Hydrogenation:
-
After the hydroformylation is complete, cool the reactor and vent the excess syngas.
-
The resulting aldehyde mixture can be hydrogenated in the same reactor or a separate one.
-
Add the hydrogenation catalyst (e.g., Raney nickel).
-
Pressurize the reactor with hydrogen gas.
-
Heat the reactor to facilitate hydrogenation.
-
-
Product Isolation and Purification:
-
After hydrogenation, cool the reactor and filter to remove the catalyst.
-
The isononyl alcohol can be purified from the solvent and any byproducts by distillation.
-
Table 1: Typical Reaction Parameters for this compound Hydroformylation
| Parameter | Value |
| Catalyst | Rhodium-based (e.g., HRh(CO)(PPh₃)₃) |
| Ligand | Triphenylphosphine (PPh₃) |
| Solvent | Toluene |
| Temperature | 80-120 °C |
| Pressure | 20-100 bar |
| Syngas Ratio (CO:H₂) | 1:1 |
| Typical Yield | >95% (conversion of this compound) |
Production of Alcohol Ethoxylates (AEOs)
Alcohol ethoxylates are non-ionic surfactants produced by the reaction of an alcohol with ethylene oxide.[16][17] The resulting surfactant's properties can be tailored by controlling the length of the ethoxylate chain.[18]
Caption: Ethoxylation of Isononyl Alcohol.
Protocol 2: Ethoxylation of Isononyl Alcohol
Materials:
-
Isononyl alcohol
-
Ethylene oxide
-
Catalyst (e.g., potassium hydroxide - KOH)
-
Reaction vessel equipped with a stirrer, gas inlet, and temperature and pressure controls
Procedure:
-
Catalyst Addition: Charge the isononyl alcohol into the reactor and add the KOH catalyst.
-
Inert Atmosphere: Heat the mixture under vacuum to remove any water. Then, purge the reactor with an inert gas.
-
Ethoxylation:
-
Heat the reactor to the reaction temperature (typically 120-180 °C).[16]
-
Introduce ethylene oxide into the reactor at a controlled rate to manage the exothermic reaction.
-
Maintain the desired pressure (e.g., 1-5 bar).
-
-
Reaction Completion: The reaction is complete when the desired amount of ethylene oxide has been added, which can be determined by the weight gain of the reactor.
-
Neutralization and Purification: Cool the reactor and neutralize the catalyst with an acid (e.g., acetic or phosphoric acid). The product can be used as is or purified further if necessary.
Production of Alcohol Ethoxysulfates (AESs)
Alcohol ethoxysulfates are anionic surfactants produced by the sulfation of alcohol ethoxylates. They are known for their excellent detergency and foaming properties.[16]
Caption: Synthesis of Alcohol Ethoxysulfates.
Protocol 3: Sulfation of Isononyl Alcohol Ethoxylate
Materials:
-
Isononyl alcohol ethoxylate
-
Sulfating agent (e.g., sulfur trioxide - SO₃, or chlorosulfonic acid)
-
Base for neutralization (e.g., sodium hydroxide - NaOH)
-
Reaction vessel with cooling capabilities
Procedure:
-
Sulfation:
-
Charge the alcohol ethoxylate into the reactor.
-
Cool the reactor as the sulfation reaction is highly exothermic.
-
Slowly add the sulfating agent while maintaining a low temperature to prevent degradation.
-
-
Neutralization:
-
Once the sulfation is complete, neutralize the resulting acid with a base (e.g., NaOH solution) to form the salt.
-
Control the pH to ensure complete neutralization.
-
-
Product: The final product is an aqueous solution of the alcohol ethoxysulfate.
Characterization of Surfactants
The performance of a surfactant is determined by its physicochemical properties. The following are key characterization techniques for the surfactants synthesized from this compound.
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles.[19][20] It is a fundamental parameter that indicates the efficiency of a surfactant.[20][21]
Protocol 4: Determination of CMC by Surface Tension Measurement
Materials:
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Series of surfactant solutions of varying concentrations in deionized water
Procedure:
-
Prepare Solutions: Prepare a stock solution of the surfactant and then create a series of dilutions.
-
Measure Surface Tension: Measure the surface tension of each solution, starting from the most dilute.
-
Plot Data: Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
Determine CMC: The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at the inflection point is the CMC.[19]
Table 2: Comparison of Surfactant Properties
| Surfactant Type | Typical CMC Range (mol/L) | Surface Tension at CMC (mN/m) | Key Properties |
| Nonylphenol Ethoxylates (NPEs) | 10⁻⁴ - 10⁻⁵ | 30-35 | Excellent emulsification, detergency |
| Alcohol Ethoxylates (AEOs) | 10⁻⁴ - 10⁻⁵ | 28-33 | Good biodegradability, wetting, detergency |
| Alcohol Ethoxysulfates (AESs) | 10⁻³ - 10⁻⁴ | 35-40 | High foaming, excellent detergency in hard water |
Other Important Characterization Techniques
-
Foam Stability Analysis: Measures the volume and stability of foam produced by the surfactant solution, which is crucial for applications like detergents and cleaning agents.[22]
-
Wetting Performance: Assessed by measuring the contact angle of a surfactant solution on a solid surface. A lower contact angle indicates better wetting.[22]
-
Emulsification Power: Evaluates the ability of the surfactant to stabilize an emulsion of two immiscible liquids (e.g., oil and water).
-
Spectroscopic Analysis: Techniques like NMR, Mass Spectrometry, and HPLC can be used to confirm the chemical structure and purity of the synthesized surfactants.[23]
Conclusion and Future Outlook
The transition from NPEs to more environmentally friendly alternatives like AEOs and AESs derived from this compound represents a significant advancement in surfactant technology. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to synthesize and evaluate these next-generation surfactants. Future research will likely focus on further optimizing catalytic systems for the oxo process, exploring bio-based routes to nonene, and developing novel surfactant structures with enhanced performance and sustainability profiles.
References
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INERIS. (n.d.). APEO: OVERVIEW OF THEIR APPLICATIONS AND ALTERNATIVES. Retrieved from [Link]
-
Wikipedia. (2024). Nonylphenol. Retrieved from [Link]
-
Wikipedia. (2024). Ethoxylation. Retrieved from [Link]
-
Quora. (2011). What is the best nonionic surfactant to replace Nonylphenol?. Retrieved from [Link]
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-
MDPI. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. Retrieved from [Link]
-
ACS Publications. (n.d.). Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques. Retrieved from [Link]
-
RSC Publishing. (n.d.). Analytical methods for the characterization and determination of nonionic surfactants in cosmetics and environmental matrices. Retrieved from [Link]
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-
ResearchGate. (2019). Development of Determining the Critical Micelle Concentration of Surfactants by Simple and Fast Titration Method. Retrieved from [Link]
-
PubMed. (2008). Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 25.5D: Hydroformylation (Oxo-process). Retrieved from [Link]
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-
ResearchGate. (2020). Microemulsion and interfacial properties of anionic/nonionic surfactant mixtures based on sulfonate surfactants: The influence of alcohol. Retrieved from [Link]
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Biolin Scientific. (2018). How to characterize surfactant solutions?. Retrieved from [Link]
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-
US EPA. (n.d.). Partnership to Evaluate Alternatives to Nonylphenol Ethoxylates. Retrieved from [Link]
-
ResearchGate. (2008). Nonylphenol in the Environment: A Critical Review on Occurrence, Fate, Toxicity and Treatment in Wastewaters. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Hydroformylation (Oxo Process). Retrieved from [Link]
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Toxics Use Reduction Institute. (2012). Polysaccharide Based Surfactants as Alternative to Nonylphenol Ethoxylates in Laundry Detergents. Retrieved from [Link]
-
Rimpro India. (n.d.). Nonylphenol Ethoxylates as Valuable Industrial Surfactants. Retrieved from [Link]
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-
Intertek. (n.d.). Surfactant Analysis. Retrieved from [Link]
-
Sanyo Chemical Solutions. (n.d.). Introduction to Nonionic Surfactant. Retrieved from [Link]
-
A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry. (2022). Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. Retrieved from [Link]
-
Enviro Wiki. (2012). Sulfonation/Sulfation Processing Technology for Anionic Surfactant Manufacture. Retrieved from [Link]
-
US EPA. (n.d.). Fact Sheet: Nonylphenols and Nonylphenol Ethoxylates. Retrieved from [Link]
-
Wikipedia. (2024). Oxo alcohol. Retrieved from [Link]
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KRÜSS Scientific. (n.d.). Characterization of surfactants. Retrieved from [Link]
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STM Journals. (n.d.). An Experimental Investigation On The Determination Of Critical Micelle Concentration (CMC) Of Various Surfactants Using The Surface Tension Method. Retrieved from [Link]
-
HROC. (2024). Navigating the Shift: NPEO Replacement in Surfactants. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Isononyl Alcohol (INA). Retrieved from [Link]
-
Just Agriculture. (n.d.). Method for Measurement of Critical Micelle Concentration. Retrieved from [Link]
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-
ResearchGate. (n.d.). Chemical synthesis of nonylphenol. Retrieved from [Link]
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-
ResearchGate. (2021). Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications and Environment Solicitude. Retrieved from [Link]
-
US EPA. (2012). DfE Alternatives Assessment for Nonylphenol Ethoxylates. Retrieved from [Link]
-
Linear Alkyl Benzene Sulfonic Acid Production. (n.d.). Retrieved from [Link]
-
International Journal of New Chemistry. (2019). Synthesis of Liner Alkyl-benzene Sulfonate Nanoparticle Using Green Promoter and High Efficiency. Retrieved from [Link]
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Alkylation of phenol with 1-Nonene to produce nonylphenol
Application Notes and Protocols for Researchers
Topic: Synthesis of Nonylphenol via Alkylation of Phenol with 1-Nonene
Abstract
This document provides a comprehensive technical guide for the synthesis of nonylphenol through the acid-catalyzed alkylation of phenol with this compound. Nonylphenol is a significant industrial chemical, primarily serving as an intermediate in the production of non-ionic surfactants, namely nonylphenol ethoxylates, and as a component in antioxidants and lubricating oil additives.[1][2][3] The synthesis, a classic example of a Friedel-Crafts alkylation, results in a complex isomeric mixture known as technical nonylphenol.[4][5] This guide delves into the underlying reaction mechanisms, the critical influence of reaction parameters on product distribution, and the inherent complexity of the resulting isomers. A detailed, field-proven laboratory protocol is provided, emphasizing safety, procedural accuracy, and methods for product characterization. This document is intended for researchers and chemical development professionals seeking a thorough understanding and practical execution of this important industrial reaction.
Scientific Principles: Mechanism and Isomer Formation
The synthesis of nonylphenol from phenol and this compound is an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts alkylation.[6][7] The reaction requires an acid catalyst to activate the alkene, rendering it sufficiently electrophilic to attack the electron-rich phenol ring.
The Core Reaction Mechanism
The process can be broken down into three primary steps:
-
Generation of an Electrophile: The acid catalyst protonates the double bond of this compound, forming a secondary carbocation. This carbocation is highly reactive.
-
Carbocation Rearrangement: The initially formed secondary carbocation can undergo hydride and alkyl shifts to form more stable tertiary carbocations. This rearrangement is a pivotal step, as it is the primary reason for the formation of a complex mixture of branched nonylphenol isomers rather than a single linear product.[6]
-
Electrophilic Attack: The carbocation (the electrophile) attacks the phenol ring, which acts as the nucleophile. The hydroxyl group of phenol is a strongly activating, ortho-, para- directing group. Due to steric hindrance from the bulky nonyl group, substitution occurs predominantly at the para position.[6][8] The final step is the deprotonation of the ring to restore aromaticity.
A competing reaction is O-alkylation, where the carbocation attacks the oxygen of the hydroxyl group to form a phenyl ether.[9][10] The extent of C-alkylation versus O-alkylation is influenced by the choice of catalyst and reaction conditions.
Caption: General mechanism for acid-catalyzed alkylation of phenol.
The Complexity of "Nonylphenol"
It is crucial to understand that the term "nonylphenol" in an industrial context does not refer to a single molecule.
-
Source of Nonene: Industrial nonene is typically a propylene trimer, which is itself a complex mixture of branched C9 alkenes.[6][11]
-
Carbocation Rearrangements: As described above, acid-catalyzed conditions promote skeletal rearrangements to more stable carbocations before alkylation occurs.
This results in the commercial product, technical nonylphenol, being a mixture of over 100 different constitutional isomers and enantiomers, with the vast majority being para-substituted with a highly branched nonyl group.[1][4][5][12] This isomeric complexity is not trivial; different isomers exhibit varying degrees of biodegradability and estrogenic activity, a primary driver of the environmental and health scrutiny surrounding this class of compounds.[4][13][14][15]
Experimental Design and Parameter Optimization
The success of the synthesis depends on the careful control of several key parameters. The choice of catalyst is particularly critical, with a modern emphasis on heterogeneous systems to improve sustainability.
Catalyst Selection
-
Homogeneous Catalysts: Traditional catalysts include Brønsted acids like H₂SO₄ and Lewis acids like BF₃.[16] While effective, they are highly corrosive and generate significant acidic waste, complicating product separation and purification.
-
Heterogeneous Catalysts: Solid acid catalysts are the preferred modern choice due to their ease of separation (simple filtration), potential for regeneration and reuse, and reduced environmental impact.[17] Commonly used examples include:
-
Ion-Exchange Resins: Macroporous sulfonic acid resins like Amberlyst-15 are highly effective and widely studied for this reaction.[9]
-
Zeolites: These microporous aluminosilicates (e.g., H-beta, H-USY) offer shape selectivity and strong acid sites.
-
Other Solid Acids: Materials like niobium phosphate and supported heteropolyacids have also shown promise.[16]
-
Reaction Condition Optimization
The interplay between temperature, molar ratio, and reaction time is key to maximizing the yield of the desired mono-alkylated product while minimizing side reactions.
| Parameter | Typical Range | Rationale & Impact on Outcome |
| Catalyst Loading | 1-10 wt% (relative to reactants) | Higher loading increases reaction rate but can also promote side reactions like di-alkylation if not controlled. |
| Temperature | 70 - 120 °C | Increases reaction rate. Excessively high temperatures can lead to dealkylation, isomerization, and catalyst degradation. A moderate temperature (e.g., 85 °C) is often optimal.[8] |
| Phenol:Nonene Molar Ratio | 1.5:1 to 4:1 | An excess of phenol is used to maximize the conversion of the limiting reagent (nonene) and to suppress the formation of di-nonylphenol, a common byproduct. |
| Reaction Time | 2 - 8 hours | Sufficient time is needed for high conversion. The reaction should be monitored (e.g., by GC) to determine the point of maximum mono-nonylphenol yield before di-alkylation becomes significant. |
| Mixing | Vigorous Stirring | Essential to ensure good contact between the reactants and the catalyst, especially with heterogeneous catalysts, to overcome mass transfer limitations. |
Detailed Laboratory Protocol
This protocol describes the synthesis of nonylphenol using Amberlyst-15 as a representative heterogeneous acid catalyst.
Critical Safety Precautions
-
Phenol Hazards: Phenol is highly toxic, corrosive, and rapidly absorbed through the skin, which can be fatal.[18][19] Skin contact may initially be painless due to an anesthetic effect.[18] It can cause severe chemical burns and permanent eye damage.[20]
-
This compound Hazards: this compound is a flammable liquid.[11]
-
Required PPE: All work must be conducted in a certified chemical fume hood.[18] Personal protective equipment is mandatory and includes:
-
A full-face shield over chemical splash goggles.
-
Heavy-duty chemical resistant gloves (e.g., butyl rubber or neoprene) worn over standard nitrile gloves.[20]
-
A flame-resistant lab coat and closed-toe shoes.
-
-
Emergency Preparedness: An emergency safety shower and eyewash must be immediately accessible.[19] A first-aid kit containing polyethylene glycol (PEG-300 or PEG-400) for phenol skin decontamination should be available.[19] Never work alone.
Materials and Equipment
-
Chemicals:
-
Phenol (≥99%, crystalline)
-
This compound (≥98%)
-
Amberlyst-15 (or similar acidic ion-exchange resin), dried
-
Toluene (for workup, optional)
-
Anhydrous Magnesium Sulfate (for drying)
-
-
Equipment:
-
Three-neck round-bottom flask (e.g., 500 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer/hotplate with temperature control
-
Thermometer or thermocouple
-
Inert atmosphere setup (Nitrogen or Argon)
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for nonylphenol synthesis.
-
Apparatus Setup: Assemble the three-neck flask with the magnetic stirrer, condenser (with inert gas inlet), dropping funnel, and thermometer. Ensure all glassware is dry.
-
Reactant Charging: Under an inert atmosphere, charge the flask with phenol (e.g., 141 g, 1.5 mol) and dried Amberlyst-15 catalyst (e.g., 8 g).
-
Heating: Begin stirring and heat the mixture to the target reaction temperature, for example, 85 °C.
-
This compound Addition: Fill the dropping funnel with this compound (e.g., 63 g, 0.5 mol, for a 3:1 phenol:nonene ratio). Add the this compound dropwise to the stirred phenol-catalyst slurry over 2-3 hours. Monitor the temperature to control any exotherm.[8]
-
Reaction Aging: After the addition is complete, maintain the reaction at 85 °C with vigorous stirring for an additional 2-4 hours to ensure complete conversion of the nonene.[8]
-
Work-up - Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture using a Buchner funnel to remove the Amberlyst-15 catalyst. The catalyst can be washed with a small amount of toluene, and the washings combined with the filtrate.
-
Work-up - Removal of Excess Phenol: The filtrate contains the nonylphenol product, unreacted phenol, and potentially some di-nonylphenol. The excess phenol must be removed. This is most effectively achieved via vacuum distillation. Phenol has a lower boiling point than nonylphenol and will distill first.
-
Purification: After the bulk of the phenol is removed, increase the vacuum and/or temperature to distill the nonylphenol product, separating it from higher-boiling di-nonylphenol and other residues. The product will be a pale yellow, viscous liquid.[1]
Product Analysis and Characterization
Given the isomeric complexity, a multi-technique approach is required for thorough characterization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive technique for analyzing the product. A high-resolution capillary column is necessary to achieve separation of the numerous isomers.[6][21] The mass spectra will show a molecular ion peak (m/z 220) and characteristic fragmentation patterns, often involving cleavage at the benzylic position, which can help elucidate the branching structure of the nonyl chain.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups. Expect to see a broad O-H stretch (~3350 cm⁻¹), aromatic C-H stretches (~3030 cm⁻¹), aliphatic C-H stretches (~2950-2850 cm⁻¹), and strong aromatic C=C stretches (~1600 and 1500 cm⁻¹). The pattern in the 900-700 cm⁻¹ region can confirm the para-substitution pattern.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show a complex multiplet in the aliphatic region (δ ~0.5-1.5 ppm) corresponding to the branched nonyl group, aromatic protons (δ ~6.7-7.1 ppm), and a singlet for the phenolic proton (δ ~4.5-5.5 ppm, broad, D₂O exchangeable).
-
¹³C NMR: Will display signals for the aromatic carbons (δ ~115-155 ppm) and a cluster of signals in the aliphatic region (δ ~10-45 ppm).
-
Concluding Remarks
The alkylation of phenol with this compound is a robust and scalable method for producing nonylphenol. The use of heterogeneous solid acid catalysts represents a significant process improvement over traditional homogeneous systems, offering benefits in safety, product separation, and environmental performance. The primary challenge of this synthesis is not in achieving high conversion, but in managing the inherent formation of a complex isomeric mixture. For applications where specific isomer properties are critical, further research into shape-selective catalysts (like tailored zeolites) or the use of isomerically pure alkylating agents would be necessary. However, for the bulk production of technical nonylphenol as a precursor for surfactants and other additives, the protocol described herein provides a reliable and well-understood foundation.
References
- Lu, Z., & Gan, J. (n.d.). Analysis, Toxicity, Occurrence and Biodegradation of Nonylphenol Isomers: A Review.
- Wikipedia. (n.d.). Nonylphenol.
- ACS Publications. (n.d.). Analysis of Nonylphenol Isomers in a Technical Mixture and in Water by Comprehensive Two-Dimensional Gas Chromatography−Mass Spectrometry. Environmental Science & Technology.
- PubMed. (2008). Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters.
- Elchemy. (n.d.). Nonylphenol and Nonylphenol Ethoxylates: Environmental Concerns & Regulatory Guidelines.
- ResearchGate. (n.d.). Nonylphenol in the Environment: A Critical Review on Occurrence, Fate, Toxicity and Treatment in Wastewaters.
- (n.d.). 4-Nonylphenol: Understanding its Properties, Applications, and Environmental Impact.
- Elchemy. (2024). How are Nonyl Phenol Ethoxylates manufactured?.
- PubMed. (2023). Isomer-specific analysis of nonylphenol and their transformation products in environment: A review.
- Taylor & Francis Online. (n.d.). The development of isomer-specific analysis of branched 4-nonylphenol in food for dietary exposure - a critical review of analytical methods and occurrence in foodstuffs.
- ChemicalBook. (2022). Production and Application of Nonylphenol.
- (n.d.). N-Nonylphenol Market Size, Share, Industry Analysis Report and Trends, 2030.
- Oxford Academic. (n.d.). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC—MS. Journal of Chromatographic Science.
- Google Patents. (n.d.). CN107162879B - Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid.
- ResearchGate. (n.d.). Process flowchart for the nonylphenol production process.
- Monash University. (2023). Phenol - OHS Information Sheet. Health Safety & Wellbeing.
- (n.d.). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS.
- White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts.
- PubMed. (n.d.). Alkylation of phenol: a mechanistic view.
- PubMed. (2002). Nonylphenol isomers differ in estrogenic activity.
- Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure.
- PubChem. (n.d.). 4-Nonylphenol.
- Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
- Wikipedia. (n.d.). Nonene.
- Scite.ai. (n.d.). Enantiomers of a nonylphenol isomer: Absolute configurations and estrogenic potencies.
- Shrine Chemicals. (n.d.). MSDS for Nonyl Phenol.
- SasolTechData.com. (n.d.). NONYLPHENOL.
- (2006). Liquid phase alkylation of phenol with 1-octene over large pore zeolites.
- SciELO. (n.d.). Liquid phase alkylation of anisole and phenol catalyzed by niobium phosphate.
- (2024). What Is the Mechanism of Phenol Alkylation?. Exporter China.
- ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View.
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Application Note: Unraveling the Mechanistic Intricacies of Friedel-Crafts Alkylation with 1-Nonene
Introduction
The Friedel-Crafts alkylation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the attachment of alkyl groups to aromatic rings. This electrophilic aromatic substitution reaction is of paramount industrial importance, underpinning the synthesis of numerous commodity chemicals, including precursors for detergents and polymers.[1] While conceptually straightforward, the reaction is mechanistically nuanced, particularly when employing long-chain alkenes such as 1-nonene. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction mechanism of this compound in Friedel-Crafts alkylation. We will delve into the underlying carbocation chemistry, provide detailed experimental protocols, and discuss the analytical characterization of the resulting isomeric product mixture.
Theoretical Background: The Journey of a Nonyl Cation
The Friedel-Crafts alkylation of an aromatic ring with an alkene, such as this compound, is typically catalyzed by a strong Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄, solid acid catalysts).[1][2] The reaction proceeds through the formation of a carbocation electrophile, which is then attacked by the electron-rich aromatic ring.[3]
The reaction with this compound is initiated by the protonation of the double bond by the acid catalyst, leading to the formation of a carbocation. According to Markovnikov's rule, the initial protonation of this compound preferentially forms a secondary carbocation at the C2 position. However, this is not the end of the story. One of the major complexities and limitations of Friedel-Crafts alkylation is the propensity of the carbocation intermediate to rearrange to more stable forms.[3][4] In the case of the 2-nonyl carbocation, a series of 1,2-hydride shifts can occur, leading to the formation of more stable secondary carbocations at the C3, C4, and C5 positions. This rearrangement cascade results in a mixture of isomeric phenylnonanes as the final products.[5] The distribution of these isomers is influenced by the relative stabilities of the intermediate carbocations and the reaction conditions.
It is crucial to understand that the direct formation of 1-phenylnonane is not observed because the primary carbocation that would be required is highly unstable and readily rearranges to the more stable secondary carbocations.[6]
Reaction Mechanism: A Visual Representation
The following diagram illustrates the key steps in the Friedel-Crafts alkylation of benzene with this compound, including the critical carbocation rearrangement cascade.
Caption: Mechanism of Friedel-Crafts Alkylation of Benzene with this compound.
Experimental Protocols
The following protocols provide a general framework for the Friedel-Crafts alkylation of an aromatic compound (e.g., benzene or toluene) with this compound. Researchers should adapt these protocols based on their specific research goals and available equipment.
Protocol 1: Alkylation of Benzene with this compound using Anhydrous AlCl₃
This protocol is a classic example of a Lewis acid-catalyzed Friedel-Crafts alkylation.
Materials:
-
Benzene (anhydrous)
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane or diethyl ether for extraction
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel.
-
Reagent Charging: Charge the flask with anhydrous benzene (a large excess is recommended to minimize polyalkylation, e.g., a 10:1 molar ratio of benzene to this compound).[3] Cool the flask in an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (approximately 0.3 equivalents relative to this compound) to the stirred benzene. Anhydrous AlCl₃ is highly hygroscopic and reacts violently with water; handle with care.[7]
-
Alkene Addition: Place this compound in the addition funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or GC).
-
Workup:
-
Carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Product Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product will be a mixture of phenylnonane isomers.
-
Purification and Analysis: The isomeric mixture can be purified by vacuum distillation. Analyze the product distribution using GC-MS and characterize the isomers using ¹H and ¹³C NMR spectroscopy.[8][9]
Protocol 2: Alkylation of Toluene with this compound using a Solid Acid Catalyst
This protocol offers a more environmentally friendly approach using a reusable solid acid catalyst.
Materials:
-
Toluene (anhydrous)
-
This compound
-
Solid acid catalyst (e.g., Amberlyst-15, Zeolite H-Y, or a supported heteropoly acid)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
-
NMR spectrometer
Procedure:
-
Catalyst Activation: Activate the solid acid catalyst according to the manufacturer's instructions (typically by heating under vacuum).
-
Reaction Setup: In a round-bottom flask, combine toluene, this compound, and the activated solid acid catalyst (e.g., 10-20% by weight of the reactants).
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 80-120 °C) and stir for several hours. Monitor the reaction progress by GC.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration. The catalyst can be washed with a solvent, dried, and reused.
-
Product Isolation: Remove the excess toluene and any unreacted this compound by rotary evaporation.
-
Analysis: Analyze the resulting mixture of nonyltoluene isomers by GC-MS and NMR.
Data Presentation: Key Reaction Parameters
The choice of catalyst and reaction conditions significantly impacts the conversion and product distribution. The following table summarizes typical parameters for the Friedel-Crafts alkylation of aromatic compounds with long-chain alkenes.
| Parameter | Lewis Acid (e.g., AlCl₃) | Solid Acid (e.g., Zeolite) |
| Catalyst Loading | 0.2 - 1.0 equivalents | 10 - 30 wt% |
| Temperature | 0 - 50 °C | 80 - 200 °C |
| Solvent | Excess aromatic reactant | Excess aromatic reactant or inert solvent |
| Reaction Time | 1 - 6 hours | 2 - 24 hours |
| Key Advantages | High reactivity | Catalyst reusability, reduced waste |
| Key Disadvantages | Stoichiometric amounts often needed, corrosive, difficult to separate | Lower reactivity, potential for deactivation |
Product Analysis and Characterization
The primary products of the Friedel-Crafts alkylation of benzene with this compound are a mixture of 2-, 3-, 4-, and 5-phenylnonane.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for separating the different phenylnonane isomers. The mass spectra of these isomers are very similar, but high-resolution GC can effectively resolve them.[9][10] The fragmentation patterns can provide information about the position of the phenyl group on the nonyl chain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons will typically appear as a multiplet in the range of 7.1-7.3 ppm. The benzylic proton (the proton on the carbon attached to the benzene ring) will have a chemical shift and splitting pattern that is characteristic of its position on the alkyl chain. For example, the benzylic proton of 2-phenylnonane will be a sextet, while that of 5-phenylnonane will be a quintet.[11]
-
¹³C NMR: The chemical shifts of the carbon atoms in the alkyl chain, particularly the carbon attached to the phenyl group, are diagnostic for each isomer.[12][13]
-
Safety Precautions
-
Anhydrous Aluminum Chloride (AlCl₃): AlCl₃ is a corrosive and water-reactive solid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the dust. In case of contact with skin or eyes, flush immediately with copious amounts of water.[14][15][16][17]
-
This compound: this compound is a flammable liquid. Keep it away from ignition sources. Use in a well-ventilated area.
-
Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a certified chemical fume hood.
Conclusion
The Friedel-Crafts alkylation of aromatic compounds with this compound is a classic yet mechanistically rich transformation. A thorough understanding of the underlying carbocation rearrangement pathways is essential for predicting and controlling the product distribution. The choice between traditional Lewis acid catalysts and modern solid acid catalysts depends on the specific requirements of the synthesis, balancing reactivity with environmental and practical considerations. Careful execution of the experimental protocol and rigorous analysis of the resulting isomeric mixture are crucial for obtaining reliable and reproducible results in research and development settings.
References
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Alkylation of benzene with long chain (C8–C18) linear primary alcohols over zeolite‐Y. (2025). ResearchGate. Retrieved from [Link]
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-
Friedel–Crafts Alkylation. (n.d.). Chemistry Steps. Retrieved from [Link]
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Reaction Mechanism of Friedel Crafts alkylation. (n.d.). Physics Wallah. Retrieved from [Link]
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The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry. Retrieved from [Link]
-
Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Friedel-Crafts alkylation of benzene with a superacid catalyst. (2022). Digital Commons@ETSU. Retrieved from [Link]
- Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). University of Missouri–Kansas City.
- Study of the kinetics of alkylation of benzene with long chain olefins over solid acid catalyst. (n.d.).
-
GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The alkylation of benzene - electrophilic substitution. (n.d.). Chemguide. Retrieved from [Link]
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NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]
-
Alkylation of Benzene with Long Chain Olefins Over Solid-Acid Catalyst. (2018). ResearchGate. Retrieved from [Link]
- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE.
- Preparation method of aluminum-based catalyst for alkylation reaction. (n.d.). Google Patents.
-
Does rearrangement occur in Friedel Crafts alkylation or not?. (2018). Chemistry Stack Exchange. Retrieved from [Link]
-
The Friedel-Crafts Alkylation of Benzene. (2023). Chemistry LibreTexts. Retrieved from [Link]
- compared using 13C nmr spectroscopy. (n.d.).
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). ResearchGate. Retrieved from [Link]
-
Insights into the alkylation of benzene with olefins: effect of chain length of the olefins. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
-
Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS. (2025). ResearchGate. Retrieved from [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing. Retrieved from [Link]
- Aqueous Ammonia. (n.d.). Fisher Scientific.
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Practice Safety When Handling Anhydrous Ammonia - NH3. (n.d.). Minnesota Department of Agriculture. Retrieved from [Link]
- Anhydrous Ammonia. (n.d.). Trammo, Inc.
- SAFETY DATA SHEET - Ammonia, Anhydrous. (n.d.). AWS.
- Ammonia - SAFETY D
-
GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. (n.d.). Semantic Scholar. Retrieved from [Link]
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Application Notes & Protocols: The Versatile Role of 1-Nonene in the Synthesis of High-Performance Lubricant Additives
Abstract
1-Nonene, a C9 linear alpha-olefin, stands as a critical and versatile platform chemical in the synthesis of advanced lubricant components. Its unique structure allows for its use as both a monomer for high-performance synthetic base oils and as a key building block for a variety of performance-enhancing additives. This guide provides an in-depth exploration of the synthesis pathways originating from this compound to produce three critical classes of lubricant components: Polyalphaolefin (PAO) synthetic base stocks, aminic and phenolic antioxidants, and succinimide ashless dispersants. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and present quantitative data to guide researchers and formulation scientists in the development of next-generation lubricants.
Introduction: this compound as a Cornerstone for Lubricant Technology
Modern lubricants are meticulously engineered fluids, comprising a base oil (70-99%) and a complex mixture of chemical additives.[1][2] The performance of the final product—whether it's an engine oil, gear oil, or hydraulic fluid—is critically dependent on the quality of both components. This compound (C₉H₁₈) has emerged as an indispensable raw material due to its ideal chain length and reactive double bond, which enable its conversion into structures that impart superior lubricating properties.
The primary applications of this compound in this field are:
-
Monomer for Polyalphaolefin (PAO) Synthesis: Oligomerization of this compound produces PAOs, which are Group IV synthetic base oils. These oils are renowned for their high viscosity index (VI), exceptional thermal stability, and low-temperature fluidity compared to conventional mineral oils.[3][4]
-
Precursor for Antioxidants: The C9 alkyl chain from this compound can be attached to aromatic molecules like diphenylamine and phenol. This process, known as alkylation, creates potent antioxidant additives that protect the lubricant from degradation at high temperatures.[5][6]
-
Hydrophobic Backbone for Dispersants: The oleophilic "tail" of dispersant additives, which is responsible for solubilizing soot and sludge particles, can be constructed from polyolefins derived from monomers like this compound.
This document provides the scientific rationale and step-by-step protocols for these key synthetic applications.
Synthesis of Polyalphaolefin (PAO) Base Stocks from this compound
PAOs are the most widely used synthetic base oils, prized for their stable, well-defined hydrocarbon structure.[7] The synthesis from this compound is a multi-step process involving catalytic oligomerization to build larger molecules, followed by hydrogenation to saturate any remaining double bonds, resulting in a chemically inert and stable fluid.[8][9]
Causality of Experimental Choices
The choice of catalyst is paramount in PAO synthesis as it dictates the molecular weight distribution, degree of branching, and ultimately, the viscosity of the final product.
-
Lewis Acid Catalysts (e.g., BF₃, AlCl₃): These traditional catalysts operate via a cationic polymerization mechanism. A co-catalyst or "promoter," typically an alcohol like 1-butanol, is used to generate the initiating carbocation.[10] This method is robust and cost-effective but can lead to some molecular rearrangement, affecting the final properties.
-
Metallocene Catalysts: These single-site catalysts offer more precise control over the polymerization process, yielding PAOs with a narrower molecular weight distribution and improved biodegradability and oxidation resistance.[7][11][12]
Hydrogenation is a critical final step. It removes residual unsaturation from the oligomer, drastically improving the thermal and oxidative stability of the base oil, which is essential for long-drain intervals and high-temperature operation.[4][9]
Experimental Workflow & Protocols
The overall workflow for PAO synthesis is depicted below.
Caption: Workflow for PAO synthesis from this compound.
Protocol 1: Lewis Acid-Catalyzed Oligomerization of this compound
This protocol describes a representative lab-scale synthesis using a Boron Trifluoride (BF₃) catalyst.
-
Reactor Setup: Equip a dry, nitrogen-purged 1 L glass reactor with a mechanical stirrer, thermocouple, gas inlet tube, and a condenser.
-
Charge Monomer: Charge the reactor with 500 g of dry this compound. Begin stirring and maintain a nitrogen blanket.
-
Catalyst Preparation: In a separate flask, prepare the BF₃-butanol complex by slowly bubbling BF₃ gas through 15 g of 1-butanol at a temperature below 10°C until the desired molar ratio (typically 1:1) is achieved.
-
Initiation: Heat the this compound in the reactor to the target reaction temperature, typically between 50°C and 150°C.[9][10]
-
Reaction: Slowly introduce the BF₃-butanol promoter into the reactor subsurface over 1-2 hours. The reaction is exothermic; use a cooling bath to maintain the set temperature.
-
Monitoring: Monitor the reaction progress by periodically taking samples and measuring the viscosity or using gas chromatography (GC) to determine monomer conversion.
-
Quenching: Once the desired conversion is reached (typically 2-4 hours), stop the catalyst flow. Quench the reaction by slowly adding a 5% aqueous sodium hydroxide solution to neutralize the acidic catalyst.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute NaOH and then with deionized water until the washings are neutral. Dry the organic layer over anhydrous magnesium sulfate and filter.
Protocol 2: Hydrogenation of Unsaturated PAO Precursor
-
Reactor Setup: Charge a high-pressure autoclave with the unsaturated PAO precursor obtained from Protocol 1 and a suitable solvent like hexane.
-
Add Catalyst: Add a palladium-on-carbon (Pd/C) catalyst, typically at 1-2 wt% relative to the oligomer.[4]
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 50-100 bar.[4]
-
Reaction: Heat the mixture to 100-150°C with vigorous stirring.[4] Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
-
Isolation: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Pd/C catalyst.
-
Finishing: Remove the solvent under reduced pressure using a rotary evaporator to yield the final, stable PAO base stock.
| Parameter | Lewis Acid Oligomerization[10] | Expected PAO Properties |
| Catalyst | BF₃ with 1-butanol promoter | Kinematic Viscosity @ 100°C |
| Temperature | 50 - 150 °C | 3.5 - 5.0 cSt |
| Pressure | Ambient - 7 MPa | Viscosity Index |
| Reaction Time | 2 - 6 hours | > 100 |
| Hydrogenation Catalyst | Pd/C, Ni-based | Pour Point |
| H₂ Pressure | 50 - 100 bar | < -50 °C |
Synthesis of Antioxidant Additives from this compound
Antioxidants are crucial for lubricant longevity. They function by interrupting the radical chain reactions of autoxidation, which thickens the oil and leads to the formation of sludge and varnish.[6] this compound is used to introduce a bulky, oil-solubilizing alkyl group onto aromatic amines or phenols, enhancing their performance and solubility in the base oil.
Alkylated Diphenylamines: High-Temperature Antioxidants
Alkylated diphenylamines (ADPAs) are highly effective radical scavengers at elevated temperatures, making them essential components in modern engine oils.[5]
Caption: Synthesis of Nonylated Diphenylamine Antioxidant.
Protocol 3: Synthesis of Nonylated Diphenylamine (NDPA)
This protocol is based on Friedel-Crafts alkylation using an acidic clay catalyst.[5]
-
Reactor Setup: To a 500 mL three-neck flask equipped with a mechanical stirrer, condenser, and thermocouple, add diphenylamine (1 mol) and the acid-treated bentonite clay catalyst (5-10 wt% of reactants).
-
Heating: Heat the mixture to 130-160°C with stirring under a nitrogen atmosphere.
-
Addition of Alkylating Agent: Slowly add this compound (2.1 mol, for di-alkylation) dropwise over a period of 2-3 hours, maintaining the reaction temperature.
-
Reaction Completion: After the addition is complete, continue stirring at temperature for another 4-6 hours until GC analysis shows the disappearance of diphenylamine.
-
Product Isolation: Cool the reaction mixture to below 100°C. Filter the hot mixture to remove the clay catalyst.
-
Purification: The crude product is purified by vacuum distillation to remove any unreacted this compound and mono-alkylated product, yielding the desired di-nonylated diphenylamine.
Alkylated Phenols: Radical Scavengers and Intermediates
Nonylphenols, produced by the alkylation of phenol with nonene, act as effective antioxidants and are also critical intermediates for producing other additives like non-ionic surfactants.[13][14] The synthesis is a classic electrophilic aromatic substitution.[15]
Protocol 4: Synthesis of 4-Nonylphenol
This protocol uses an acidic ion-exchange resin as a recyclable, solid-acid catalyst.[16]
-
Reactor Setup: Set up a stirred reactor as described in Protocol 3. Add phenol (1.5 mol) and a macroporous acidic ion-exchange resin (e.g., Amberlyst-15, 10 wt%).
-
Addition of Nonene: Add this compound (1 mol) dropwise to the stirred mixture over 2-4 hours.[17]
-
Reaction: Maintain the temperature and continue stirring for an additional 1-3 hours after the addition is complete.[17]
-
Catalyst Removal: Cool the mixture and remove the ion-exchange resin by simple filtration. The catalyst can be washed and reused.
-
Purification: Transfer the filtrate to a distillation apparatus. Excess phenol is removed first under reduced pressure, followed by vacuum distillation of the residue to isolate the 4-nonylphenol product.
| Additive Type | Catalyst | Temperature (°C) | Key Features |
| Alkylated Diphenylamine | Acid-treated bentonite clay[5] | 130 - 160 | Excellent high-temperature stability |
| Alkylated Phenol | Acidic ion-exchange resin[16] | 70 - 120 | Acts as antioxidant and intermediate |
| Alkylated Phenol | Basic ionic liquid[17] | 70 - 100 | Greener process, easy catalyst separation |
Synthesis of Ashless Dispersants (Succinimide Type)
Ashless dispersants are essential for modern engine oils, particularly in diesel engines. They prevent the agglomeration of soot, sludge, and other contaminants, keeping them suspended in the oil so they can be removed by the filter.[18] The most common type is based on a succinimide chemistry, featuring an oil-soluble polyalkenyl "tail" and a polar, nitrogen-containing "head."
Mechanism and Experimental Choices
The synthesis is a two-step process:
-
Ene Reaction: A polyalkene (in this case, an oligomer of this compound) is reacted with maleic anhydride at high temperatures (200-240°C). This creates a polyalkenyl succinic anhydride (what we can term a PNSAbased on this compound).[18] The molecular weight of the starting polyalkene is critical as it controls the solubility of the final dispersant.
-
Imidation: The PNSA is then reacted with a polyamine, such as tetraethylenepentamine (TEPA), via a condensation reaction. The amine reacts with the anhydride group to form a stable succinimide linkage, creating the polar head group that attaches to contaminant particles.[19][20]
Caption: Two-step synthesis of a succinimide dispersant.
Protocol 5: Representative Synthesis of a Succinimide Dispersant
Step A: Synthesis of Poly(1-nonenyl) Succinic Anhydride (PNSA)
-
Prepare Poly(this compound): First, oligomerize this compound using a method similar to Protocol 1 to obtain a low molecular weight polymer (e.g., Mn = 500-1500 g/mol ).
-
Reactor Setup: Charge a high-temperature reactor with the poly(this compound) (1 mol) and maleic anhydride (1.1 mol).[18]
-
Reaction: Heat the mixture under a nitrogen blanket to 230-240°C and hold for 10-14 hours.[18] The reaction is typically run neat without a solvent.
-
Purification: After cooling, unreacted maleic anhydride can be removed by vacuum stripping at ~150°C to yield the crude PNSA.
Step B: Imidation with a Polyamine
-
Reactor Setup: In a separate reactor, charge the PNSA (1 mol) from Step A and a diluent process oil to control viscosity. Heat to ~120°C.[21]
-
Amine Addition: Slowly add tetraethylenepentamine (TEPA) (approx. 0.5 mol for a bis-succinimide) to the PNSA solution over 1-2 hours. The reaction is exothermic and releases water.
-
Condensation: After addition, increase the temperature to 150-160°C and hold for 3-5 hours, removing the water of condensation via a Dean-Stark trap or by applying a light vacuum.
-
Completion: The reaction is complete when water evolution ceases. The resulting solution of the succinimide dispersant in diluent oil is cooled and can be used directly in lubricant formulations.
| Reactant | Molar Ratio (PNSA:Amine) | Function |
| Poly(1-nonenyl) Succinic Anhydride | 1 | Provides the oil-soluble tail |
| Tetraethylenepentamine (TEPA) | ~0.5 | Forms the polar bis-succinimide head |
| Pentaethylenehexamine (PEHA) | ~0.5 | Forms a bis-succinimide with more N atoms |
Conclusion
This compound is a powerful and adaptable building block for synthesizing a wide array of essential lubricant components. Through controlled oligomerization, it forms the foundation of high-performance PAO synthetic base oils. Via acid-catalyzed alkylation, it can be attached to aromatic systems to create highly effective aminic and phenolic antioxidants that extend lubricant life. Finally, its polymers can be functionalized to produce the succinimide dispersants that are critical for engine cleanliness. The protocols and principles outlined in this guide demonstrate the breadth of chemical transformations possible with this compound, solidifying its status as a cornerstone material for advanced lubricant formulation.
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ResearchGate. The alkylation reaction of diphenylamine with this compound. [Link]
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Kissin, Y. V., & Schwab, F. C. (2009). Post-Oligomerization of alpha-Olefin Oligomers: A Route to Single-Component and Multicomponent Synthetic Lubricating Oils. Journal of Applied Polymer Science. ResearchGate. [Link]
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Justia Patents. Synthesis of poly-alpha olefin and use thereof. [Link]
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ResearchGate. Synthesis and Evaluation of Some Polymers as Lubricating Oil Additives. [Link]
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ResearchGate. Synthesis and Evaluation of Some Detergent/Dispersant Additives for Lube Oil. [Link]
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Synthesis technology of polyisobutylene succinimide taken as gasolinedetergent-disperant. ResearchGate. [Link]
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Odigure, J. O., et al. (2015). Synthesis and Characterization of Lubricant Additives From Waste Plastic. ResearchGate. [Link]
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Xu, D., et al. (2023). Research Progress of Antioxidant Additives for Lubricating Oils. MDPI. [Link]
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Application Notes & Protocols: 1-Nonene as a Versatile Chemical Intermediate in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of 1-nonene as a key intermediate in organic synthesis. It moves beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Introduction: The Strategic Importance of this compound
This compound (C₉H₁₈) is a linear alpha-olefin, a class of unsaturated hydrocarbons characterized by a terminal double bond.[1] This structural feature is the cornerstone of its chemical reactivity, making it a highly valuable and versatile building block in the chemical industry.[2] The terminal position of the double bond is readily accessible for a wide array of chemical transformations, allowing for the synthesis of a diverse portfolio of downstream products.[3]
Industrially, this compound is a crucial precursor for manufacturing surfactants, plasticizers, lubricants, and polymers.[2][4] Its applications range from the production of nonylphenol, a key component in detergents and emulsifiers, to the synthesis of isodecyl alcohol for high-performance plasticizers.[4][5] This guide will elucidate the fundamental chemistry of this compound and provide detailed protocols for its most significant synthetic applications.
Physicochemical Properties and Safe Handling
Understanding the properties of this compound is critical for its safe and effective use in a laboratory or industrial setting. It is a colorless liquid with a characteristic gasoline-like odor.[5][6] As a flammable liquid, appropriate safety measures are mandatory.[7]
Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈ | [6] |
| Molecular Weight | 126.24 g/mol | [6] |
| Boiling Point | 146-147 °C (295-297 °F) | [8][9] |
| Melting Point | -81.3 °C (-114.3 °F) | [1] |
| Density | 0.73 g/mL at 25 °C | [5][8] |
| Flash Point | 24 °C (75.2 °F) | |
| Solubility | Insoluble in water; Soluble in alcohol and other organic solvents. | [6][10] |
| Vapor Density | 4.35 (Air = 1) | [6][8] |
Safety and Handling Protocols
This compound is a flammable liquid and its vapor can form explosive mixtures with air.[11] High vapor concentrations can irritate the eyes and respiratory tract.[9]
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[7][11] Avoid inhalation of vapors and direct contact with skin and eyes.[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., PVC), safety goggles with side shields, and a lab coat.[9][12] For operations with a risk of significant vapor exposure, a respirator with an organic vapor canister is recommended.[9]
-
Storage: Store in original, tightly sealed containers in an approved flammable liquid storage area.[12] Keep away from heat, sparks, open flames, and strong oxidizing agents.[7][8] this compound may react vigorously with strong oxidizers and exothermically with reducing agents.[7]
-
Spill & Disposal: In case of a spill, eliminate all ignition sources. Absorb the spill with dry earth, sand, or another non-combustible material and transfer it to a sealed container for disposal.[7] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]
Core Application 1: Synthesis of Nonylphenol (Surfactant Precursor)
One of the primary industrial applications of this compound is the alkylation of phenol to produce nonylphenol.[5][13] Nonylphenol is a precursor to nonylphenol ethoxylates (NPEs), a class of non-ionic surfactants widely used in detergents, paints, and emulsifiers.[3][14] The reaction is a classic Friedel-Crafts alkylation, where the alkene is activated by an acid catalyst to generate a carbocation, which then acts as an electrophile in an attack on the electron-rich phenol ring.[15][16]
Protocol 1: Ionic Liquid-Catalyzed Synthesis of Nonylphenol
This protocol is adapted from methodologies employing ionic liquids, which offer advantages such as reduced corrosion, lower reaction temperatures, and easier catalyst separation compared to traditional acid catalysts.[17]
Materials:
-
Phenol (molar mass: 94.11 g/mol )
-
This compound (molar mass: 126.24 g/mol )
-
Basic Ionic Liquid Catalyst (e.g., a custom-synthesized imidazolium-based ionic liquid)
-
Three-necked round-bottom flask
-
Heating mantle with stirrer
-
Condenser
-
Dropping funnel
-
Toluene (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
Rotary evaporator
Procedure:
-
Reactor Setup: Equip a 250 mL three-necked flask with a magnetic stirrer, a heating mantle, a condenser, and a dropping funnel. Ensure the setup is dry.
-
Reagent Charging: Add phenol (e.g., 94.1 g, 1.0 mol) and the basic ionic liquid catalyst (e.g., 2.5 g, ~0.02 mass ratio to this compound) to the flask.
-
Heating: Begin stirring and heat the mixture to 80-90 °C.[17]
-
This compound Addition: Once the temperature is stable, add this compound (e.g., 126.2 g, 1.0 mol) dropwise from the dropping funnel over a period of 2-3 hours. The reaction is exothermic, so control the addition rate to maintain the desired temperature.[16][17]
-
Reaction: After the addition is complete, continue stirring the reaction mixture at a constant temperature for an additional 1-2 hours to ensure complete conversion.[17]
-
Catalyst Separation: Cool the mixture to room temperature. The ionic liquid will solidify or form a separate phase, allowing for decantation or filtration of the product mixture.[17]
-
Work-up: Transfer the liquid product to a separatory funnel. Wash with water to remove any remaining catalyst and unreacted phenol. Extract the organic layer with toluene, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude nonylphenol can be further purified by vacuum distillation to separate isomers and remove any high-boiling impurities.
Causality and Experimental Rationale:
-
Catalyst: An ionic liquid is used as a greener alternative to corrosive mineral acids, facilitating easier separation and recycling.[17]
-
Temperature: The temperature range of 70-100 °C is optimal for achieving a reasonable reaction rate without causing significant side reactions or degradation of the reactants.[17]
-
Dropwise Addition: Slow, controlled addition of this compound is crucial to manage the exothermic nature of the alkylation reaction and prevent temperature spikes that could lead to undesired byproducts.[16]
Core Application 2: Hydroformylation to Aldehydes (Plasticizer & Alcohol Precursor)
Hydroformylation, or the "oxo process," is a cornerstone of industrial organic synthesis that converts alkenes into aldehydes using synthesis gas (a mixture of carbon monoxide and hydrogen).[18] When applied to this compound, this reaction primarily yields decanal, a valuable intermediate for the production of decanol (isodecyl alcohol). This alcohol is subsequently used to synthesize di-isononyl phthalate (DINP) and other esters that serve as high-performance plasticizers for PVC and other polymers.[4][19]
The reaction is typically catalyzed by transition metal complexes, most commonly rhodium, which offer high activity and selectivity under milder conditions than cobalt-based catalysts.[18]
Protocol 2: Rhodium-Catalyzed Hydroformylation of this compound
This protocol describes a lab-scale batch hydroformylation process. Note: This reaction must be conducted in a high-pressure autoclave by trained personnel due to the use of flammable and toxic gases under pressure.
Materials:
-
This compound (molar mass: 126.24 g/mol )
-
Rhodium(I) acetylacetonate dicarbonyl [Rh(acac)(CO)₂] (catalyst precursor)
-
Triphenylphosphine (PPh₃) or other suitable phosphine/phosphite ligand
-
Toluene or other suitable anhydrous, deoxygenated solvent
-
Synthesis Gas (Syngas, 1:1 mixture of CO:H₂)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
Procedure:
-
Catalyst Preparation: In a glovebox, charge the autoclave with the rhodium precursor (e.g., 1-10 ppm Rh relative to this compound) and the phosphine ligand (a molar excess relative to Rh, e.g., 10-100 equivalents).
-
Reagent Charging: Add anhydrous, deoxygenated toluene and this compound to the autoclave. Seal the reactor.
-
Purging: Remove the autoclave from the glovebox. Purge the system several times with nitrogen, followed by several purges with syngas to remove all oxygen.
-
Pressurization & Heating: Pressurize the autoclave with syngas to the desired pressure (e.g., 20-50 bar). Begin stirring and heat the reactor to the target temperature (e.g., 80-120 °C).
-
Reaction: Monitor the reaction progress by observing the pressure drop as the syngas is consumed. Maintain a constant pressure by feeding more syngas as needed. The reaction is typically complete within 2-8 hours.
-
Cooling & Depressurization: Once the reaction is complete, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess syngas in a well-ventilated fume hood.
-
Product Analysis: Open the autoclave and collect the liquid product. The conversion of this compound and the yield and regioselectivity (linear vs. branched aldehyde) of the decanal product can be determined by Gas Chromatography (GC) using an internal standard.
Causality and Experimental Rationale:
-
Catalyst System: A rhodium complex is used for its high activity and selectivity.[18] The phosphine ligand is crucial; it stabilizes the catalyst and electronically and sterically influences the reaction, promoting the formation of the desired linear aldehyde (n-decanal) over the branched isomer (iso-decanal).[20]
-
Pressure & Temperature: These parameters are critical for controlling the reaction rate and catalyst stability. Higher pressures and temperatures generally increase the rate but can also lead to side reactions like alkene isomerization or catalyst degradation.[21]
-
Anhydrous/Deoxygenated Conditions: Oxygen can oxidize the phosphine ligand and deactivate the rhodium catalyst, making inert atmosphere techniques essential for achieving high catalyst turnover and lifetime.[22]
Core Application 3: Addition Polymerization
This compound, as an alpha-olefin, can undergo addition polymerization to form poly(this compound). This reaction links monomer units together without the loss of any atoms. The resulting polymers are typically low molecular weight, branched materials.[23] These polymers have potential applications as synthetic lubricants, adhesives, and coatings.[3] The polymerization is typically achieved using coordination catalysts, such as Ziegler-Natta or late-transition metal systems.[23]
Protocol 3: Iron-Catalyzed Polymerization of this compound
This protocol is a representative example adapted from late-transition metal catalysis principles, which are known for polymerizing alpha-olefins.[23]
Materials:
-
This compound (molar mass: 126.24 g/mol ), purified and dried
-
Iron(III) catalyst precursor (e.g., a salicylaldimine iron(III) complex)
-
Co-catalyst/activator (e.g., Diethylaluminum chloride, Et₂AlCl, or Methylaluminoxane, MAO)
-
Anhydrous, deoxygenated hexane or toluene
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Methanol (for quenching)
-
Hydrochloric acid (dilute aqueous solution)
Procedure:
-
Reactor Setup: Under an inert atmosphere (nitrogen or argon), add anhydrous solvent (e.g., hexane) and a specific amount of this compound to a Schlenk flask equipped with a magnetic stirrer.
-
Temperature Control: Place the flask in a thermostatically controlled bath set to the desired reaction temperature (e.g., 30-60 °C).
-
Catalyst Addition: In a separate Schlenk tube, dissolve the iron(III) pre-catalyst in a small amount of solvent.
-
Activation: Add the co-catalyst (e.g., Et₂AlCl) to the main reaction flask, followed by the addition of the dissolved iron catalyst to initiate the polymerization.
-
Reaction: Allow the reaction to proceed with vigorous stirring for a predetermined time (e.g., 30-60 minutes). The viscosity of the solution will likely increase as the polymer forms.
-
Quenching: Terminate the polymerization by adding a small amount of methanol to the reaction mixture.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a larger volume of acidified methanol. Filter the resulting polymer, wash it with fresh methanol, and dry it under vacuum to a constant weight.
-
Characterization: The molecular weight (Mn) and polydispersity index (PDI) of the resulting poly(this compound) can be determined using Gel Permeation Chromatography (GPC). The structure and branching can be analyzed by ¹H and ¹³C NMR spectroscopy.[23]
Causality and Experimental Rationale:
-
Catalyst System: Late-transition metal catalysts, like the iron complex described, are often chosen for their ability to produce branched polymers from alpha-olefins through mechanisms like 2,1-insertion and chain walking.[23]
-
Co-catalyst: The alkylaluminum compound (Et₂AlCl or MAO) acts as an activator. It alkylates the iron pre-catalyst and generates the active cationic species that initiates polymerization.
-
Inert Atmosphere: The catalyst components are highly sensitive to air and moisture. All manipulations must be performed under an inert atmosphere to prevent catalyst deactivation and ensure reproducibility.
Summary and Outlook
This compound's status as a linear alpha-olefin provides a reactive handle for a multitude of synthetic transformations, solidifying its role as a vital intermediate in the chemical industry. The protocols detailed herein for the synthesis of nonylphenol, decanal via hydroformylation, and poly(this compound) represent the most significant industrial and research applications. The principles behind these transformations—electrophilic addition, transition metal catalysis, and coordination polymerization—are foundational to modern organic synthesis. Future research will likely focus on developing even more efficient, selective, and sustainable catalytic systems for converting this compound and other olefins into value-added chemicals, further expanding their utility in creating advanced materials and specialty chemicals.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Market Publishers. (2025). Global this compound Competitive Landscape Professional Research Report 2025. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2017). CN107162879B - Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid.
-
Wikipedia. (n.d.). Nonylphenol. Retrieved from [Link]
-
GazFinder. (n.d.). Gas detectors and respiratory protection equipments C9H18 (nonene). Retrieved from [Link]
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ResearchGate. (n.d.). Nonylphenol synthesis overall reaction. Retrieved from [Link]
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ChemBK. (2024). This compound. Retrieved from [Link]
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Ataman Kimya. (n.d.). NONYLPHENOL. Retrieved from [Link]
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). Nonene. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
- Frohling, C. D., & Kohlpaintner, C. W. (2000). Hydroformylation of Alkenes: An Industrial View of the Status and Importance. In B. Cornils & W. A. Herrmann (Eds.)
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Skoczinski, P., et al. (2019). Hydroformylation of 1-Dodecene in Microemulsions: Long-term Mini-plant Operation Results. Chemie Ingenieur Technik. Retrieved from [Link]
-
Sellin, M. F., et al. (2002). Continuous flow hydroformylation of alkenes in supercritical fluid-ionic liquid biphasic systems. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
-
El-Batta, A., et al. (2022). Efficient Synthesis of Novel Plasticizers by Direct Palladium-Catalyzed Di- or Multi-carbonylations. Angewandte Chemie International Edition. Retrieved from [Link]
-
Obuah, C., et al. (2020). Homo-Polymerization of 1-Hexene Catalysed by O^N^N (Salicylaldimine)Iron(III) Pre-Catalysts to Branched Poly(1-hexene). Polymers. Retrieved from [Link]
-
Illner, S., et al. (2020). One-Pot Synthesis of Fatty Amines: Rh-Catalyzed Hydroaminomethylation of 1-Decene in an Aqueous Microemulsion System—Influence of Reaction Conditions on the Reaction Performance. Catalysts. Retrieved from [Link]
-
Crichton, F. J., et al. (2007). "Solventless" continuous flow homogeneous hydroformylation of 1-octene. Dalton Transactions. Retrieved from [Link]
- Google Patents. (2009). WO2009039018A1 - Plasticizer.
-
Jia, P., et al. (2018). Plasticizers Derived from Biomass Resources: A Short Review. Polymers. Retrieved from [Link]
-
Revision chemistry. (2023). equation for addition polymerisation of but-1-ene. YouTube. Retrieved from [Link]
- Google Patents. (2016). KR101671811B1 - Non-phthalate plasticizer composition and method for manufacturing thereof.
-
ResearchGate. (2005). An innovative plasticizer for sensitive applications. Retrieved from [Link]
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Functionalization reactions of the double bond in 1-Nonene
An Application Guide to the Strategic Functionalization of 1-Nonene's Terminal Double Bond
For researchers, synthetic chemists, and professionals in drug development, the terminal alkene of this compound represents a versatile chemical handle. As a linear alpha-olefin, its unhindered double bond is primed for a variety of high-yielding transformations, allowing for the introduction of diverse functional groups.[1][2] This guide provides an in-depth exploration of several key functionalization reactions, moving beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol design. Each section includes detailed, field-proven protocols designed for reproducibility and success.
Epoxidation: Synthesis of 1,2-Epoxynonane
The conversion of an alkene to an epoxide is a cornerstone of organic synthesis. Epoxides are highly valuable intermediates due to their inherent ring strain, which facilitates ring-opening reactions with a wide array of nucleophiles to introduce new functional groups.[3] Chemo-enzymatic methods have gained prominence for their efficiency and mild reaction conditions, often leading to high yields and selectivity.[4]
Expertise & Mechanistic Insight
The protocol described below utilizes an in situ chemo-enzymatic approach. A lipase enzyme, Novozym 435 (immobilized Candida antarctica lipase B), catalyzes the perhydrolysis of a carboxylic acid (phenylacetic acid) with hydrogen peroxide.[3][5] This generates a peroxy acid in the reaction medium, which then acts as the oxygen-donating species to epoxidize the this compound double bond. This enzymatic route avoids the need to handle potentially unstable, pure peroxy acids and operates under mild conditions, preserving sensitive functional groups.[3][4] The choice of an appropriate organic solvent is critical; chloroform or dichloromethane has been shown to be effective for this system.[3][5]
Visual Workflow: Chemo-Enzymatic Epoxidation
Caption: Chemo-enzymatic epoxidation of this compound.
Experimental Protocol: Chemo-Enzymatic Epoxidation of this compound
Objective: To synthesize 1,2-epoxynonane from this compound with high conversion and selectivity.
Materials:
-
This compound (C₉H₁₈)
-
Phenylacetic acid
-
Hydrogen peroxide (30% w/w aqueous solution)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Chloroform (CHCl₃)
-
50 mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
Water bath shaker set to 35°C and 250 rpm
Procedure:
-
To a 50-mL round-bottomed flask, add this compound (0.6 mmol), phenylacetic acid (8.8 mmol), and 10 mL of chloroform.[4]
-
Add Novozym 435 (1.4% w/w relative to total reactants).[3]
-
Place the flask in a water bath shaker pre-heated to 35°C and set the stirring rate to 250 rpm.[4]
-
Initiate the reaction by adding hydrogen peroxide (4.4 mmol, 30% w/w) in a single portion.[4]
-
Allow the reaction to proceed for 12 hours under these conditions.[3]
-
Work-up: After 12 hours, filter the reaction mixture to recover the immobilized enzyme, which can be washed and potentially reused. The filtrate can be washed with a saturated sodium bicarbonate solution to remove residual phenylacetic acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure to yield the crude 1,2-epoxynonane.
-
Analysis: The product yield and purity can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).[5]
| Parameter | Value | Reference |
| This compound | 0.6 mmol | [4] |
| Phenylacetic Acid | 8.8 mmol | [4] |
| Hydrogen Peroxide (30%) | 4.4 mmol | [4] |
| Novozym 435 | 1.4% w/w | [3] |
| Solvent (Chloroform) | 10 mL | [4] |
| Temperature | 35 °C | [4] |
| Stirring Rate | 250 rpm | [4] |
| Reaction Time | 12 hours | [3] |
| Expected Yield | ~97% | [3][4] |
Hydroboration-Oxidation: Anti-Markovnikov Addition to Synthesize 1-Nonanol
Hydroboration-oxidation is a powerful two-step reaction that hydrates an alkene to form an alcohol.[6] For terminal alkenes like this compound, this method is exceptionally valuable as it proceeds with anti-Markovnikov regioselectivity, placing the hydroxyl group on the terminal, less-substituted carbon to produce a primary alcohol (1-nonanol).[7][8] This outcome is complementary to acid-catalyzed hydration, which would yield the Markovnikov product, 2-nonanol.[9]
Expertise & Mechanistic Insight
The reaction proceeds in two distinct phases.
-
Hydroboration: Borane (BH₃), typically stabilized as a complex with tetrahydrofuran (BH₃·THF), adds across the double bond. The boron atom, being the electrophilic center, adds to the less sterically hindered terminal carbon, while a hydride (H⁻) is delivered to the more substituted internal carbon. This process is a syn-addition, meaning both the boron and hydrogen add to the same face of the double bond.[7][10] One mole of BH₃ can react with three moles of the alkene to form a trialkylborane intermediate.[6]
-
Oxidation: The trialkylborane is not isolated but is treated in situ with an oxidizing agent, typically hydrogen peroxide in a basic aqueous solution (e.g., NaOH). The oxidation mechanism involves the migration of the alkyl group from boron to an oxygen atom, occurring with retention of stereochemistry.[10] Subsequent hydrolysis of the resulting borate ester yields the final alcohol product, 1-nonanol.[8]
Visual Workflow: Hydroboration-Oxidation
Caption: Anti-Markovnikov hydration of this compound.
Experimental Protocol: Hydroboration-Oxidation of this compound
Objective: To synthesize 1-nonanol from this compound via an anti-Markovnikov hydration.
Materials:
-
This compound (or a similar alkene like 1-octene as per literature examples)[6]
-
1.0 M Borane-tetrahydrofuran complex (BH₃·THF) in THF
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Acetone
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dry reaction vial with a magnetic stir bar
-
Syringes and needles
Procedure:
-
Ensure all glassware is oven-dried to remove moisture, as borane reacts with water.
-
In a dry vial under an inert atmosphere (e.g., nitrogen), dissolve this compound (e.g., 0.5 mmol) in anhydrous THF (1-2 mL).
-
Using a dry syringe, slowly add 1.0 M BH₃·THF solution (approximately 0.8 mL for a 3:1 alkene:BH₃ stoichiometry, but follow specific protocol ratios) over 1 minute while stirring.[6] Slower addition can improve regioselectivity.
-
Allow the solution to stir at room temperature for an additional 5-10 minutes to complete the hydroboration step.[6]
-
To quench any excess BH₃, add 15 drops of acetone and stir for 2 minutes.[6]
-
Carefully perform the oxidation by adding 4 drops of water, followed by 0.3 mL of 3 M NaOH and 0.3 mL of 30% H₂O₂. Caution: This can be exothermic.[6]
-
Heat the reaction mixture gently (e.g., 50°C) for 5-10 minutes to ensure the oxidation is complete.[6]
-
Work-up: Cool the mixture to room temperature. Add 1 mL of saturated brine solution and 1 mL of diethyl ether. Stir rapidly to extract the alcohol into the ether layer.[6]
-
Allow the layers to separate. Remove the lower aqueous layer with a pipette and transfer it to a separate test tube. Extract the aqueous layer again with another 1 mL of diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude 1-nonanol.
-
Analysis: The product can be analyzed by IR spectroscopy (disappearance of C=C stretch, appearance of broad O-H stretch) and NMR.[6]
| Parameter | Value (Example Scale) | Reference |
| This compound | 0.5 mmol | [6] |
| 1.0 M BH₃·THF | ~0.2 mL (for 1.2 eq H) | [6] |
| 3 M NaOH | 0.3 mL | [6] |
| 30% H₂O₂ | 0.3 mL | [6] |
| Solvent (THF) | 1-2 mL | [6] |
| Temperature | Room Temp, then ~50°C | [6] |
| Reaction Time | ~20 minutes total | [6] |
| Expected Yield | High (>85%) | [7] |
Syn-Dihydroxylation: Synthesis of Nonane-1,2-diol
Dihydroxylation is the addition of two hydroxyl groups across the double bond to form a vicinal diol or glycol.[11] This transformation can be achieved with syn or anti stereochemistry depending on the reagents. The use of osmium tetroxide or potassium permanganate results in syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond.[12][13]
Expertise & Mechanistic Insight
The most reliable reagent for syn-dihydroxylation is osmium tetroxide (OsO₄). The reaction mechanism involves a concerted [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester intermediate.[11][13] This concerted step ensures that the oxygen atoms are delivered to the same side of the original double bond, defining the syn stereochemistry. This intermediate is then hydrolyzed (cleaved) to release the diol and a reduced osmium species.
Because OsO₄ is both highly toxic and expensive, modern protocols use it in catalytic amounts. A co-oxidant, such as N-methylmorpholine N-oxide (NMO), is added in stoichiometric amounts to re-oxidize the reduced osmium back to OsO₈, allowing the catalytic cycle to continue. This is known as the Upjohn dihydroxylation.[11]
Visual Workflow: Syn-Dihydroxylation
Caption: Catalytic syn-dihydroxylation of this compound.
Experimental Protocol: Upjohn Syn-Dihydroxylation of this compound
Objective: To synthesize nonane-1,2-diol from this compound with syn stereochemistry.
Materials:
-
This compound
-
Osmium tetroxide (OsO₄), typically as a 2.5% solution in tert-butanol
-
N-methylmorpholine N-oxide (NMO), 50% aqueous solution or solid
-
Acetone
-
Water
-
Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃)
-
Magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottomed flask, dissolve this compound (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL).
-
Add N-methylmorpholine N-oxide (NMO) (1.2 mmol).
-
Stir the solution at room temperature and add a catalytic amount of osmium tetroxide solution (e.g., 0.1 mL of a 2.5% solution in t-butanol, ~0.01 mmol). Caution: OsO₄ is highly toxic and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, which can be monitored by TLC.
-
Work-up: Quench the reaction by adding a small amount of solid sodium sulfite or a saturated aqueous solution of sodium bisulfite and stirring for 30 minutes to reduce any remaining OsO₄.
-
Extract the product from the aqueous mixture using an organic solvent like ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude nonane-1,2-diol.
-
Purification can be achieved via column chromatography if necessary.
| Parameter | Value | Reference |
| This compound | 1.0 mmol | [11] |
| OsO₄ (catalyst) | 1-2 mol% | [11][13] |
| NMO (co-oxidant) | 1.2 mmol | [11] |
| Solvent | Acetone/Water (10:1) | [11] |
| Temperature | Room Temperature | [11] |
| Reaction Time | 2-12 hours (monitor) | [11] |
| Expected Yield | High (>90%) | [11] |
Oxidative Cleavage: Ozonolysis of this compound
Ozonolysis is a powerful reaction that cleaves a carbon-carbon double bond and replaces it with two carbon-oxygen double bonds.[14][15] It is an invaluable tool for both synthesis and structural analysis. For a terminal alkene like this compound, ozonolysis yields a long-chain aldehyde (octanal) and formaldehyde. The final products depend on the work-up conditions.[16]
Expertise & Mechanistic Insight
The reaction begins with the 1,3-dipolar cycloaddition of ozone (O₃) to the alkene, forming an unstable primary ozonide (molozonide).[17] This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). This ozonide is typically not isolated due to its explosive nature and is directly subjected to a work-up step.[15][18]
-
Reductive Work-up: Using a mild reducing agent like dimethyl sulfide (DMS) or zinc metal with acetic acid cleaves the ozonide to produce aldehydes or ketones.[16] For this compound, this yields octanal and formaldehyde. DMS is oxidized to dimethyl sulfoxide (DMSO).
-
Oxidative Work-up: Using an oxidizing agent like hydrogen peroxide (H₂O₂) will oxidize any initially formed aldehydes to carboxylic acids.[16] For this compound, this would yield octanoic acid and carbon dioxide (from the oxidation of formaldehyde).
Visual Workflow: Ozonolysis with Reductive Work-up
Caption: Oxidative cleavage of this compound via ozonolysis.
Experimental Protocol: Ozonolysis of this compound (Reductive Work-up)
Objective: To cleave this compound to produce octanal and formaldehyde.
Materials:
-
This compound
-
Ozone generator
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Dimethyl sulfide (DMS)
-
Gas dispersion tube (bubbler)
-
Dry ice/acetone bath (-78°C)
-
Reaction flask with a vent
Procedure:
-
Set up a round-bottomed flask equipped with a gas inlet tube and an outlet connected to a mineral oil bubbler or a trap containing potassium iodide solution to detect excess ozone.[14]
-
Dissolve this compound (e.g., 5 mmol) in anhydrous dichloromethane (50 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.[14]
-
Bubble ozone gas (from an ozone generator) through the stirred solution. The reaction is complete when the solution turns a persistent pale blue color, indicating the presence of unreacted ozone.[14] Alternatively, an indicator like Sudan Red III can be used.
-
Once the reaction is complete, stop the ozone flow and purge the solution with a stream of nitrogen or oxygen for 5-10 minutes to remove all excess ozone.
-
Work-up: While the solution is still cold, add dimethyl sulfide (DMS, ~1.5 equivalents, e.g., 7.5 mmol) dropwise. Caution: The reaction can be exothermic.
-
Remove the cold bath and allow the solution to warm slowly to room temperature. Stir for at least 2 hours or overnight.
-
The solvent and volatile byproducts (formaldehyde, excess DMS, DMSO) can be removed by distillation or washing with water. The remaining organic layer contains the octanal, which can be purified by distillation.
| Parameter | Value | Reference |
| This compound | 5 mmol | [14] |
| Ozone (O₃) | Bubbled to completion | [14] |
| Dimethyl Sulfide (DMS) | 7.5 mmol (1.5 eq) | [16] |
| Solvent (CH₂Cl₂) | 50 mL | [14] |
| Temperature | -78 °C | [14] |
| Reaction Time | O₃: ~1 hr; Work-up: >2 hrs | [14] |
| Expected Yield | High (>90%) | [15] |
References
- 1. Functional Groups Names, Properties, and Reactions – Introductory Chemistry [uen.pressbooks.pub]
- 2. Functional Groups [chemed.chem.purdue.edu]
- 3. Chemo-enzymatic epoxidation of this compound, 1-heptene and styrene - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 8. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Ozonolysis - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 18. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Nonene from Isomeric Impurities
Welcome to the Technical Support Center dedicated to the high-purity purification of 1-nonene. This guide is designed for researchers, scientists, and drug development professionals who require this compound of exceptional purity and need to overcome the challenges of removing closely related isomeric impurities. As a Senior Application Scientist, I have synthesized field-proven insights with established scientific principles to provide you with a comprehensive resource for your purification endeavors.
Introduction: The Challenge of this compound Purification
This compound, a linear alpha-olefin, is a valuable building block in the synthesis of polymers, surfactants, and various specialty chemicals.[1] However, its commercial production often yields a mixture of structural and geometric isomers, which can have very similar physical properties, making their separation a significant challenge.[2][3] The presence of these isomeric impurities can adversely affect reaction kinetics, polymer characteristics, and the overall quality and safety of the final product. This guide provides detailed methodologies and troubleshooting advice to help you achieve the desired purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in commercial this compound and why are they difficult to remove?
A1: Commercial this compound is typically produced through the oligomerization of ethylene, which can result in a variety of C9 isomers. The most common impurities are other linear nonenes (2-nonene, 3-nonene, 4-nonene) and various branched nonenes (e.g., methyl-octenes).[2] These isomers are challenging to separate due to their very close boiling points and similar polarities. For instance, the boiling points of the linear nonene isomers are all within a few degrees of each other, making simple distillation ineffective.[2] Effective separation, therefore, requires techniques with high resolving power, such as high-efficiency fractional distillation or specialized chromatography.
Q2: When is fractional distillation the preferred method for purifying this compound?
A2: Fractional distillation is the preferred method for purifying this compound on a larger scale when high purity is required and the isomeric impurities have a sufficient, albeit small, difference in boiling points.[4][5] This method is particularly suitable when the goal is to remove isomers with a boiling point difference of at least a few degrees Celsius. For isomers with very close boiling points (less than 1-2°C difference), fractional distillation may become impractical due to the requirement for a very high number of theoretical plates and a high reflux ratio, leading to long run times and high energy consumption.[6][7]
Q3: What role do polymerization inhibitors play in the distillation of this compound?
A3: Polymerization inhibitors are crucial when distilling unsaturated compounds like this compound.[8] At the elevated temperatures required for distillation, this compound can undergo thermally initiated free-radical polymerization, leading to the formation of undesirable oligomers and polymers.[9] This not only results in a loss of the desired product but can also cause fouling of the distillation apparatus.[9] Inhibitors, such as phenolic compounds (e.g., hydroquinone) or stable free radicals (e.g., 4-hydroxy-TEMPO), are added to the distillation pot to scavenge free radicals and prevent polymerization.[9][10]
Q4: Can adsorptive separation be used to purify this compound?
A4: Yes, adsorptive separation is a promising technique, particularly for separating linear alpha-olefins like this compound from internal and branched olefins. This method utilizes microporous materials, such as zeolites or metal-organic frameworks (MOFs), that can selectively adsorb molecules based on size, shape, or electronic interactions.[11][12] For instance, certain zeolites with specific pore diameters can preferentially adsorb linear olefins over their bulkier branched isomers.[11] Additionally, MOFs containing metal centers can exhibit selective adsorption of α-olefins through π-complexation with the terminal double bond.[12]
Q5: How can I accurately determine the isomeric purity of my this compound sample?
A5: Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is the most effective and widely used method for determining the isomeric purity of this compound.[1] A high-resolution capillary column with a polar stationary phase is typically required to achieve baseline separation of the closely boiling isomers.[1] By integrating the peak areas of this compound and all resolved impurities, the percentage purity can be calculated. For quantitative analysis, it is recommended to use a calibration curve generated from standards of known concentration.[13]
Data Summary: Physicochemical Properties of this compound and Isomeric Impurities
Understanding the physical properties of this compound and its common isomers is critical for selecting and optimizing a purification strategy. The following table summarizes the boiling points of several C9 alkene isomers. Note that increased branching generally leads to a lower boiling point.[2]
| IUPAC Name | Molecular Formula | Boiling Point (°C) |
| This compound | C₉H₁₈ | 146-147[14] |
| (E)-2-Nonene | C₉H₁₈ | 144-145[2] |
| (Z)-2-Nonene | C₉H₁₈ | ~147[2] |
| 2-Methyl-1-octene | C₉H₁₈ | 142.6 - 145[2][15][16] |
| 2-Methyl-2-octene | C₉H₁₈ | 147.2[17] |
Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation of this compound
This protocol outlines a general procedure for the laboratory-scale purification of this compound from its isomeric impurities using a high-efficiency fractional distillation column.
Materials:
-
Crude this compound
-
Polymerization inhibitor (e.g., hydroquinone or 4-hydroxy-TEMPO)
-
Boiling chips or magnetic stir bar
-
High-efficiency fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates)
-
Distillation head with condenser and receiving flasks
-
Heating mantle with a stirrer
-
Vacuum source (optional, for vacuum distillation)
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Preparation: Ensure all glassware is clean and dry.
-
Add Inhibitor: To the round-bottom flask containing the crude this compound, add a polymerization inhibitor at a concentration of 10-100 ppm.[9]
-
Assemble Apparatus: Assemble the fractional distillation apparatus. Ensure all joints are well-sealed. If performing vacuum distillation, use appropriate vacuum grease.
-
Inert Atmosphere: Flush the system with an inert gas to remove oxygen, which can promote polymerization.
-
Heating: Begin heating the flask gently with the heating mantle while stirring.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the column. Allow the column to equilibrate by adjusting the heat so that a steady reflux is established.
-
Fraction Collection:
-
Forerun: Collect the initial, lower-boiling fraction in a separate flask. The temperature at the distillation head will be lower than the boiling point of this compound.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the purified product. Maintain a slow and steady distillation rate (1-2 drops per second) for optimal separation.[18]
-
Final Fraction: As the distillation proceeds, the temperature may start to rise again, indicating the presence of higher-boiling impurities. At this point, stop the distillation or collect this fraction separately.
-
-
Shutdown: Allow the apparatus to cool completely before dismantling.
-
Purity Assessment: Analyze the collected main fraction using GC-MS to determine its isomeric purity.
Protocol 2: Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol provides a general method for the quantitative analysis of this compound and its isomeric impurities.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent with a flame ionization detector (FID).
-
Injector: Split/splitless inlet in split mode (e.g., 50:1 split ratio) at 280°C.
-
Column: High-resolution polar capillary column (e.g., DB-23, 60 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 5°C/min to 220°C.
-
Hold: 10 minutes at 220°C.
-
-
Detector: FID at 300°C with hydrogen and air flows optimized for your instrument.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 10 mg/mL) in a volatile solvent like n-hexane.[1]
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Integrate the peak areas for this compound and all resolved isomeric impurities. Calculate the purity using the area percent method, or for higher accuracy, use a calibration curve constructed from certified reference standards.
Troubleshooting Guides
Fractional Distillation
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor separation of isomers | Insufficient column efficiency; Distillation rate too fast; Poor column insulation. | Use a longer or more efficient fractionating column; Reduce the heating rate to maintain a slow, steady distillation; Insulate the column with glass wool or aluminum foil.[18] |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring; Too rapid heating. | Add fresh boiling chips or a stir bar; Heat the flask gradually and ensure even heating.[19] |
| Column flooding (liquid filling the column) | Heating rate is too high. | Reduce the heat input to the distillation flask to decrease the rate of vaporization.[20] |
| Polymer formation in the distillation pot or column | Insufficient inhibitor concentration; Presence of oxygen; Localized overheating. | Increase the concentration of the polymerization inhibitor; Ensure the system is under an inert atmosphere; Use a heating mantle with a stirrer for even heating.[9] |
Gas Chromatography Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak tailing for all peaks | Poor column installation (improper cut or depth); Leak in the system. | Re-cut and re-install the column at the correct depth; Check for leaks at the inlet and detector fittings. |
| Peak tailing for only alkene peaks | Active sites in the inlet liner or on the column. | Replace the inlet liner with a new, deactivated one; Trim the front end of the column (10-20 cm). |
| Poor peak resolution | Inappropriate column or temperature program; Column overloading. | Use a more polar column for better isomer separation; Optimize the temperature program; Dilute the sample to avoid overloading.[18] |
Visualization of Experimental Workflows
Logical Relationship of Purification and Analysis
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- 2. benchchem.com [benchchem.com]
- 3. Selectivity Determination in MOFs for Olefin/Paraffin Separation [eureka.patsnap.com]
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- 5. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
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Technical Support Center: Catalyst Removal in 1-Nonene Polymerization
Welcome to the technical support center for post-polymerization purification. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the removal of residual catalysts from 1-nonene polymerization. Residual catalyst metals and ligands can significantly compromise the final polymer's properties, including its stability, color, and performance in sensitive applications.[1][2] This document is designed to provide both foundational knowledge and actionable protocols to achieve high-purity poly(this compound).
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common challenges encountered during the purification of poly(this compound).
Q1: My final poly(this compound) sample shows high levels of residual metal (e.g., Ti, Zr) by ICP-MS. What are the likely causes and how can I fix this?
Answer:
High residual metal content is a frequent issue stemming from incomplete catalyst deactivation or inefficient removal of the deactivated species. The root cause often depends on the catalyst system and the purification method employed.
-
Cause 1: Ineffective Quenching (Catalyst Deactivation). For Ziegler-Natta (e.g., TiCl₄/MgCl₂) or metallocene catalysts, the active metal-polymer bond must be cleaved to halt polymerization and render the metal salt soluble for extraction.[3][4] If the quenching agent is insufficient in quantity or reactivity, active catalyst centers will remain, often trapped within the polymer matrix.
-
Solution: Increase the molar excess of your quenching agent (e.g., acidified alcohol) relative to the transition metal. Ensure vigorous stirring during quenching to maximize contact between the catalyst sites and the quenching solution.
-
-
Cause 2: Poor Choice of Solvents for Precipitation. The principle of precipitation is to keep the polymer insoluble while ensuring the catalyst salts are highly soluble in the solvent/non-solvent mixture.[5][6] If the catalyst salt has low solubility in the chosen medium, it will co-precipitate with the polymer.
-
Solution: Switch to a more polar solvent system for the washing/precipitation step. For example, if precipitating from toluene with methanol, consider using an acidified methanol or an ethanol/water mixture to better solvate the inorganic catalyst residues.[6]
-
-
Cause 3: Adsorbent Saturation or Inactivity. When using solid supports like silica or alumina, the surface can become saturated with catalyst residues, preventing further removal.
-
Solution: Increase the amount of adsorbent used or decrease the flow rate of the polymer solution through the column to allow for longer residence time. If you suspect the adsorbent is inactive, use a fresh batch or regenerate it according to the manufacturer's protocol.
-
Q2: The purified poly(this compound) is discolored (e.g., yellow or brown). What is the cause and how can it be prevented?
Answer:
Discoloration is almost always linked to residual catalyst species or byproducts formed during the quenching and workup process.
-
Primary Cause: The transition metals used in Ziegler-Natta and metallocene catalysis (like titanium and zirconium) can exist in various oxidation states, many of which are colored.[1] If not completely removed, these colored species remain in the final polymer.
-
Prevention: The most effective solution is to improve the efficiency of the removal process itself. Combining methods can be highly effective.[5][6] For instance, after an initial quenching and precipitation, redissolve the polymer and pass the solution through a packed column of activated alumina or silica gel. These adsorbents are excellent at trapping residual metal complexes.[6]
-
-
Secondary Cause: Certain quenching agents or stabilizers might degrade or react to form colored impurities, especially if the workup involves heat.
-
Prevention: Ensure that all purification steps are performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. If heating is required to dissolve the polymer, keep the temperature as low as possible and for the minimum time necessary.
-
Q3: My catalyst removal process is very slow and requires multiple repetitions to achieve the desired purity. How can I make it more efficient?
Answer:
Inefficient purification is often a trade-off between speed and thoroughness. However, several strategies can improve efficiency without compromising purity.
-
Strategy 1: Optimize Physical Parameters. The efficiency of both precipitation and adsorption methods can be temperature-dependent. Gently heating the polymer solution (e.g., to 40-60°C) can lower its viscosity, improving mass transfer and interaction with adsorbents or washing solutions.[5]
-
Strategy 2: Combine Purification Techniques. A multi-step approach is often the most efficient path to high purity. A common industrial workflow involves:
-
Strategy 3: Explore Advanced Methods. For high-value applications where exceptional purity is required, consider more advanced techniques:
-
Liquid-Liquid Extraction (LLE): This method partitions the catalyst between the polymer solution and an immiscible extraction solvent, offering a potentially continuous and highly efficient removal process.[7][8]
-
Supercritical Fluid Extraction: Using supercritical CO₂ is a green and effective method that can extract up to 90% of metal residues without the use of large volumes of organic solvents.[5][9]
-
Frequently Asked Questions (FAQs)
Q4: What are the primary methods for removing residual catalysts from this compound polymerization?
Answer:
There are four primary strategies for removing catalyst residues, each with its own mechanism and ideal application. Often, a combination of these methods yields the best results.[5][6]
-
Quenching and Precipitation/Washing: This is the most common lab-scale technique. It involves adding a "quenching" agent (like water, alcohol, or dilute acid) to terminate the polymerization and convert the active catalyst into an inorganic salt. A non-solvent is then added to precipitate the polymer, leaving the catalyst salts dissolved in the liquid phase to be washed away.[6][10]
-
Adsorption: The polymer solution is passed through a column packed with a solid adsorbent material such as silica gel, activated alumina, or an ion-exchange resin.[5] The polar surface of these materials traps the charged metal catalyst species through physical or chemical interactions.[11][12]
-
Liquid-Liquid Extraction (LLE): In this technique, the polymer solution is mixed with an immiscible solvent in which the catalyst residue has a higher affinity. The catalyst partitions into the extraction solvent, which is then separated from the polymer solution.[7]
-
Chemical Scavenging: Specific chemical agents, known as scavengers or chelators (e.g., EDTA, isocyanides), are added to the polymer solution.[5][13] These molecules form strong, stable complexes with the metal catalyst, which can then be more easily removed by precipitation or adsorption.[13]
Q5: How do I select the right catalyst removal method for my specific catalyst system (e.g., Ziegler-Natta vs. Metallocene)?
Answer:
The choice of method is dictated by the chemical nature of the catalyst, the properties of the polymer, and the required level of purity. The following decision workflow provides a general guideline.
Caption: Experimental workflow for catalyst removal by quenching.
Methodology:
-
Dissolution: At the end of the polymerization, dilute the reaction mixture with a suitable solvent (e.g., toluene, hexane) to reduce its viscosity. Aim for a polymer concentration of 5-10% (w/v).
-
Quenching: Slowly add a quenching solution, such as methanol or isopropanol containing 2-5% concentrated HCl, to the stirred polymer solution. Use a 10-fold molar excess of the quenching agent relative to the total moles of transition metal and aluminum co-catalyst.
-
Stirring: Allow the mixture to stir vigorously for 1-2 hours. Gentle heating to 40-50°C can improve efficiency.
-
Precipitation: Pour the polymer solution slowly into a large volume (approx. 10x the volume of the polymer solution) of a stirred non-solvent, typically methanol. The poly(this compound) will precipitate as a white solid.
-
Isolation & Washing: Isolate the polymer by filtration. Wash the collected polymer cake thoroughly with fresh non-solvent (methanol) to remove any remaining soluble catalyst salts. Repeat this washing step 2-3 times. [10]6. Drying: Dry the purified polymer in a vacuum oven at 40-60°C until a constant weight is achieved.
References
Sources
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- 11. A Review of Adsorbents for Heavy Metal Decontamination: Growing Approach to Wastewater Treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. Catalytic Polymerization of Olefins and Acetylenes [eng.uc.edu]
- 15. Removal of photoredox catalysts from polymers synthesized by organocatalyzed atom transfer radical polymerization - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. US7745566B2 - Methods for the purification of polymers - Google Patents [patents.google.com]
- 19. Suppression of metallocene catalyst leaching by the removal of free trimethylaluminum from methylaluminoxane | Semantic Scholar [semanticscholar.org]
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- 22. Advancing the Compositional Analysis of Olefin Polymerization Catalysts with High-Throughput Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions and byproducts in 1-Nonene synthesis
Welcome to the comprehensive technical support guide for 1-nonene synthesis. This resource is designed for researchers, scientists, and professionals in drug development and chemical manufacturing. Here, we address common challenges, side reactions, and byproduct formation encountered during the synthesis of this compound, providing in-depth, field-proven insights and troubleshooting strategies.
Introduction to this compound Synthesis
This compound, a linear alpha-olefin, is a valuable chemical intermediate with applications in the production of surfactants, lubricants, and as a comonomer in polyethylene production.[1] Its synthesis is primarily achieved through the oligomerization of ethylene, a process that, while efficient, is often accompanied by the formation of undesired isomers and oligomers.[2][3] Understanding and controlling these side reactions is critical for achieving high purity and yield.
The most prevalent commercial method for producing linear alpha-olefins is the Shell Higher Olefin Process (SHOP), which involves the oligomerization of ethylene using a nickel-phosphine complex as a catalyst.[4][5] Other significant methods include the use of Ziegler-Natta catalysts, which are often based on titanium compounds in combination with organoaluminum cocatalysts.[6][7] Each method presents a unique profile of potential side reactions and byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in this compound synthesis, and why do they form?
A1: The most common isomeric impurities are internal nonenes (e.g., 2-nonene, 3-nonene, 4-nonene) and branched nonenes.[8][9] Their formation is primarily due to isomerization reactions that occur concurrently with or after the initial formation of this compound.[4][10] The catalyst system plays a crucial role in this process. For instance, in the SHOP process, a subsequent step intentionally isomerizes alpha-olefins to internal olefins using an alkaline alumina catalyst to manipulate the product distribution for downstream applications.[4][11] However, undesired isomerization can also occur in the oligomerization reactor itself, promoted by the active catalyst or acidic sites on catalyst supports.[9]
Q2: How can I minimize the formation of higher and lower olefins (e.g., C8, C10+)?
A2: The distribution of olefin chain lengths in ethylene oligomerization often follows a Schulz-Flory distribution, which can be influenced by reaction conditions.[2][3] To narrow the product distribution and target this compound:
-
Catalyst Selection: The choice of catalyst and ligands is paramount. Certain chromium-based catalysts, for example, have been developed for the highly selective trimerization of ethylene to 1-hexene or tetramerization to 1-octene, moving away from the broad distributions of traditional systems.[2][12]
-
Reaction Temperature and Pressure: Temperature can significantly affect reaction rates and selectivity.[13] Inconsistent or incorrect temperatures can lead to the formation of side products.[13] Ethylene pressure is another critical parameter that can be adjusted to influence the rate of chain growth versus chain termination, thereby altering the product distribution.[12]
-
Reaction Time: Optimizing reaction time can help maximize the yield of the desired product before significant side reactions or product isomerization occurs.[14]
Q3: What causes the formation of solid polymers or waxes in my reactor?
A3: The formation of solid polyethylene or waxes is a common issue, particularly in ethylene oligomerization processes using Ziegler-Natta type catalysts, which are also used for producing high molecular weight polymers.[6][11] This "runaway" polymerization can be caused by:
-
Catalyst System: The specific Ziegler-Natta catalyst components and their ratios can favor high polymer formation over oligomerization.[15]
-
Impurities in the Feed: The presence of water or other impurities can negatively impact catalyst performance and selectivity.[13][16]
-
Incorrect Temperature Control: Localized overheating in the reactor due to the exothermic nature of polymerization can lead to uncontrolled polymer growth.[13]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Selectivity for this compound | - Isomerization of this compound to internal nonenes.[4][10] - Non-optimal catalyst system. | - Optimize reaction temperature and pressure to favor this compound formation and minimize isomerization.[13] - Screen different catalyst/ligand combinations for higher selectivity.[14] - Ensure high purity of reagents and an inert reaction atmosphere.[13][16] |
| Broad Product Distribution (C4-C20+ olefins) | - Schulz-Flory or Poisson distribution kinetics inherent to the catalyst system.[2] - High reaction temperature. | - Adjust the catalyst-to-cocatalyst ratio. - Lower the reaction temperature to potentially narrow the distribution.[13] - Explore catalyst systems known for selective oligomerization.[3] |
| Catalyst Deactivation | - Presence of impurities (water, oxygen, etc.) in the ethylene feed or solvent.[13][16] - Thermal degradation of the catalyst. | - Purify the ethylene feed and solvents to remove catalyst poisons.[13] - Operate within the recommended temperature range for the catalyst. - Consider using a more robust catalyst system if available. |
| Formation of Solid Polyethylene | - Runaway polymerization due to incorrect catalyst choice or reaction conditions. | - Utilize a catalyst system specifically designed for oligomerization rather than polymerization. - Ensure precise temperature control to prevent thermal excursions.[13] - Purify the ethylene feed to remove any potential polymerization initiators. |
Experimental Protocol: Quantification of this compound Purity by Gas Chromatography (GC)
This protocol outlines a standard method for analyzing the purity of a this compound sample and identifying common byproducts using Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).[17][18][19]
1. Sample Preparation:
-
Accurately prepare a dilute solution of the this compound product in a high-purity solvent such as hexane or pentane.
-
If precise quantification is required, an internal standard (e.g., a saturated alkane not present in the sample) should be added at a known concentration.
2. Gas Chromatography (GC) Parameters:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[19][20]
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-INNOWax) is typically suitable for separating olefin isomers and other hydrocarbon byproducts.[17]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40-60°C, hold for a few minutes.
-
Ramp: Increase temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature of around 250°C to elute all components.[17]
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280-300°C (for FID).[17]
-
Injection Volume: 0.5-1 µL.
-
Split Ratio: A high split ratio (e.g., 100:1) is often used for concentrated samples.[17]
3. Data Analysis:
-
Identify the peaks corresponding to this compound and its isomers based on their retention times, which should be confirmed by analyzing authentic standards.
-
For GC-MS analysis, confirm peak identities by comparing their mass spectra to a library database (e.g., NIST).[21]
-
Calculate the area percent of each peak to determine the relative abundance of each component. For more accurate quantification, use the internal standard method and a calibration curve.
Visualizing Reaction Pathways
The following diagram illustrates a simplified reaction network for ethylene oligomerization, highlighting the formation of this compound and key side reactions.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ethylene Oligomerization Catalyzed by Different Homogeneous or Heterogeneous Catalysts | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Shell higher olefin process - Wikipedia [en.wikipedia.org]
- 5. 4. SHOP (updated).pdf (shell higher olefin process) | PDF [slideshare.net]
- 6. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 7. scienomics.com [scienomics.com]
- 8. Nonene - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ethz.ch [ethz.ch]
- 11. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. benchchem.com [benchchem.com]
- 19. shimadzu.com [shimadzu.com]
- 20. Identification of the oxidation products of the reaction between alpha-pinene and hydroxyl radicals by gas and high-performance liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound [webbook.nist.gov]
Preventing oligomerization of 1-Nonene during storage and handling
From the Scientist's Workbench: Your Technical Guide to 1-Nonene Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. As a senior application scientist, I've seen firsthand how the unintended oligomerization of this valuable olefin can compromise experiments, leading to inconsistent results and loss of valuable materials. This guide is structured to provide direct answers to common challenges, explain the underlying chemical principles, and offer robust, field-tested protocols to ensure the integrity of your this compound samples.
FAQs: Understanding the Problem of this compound Oligomerization
This section addresses the fundamental questions surrounding the instability of this compound. Understanding the "why" is critical to implementing effective preventative measures.
Q1: What is this compound oligomerization and why is it a problem?
A1: Oligomerization is a chemical process where several monomer molecules—in this case, this compound—react to form a larger molecule, or oligomer. For this compound, this means two, three, or more units linking together to form C18, C27, and larger branched alkenes. This is problematic for several reasons:
-
Purity Degradation: The presence of oligomers means your starting material is no longer pure this compound, which can lead to unpredictable reaction outcomes and the formation of unwanted byproducts.
-
Altered Physical Properties: Oligomerization increases the viscosity and boiling point of the material, which can affect handling, dosing, and reaction kinetics.
-
Stoichiometric Errors: If you are calculating reagent amounts based on the assumption of pure this compound, the presence of heavier oligomers will introduce significant errors into your molar calculations.
Q2: What are the primary chemical pathways that cause this compound to oligomerize during storage?
A2: this compound, as an alpha-olefin, is susceptible to oligomerization through two main pathways, which can be initiated by common laboratory conditions:
-
Cationic Polymerization: This is often the most significant pathway in storage. It is initiated by acidic species.[1][2] The reaction proceeds when a proton (H+) or a Lewis acid attacks the double bond of a this compound molecule, creating a carbocation.[3][4][5] This highly reactive intermediate then attacks another this compound molecule, propagating a chain reaction that forms dimers, trimers, and higher oligomers.[3][6] Sources of acid catalysts can include impurities on the surface of glass or metal containers, exposure to acidic vapors in the lab, or degradation of the storage container.[1]
-
Free-Radical Polymerization: This pathway is typically initiated by oxygen (from air), light (UV), or heat.[7][8] An initiator molecule forms a free radical, which then attacks the double bond of this compound.[9][10] This creates a new, larger radical that continues to react with other this compound molecules in a chain reaction.[7][11] While less common than cationic polymerization under typical storage conditions, it becomes a significant risk if the material is improperly stored with exposure to air and light.
Q3: How do temperature, air, and light affect the stability of this compound?
A3: Temperature, air (oxygen), and light are critical environmental factors that can accelerate oligomerization:
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including both cationic and free-radical polymerization.[12] Storing this compound at elevated temperatures provides the activation energy needed to initiate these degradation pathways. Conversely, storing at reduced temperatures significantly slows down these processes.
-
Air (Oxygen): Oxygen is a well-known initiator of free-radical reactions.[11] It can react with this compound, especially in the presence of trace metal impurities or light, to form peroxide radicals. These radicals are highly effective at starting the polymerization chain reaction.
-
Light (UV): Ultraviolet light provides the energy to break chemical bonds and create free radicals, directly initiating the polymerization process.[10] Storing this compound in clear glass or plastic containers that allow UV light exposure is a significant risk.
Troubleshooting Guide: Detection and Mitigation
This section provides a problem-and-solution framework for when you suspect your this compound has already started to oligomerize.
Q4: My reaction is giving inconsistent yields. How can I check if my this compound has oligomerized?
A4: The most reliable method is Gas Chromatography (GC), preferably with a Flame Ionization Detector (GC-FID).
-
Procedure: Dilute a small sample of your this compound in a volatile solvent (e.g., hexane or pentane). Analyze it using a standard non-polar GC column.
-
What to Look For: A pure sample of this compound will show a single, sharp peak at its characteristic retention time. If oligomerization has occurred, you will see additional peaks appearing at longer retention times. These peaks correspond to the heavier, higher-boiling point dimers (C18), trimers (C27), and other oligomers. The area of these peaks relative to the main this compound peak can give a semi-quantitative estimate of the degree of contamination.
Q5: I've confirmed my this compound is contaminated with oligomers. Can I still use it?
A5: It is strongly recommended not to use oligomerized this compound for reactions sensitive to purity or stoichiometry. However, if the level of contamination is low (e.g., <1-2%) and the reaction is robust, you might proceed with caution. For high-purity applications, the material should be purified or discarded. Distillation can be used to separate the this compound monomer from the higher-boiling oligomers, but this must be done carefully under vacuum and at the lowest possible temperature to prevent further polymerization.
Best Practices for Storage and Handling (Prevention)
Proactive prevention is the most effective strategy. Following these guidelines will maximize the shelf-life and integrity of your this compound.
Q6: What is the absolute best way to store high-purity this compound to prevent oligomerization?
A6: The ideal storage protocol combines control of temperature, atmosphere, and container material.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of both cationic and free-radical polymerization reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing the initiation of free-radical polymerization.[11] |
| Container | Amber Glass Bottle with PTFE-lined Cap | Amber glass blocks UV light, preventing light-induced radical formation. A PTFE liner prevents leaching of impurities and potential catalytic reactions from the cap. |
| Inhibitor | Butylated Hydroxytoluene (BHT) at 10-50 ppm | BHT is a radical scavenger that terminates free-radical chain reactions, providing an extra layer of stability. |
Q7: The this compound I purchased contains an inhibitor (like BHT). Do I need to remove it before my experiment?
A7: It depends entirely on your application.
-
When to Remove: If your experiment involves catalysts that are sensitive to phenolic compounds (e.g., certain transition metal catalysts), or if the inhibitor could interfere with your reaction pathway or analysis, it must be removed.[1][13]
-
When to Keep: For many general organic synthesis applications, the low concentration of BHT will not have a significant impact.
-
How to Remove: The standard method is to pass the this compound through a column of activated basic alumina. This will adsorb the acidic phenolic inhibitor while allowing the non-polar olefin to pass through. The purified, inhibitor-free this compound should be used immediately.
Q8: How should I handle this compound in the lab during an experiment to minimize degradation?
A8: Proper handling during use is just as important as long-term storage.
-
Inert Atmosphere: When dispensing the liquid, do so under a blanket of argon or nitrogen. Avoid opening the bottle to the air for extended periods.
-
Use Clean Glassware: Ensure all glassware is scrupulously clean and dry. Residual acid or metal catalysts on the glass surface can initiate oligomerization.[1][14]
-
Temperature Control: If your reaction setup allows, keep the this compound vessel cooled while it is on the bench waiting to be used.
Experimental Protocols
Protocol 1: Assessing this compound Purity via GC-FID
-
Sample Preparation: Prepare a 1% (v/v) solution of your this compound sample in HPLC-grade hexane.
-
GC Instrument Setup (Example):
-
Injector: Split mode (100:1), 250 °C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-1 or equivalent non-polar phase)
-
Oven Program: 50 °C for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Detector (FID): 300 °C
-
Carrier Gas: Helium or Hydrogen
-
-
Injection: Inject 1 µL of the prepared sample.
-
Analysis: Identify the main peak for this compound. Any significant peaks at later retention times are indicative of oligomers. Integrate all peaks and calculate the area percentage to estimate purity.
Protocol 2: Removal of BHT Inhibitor
-
Column Preparation: Pack a small glass chromatography column with activated basic alumina (approx. 10g of alumina per 100 mL of this compound).
-
Elution: Pre-wet the column with a small amount of hexane. Allow the hexane to drain to the top of the alumina bed.
-
Purification: Carefully add the inhibited this compound to the top of the column.
-
Collection: Collect the purified, inhibitor-free this compound as it elutes from the column. The alumina will retain the BHT.
-
Immediate Use: The purified this compound is now highly susceptible to degradation and should be used immediately for your reaction.
Visualizing the Process
To better assist in decision-making, the following workflows and mechanisms are provided.
Figure 1. Troubleshooting workflow for suspected this compound oligomerization.
Figure 2. Mechanism of free-radical termination by BHT inhibitor.
References
-
Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. PubMed Central. Available at: [Link]
-
Radical Additions to Alkenes: Chain-Growth Polymers. Chemistry LibreTexts. Available at: [Link]
-
Radical Polymerization of Alkenes, Polymers. Chemistry LibreTexts. Available at: [Link]
-
Mechanisms of Light Alkene Oligomerization on Metal-Modified Zeolites. ACS Catalysis. Available at: [Link]
-
Alkene oligomerization catalyzed with transition metal complexes: active centers and types of products. ResearchGate. Available at: [Link]
-
Radical Additions to Alkenes: Chain-Growth Polymers. Organic Chemistry | OpenStax. Available at: [Link]
-
The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. PubMed. Available at: [Link]
-
Radical polymerization. Wikipedia. Available at: [Link]
-
Alkene Oligomerization. University of Wyoming. Available at: [Link]
-
Radical Polymerization. YouTube. Available at: [Link]
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Cationic polymerization. Wikipedia. Available at: [Link]
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cationic addition polymers. YouTube. Available at: [Link]
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Cationic Polymerization. Chemistry LibreTexts. Available at: [Link]
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This compound. NIST WebBook. Available at: [Link]
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What Is Cationic Polymerization?. YouTube. Available at: [Link]
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Ionic polymerizations I) Anionic Polymerization. Mansoura University. Available at: [Link]
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Ethylene Oligomerization Catalyzed by Different Homogeneous or Heterogeneous Catalysts. MDPI. Available at: [Link]
- Manufacture of oligomers from nonene. Google Patents.
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Airway effects of repeated exposures to ozone-initiated limonene oxidation products as model of indoor air mixtures. PubMed. Available at: [Link]
-
Week 8-Lecture 39 : Alkene oligomerization and Polymerization.. YouTube. Available at: [Link]
-
Oligomerization of 1-butene over carbon-supported CoOx and subsequent isomerization/hydroformylation to n-nonanal. ResearchGate. Available at: [Link]
-
Effect of temperature on the formation of highly oxygenated organic molecules (HOMs) from alpha-pinene ozonolysis. Atmospheric Chemistry and Physics. Available at: [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 1-Nonene Derivatives
Welcome to the technical support center for the synthesis of 1-Nonene derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their synthetic experiments. The following information is presented in a question-and-answer format to directly address specific challenges you may encounter.
Section 1: General Troubleshooting of Low Yields
This section addresses broad, overarching issues that can negatively impact the yield of any synthesis involving this compound derivatives.
Question: My reaction is resulting in a significantly lower yield than expected. What are the first things I should check?
Answer: When encountering low yields, a systematic review of the fundamental aspects of your experimental setup is the best starting point. Many yield problems stem from common laboratory oversights rather than complex, reaction-specific issues.[1][2]
Initial Troubleshooting Checklist:
-
Purity of Starting Materials: Impurities in your this compound, coupling partners, or other reagents can introduce side reactions or inhibit catalysts.[1] this compound itself can contain isomers or oxidation products.
-
Solvent and Reagent Quality: The presence of water or other impurities in solvents can be highly detrimental, especially in reactions involving organometallics or water-sensitive catalysts.[1]
-
Action: Always use anhydrous solvents, freshly dried if possible. Ensure that reagents have not degraded during storage.
-
-
Reaction Setup and Atmosphere: For many transition-metal catalyzed reactions, such as Heck couplings or olefin metathesis, sensitivity to air and moisture is a major concern.[4][5]
-
Temperature Control: Incorrect or inconsistent reaction temperatures can drastically affect reaction rates, selectivity, and catalyst stability.[1][3]
-
Action: Use a reliable heating mantle with a temperature controller and/or an oil bath for consistent heating. For exothermic reactions, ensure efficient stirring and controlled, dropwise addition of reagents to prevent localized overheating, which can lead to decomposition.[1]
-
-
Stoichiometry and Transfers: Simple errors in measurement or material transfer can lead to significant yield loss, especially on a small scale.[6]
-
Action: Double-check all calculations for reagent amounts. When transferring reagents, rinse the original flask or syringe with the reaction solvent to ensure all material is added to the reaction mixture.[6]
-
General Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing the root cause of low yields.
Caption: A logical workflow for general troubleshooting of low yields.
Section 2: Reaction-Specific Troubleshooting
This section focuses on common synthetic methods used to generate this compound derivatives and the specific challenges associated with each.
Heck Coupling
The Mizoroki-Heck reaction is a powerful tool for forming C-C bonds between this compound and aryl or vinyl halides.[7][8] However, achieving high yields can be challenging.
Question: My Heck reaction between this compound and an aryl bromide is sluggish and gives a low yield. What are the likely causes?
Answer: Low yields in Heck couplings often point to issues with the catalyst system, reaction conditions, or competing side reactions.
Troubleshooting Steps:
-
Catalyst Activity: The Pd(0) active species is prone to decomposition.
-
Causality: The choice of palladium source (precatalyst) and ligand is critical. The ligand stabilizes the Pd(0) center and facilitates the catalytic cycle.
-
Action:
-
Ligand Choice: If using a simple catalyst like Pd(OAc)₂, ensure you are using an appropriate phosphine ligand (e.g., PPh₃, P(o-tol)₃, or bidentate ligands like BINAP). The ligand-to-palladium ratio is also crucial; a 10:1 ratio has been shown to suppress byproduct formation in some cases.[7]
-
Pre-catalyst: Consider using a more robust, air-stable pre-catalyst like a palladacycle.[7]
-
Catalyst Loading: While typically low (0.1-5 mol%), insufficient catalyst will lead to an incomplete reaction. Try a slightly higher loading.
-
-
-
Base Selection: The base is required to neutralize the HX generated during the reaction and regenerate the Pd(0) catalyst.[9]
-
Causality: An inappropriate or weak base can stall the catalytic cycle.
-
Action: Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. Organic bases like triethylamine (NEt₃) are also common.[9] The choice can be substrate-dependent, so screening different bases may be necessary.
-
-
Side Reaction: Isomerization: A common side reaction is the isomerization of this compound to internal, more thermodynamically stable isomers (e.g., 2-nonene, 3-nonene).[10]
-
Causality: These internal olefins are significantly less reactive in the Heck reaction, consuming your starting material without forming the desired product. This occurs via a palladium-hydride intermediate.
-
Action:
-
Temperature: Lower the reaction temperature. Isomerization is often more prevalent at higher temperatures.
-
Additives: The addition of certain salts, like silver salts, can sometimes suppress isomerization.
-
-
Table 1: Optimization Parameters for a Typical Heck Reaction
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | Herrmann's Palladacycle (1 mol%) | Increased stability and turnover number.[7] |
| Ligand | PPh₃ (4 mol%) | P(o-tol)₃ (4 mol%) or XPhos (2 mol%) | More electron-rich ligands can promote oxidative addition. |
| Base | NEt₃ (1.5 eq) | K₂CO₃ (2.0 eq) | Stronger, non-coordinating base can improve catalyst turnover. |
| Solvent | Toluene | DMF or NMP | Polar aprotic solvents can accelerate the reaction rate. |
| Temperature | 110 °C | 80-90 °C | Reduces the likelihood of thermal decomposition and isomerization.[10] |
Heck Reaction Catalytic Cycle
Understanding the catalytic cycle helps pinpoint potential failure points.
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Olefin Metathesis
Olefin metathesis is a versatile method for creating new C=C bonds. Cross-metathesis with this compound can be used to synthesize a variety of derivatives.
Question: My cross-metathesis reaction with this compound using a Grubbs catalyst is giving a low yield and a complex mixture of products. What's going wrong?
Answer: Olefin metathesis reactions, particularly those involving terminal olefins like this compound, are susceptible to several challenges including catalyst deactivation and competing side reactions.[4][5]
Troubleshooting Steps:
-
Catalyst Stability and Handling: Ruthenium-based catalysts (e.g., Grubbs I, II, Hoveyda-Grubbs) are sensitive to oxygen, moisture, and other impurities.[4][5]
-
Causality: Exposure to air can lead to catalyst oxidation and deactivation. Impurities in solvents or on glassware (e.g., peroxides in THF, acidic residues) can destroy the catalyst.
-
Action:
-
Use rigorous inert atmosphere techniques (glovebox or Schlenk line).
-
Use freshly purified and degassed solvents. Sparging the solvent with argon for 15-30 minutes before use is highly recommended.
-
Ensure all glassware is scrupulously clean and dry.
-
-
-
Self-Metathesis of this compound: this compound can react with itself (self-metathesis) to produce ethylene and 8-hexadecene.
-
Causality: This is often the most favorable and fastest reaction pathway, consuming your starting material. The ethylene produced can also accelerate the decomposition of some ruthenium catalysts.[11]
-
Action:
-
Use an Excess of the Coupling Partner: If your other olefin is more valuable, use an excess of this compound. If this compound is the key component, use a significant excess of the coupling partner.
-
Remove Ethylene: If practical, perform the reaction under a gentle vacuum or a slow stream of argon to remove the volatile ethylene byproduct, which can help shift the equilibrium towards the desired cross-product.[11]
-
-
-
Functional Group Tolerance: While modern catalysts have improved tolerance, certain functional groups can still interfere with the reaction.[4][5]
-
Causality: Lewis basic groups (e.g., unprotected amines, thiols) can coordinate to the ruthenium center and inhibit catalysis.
-
Action: Review the functional groups on your coupling partner. If necessary, use a protecting group strategy. For substrates with coordinating groups, consider using a more robust catalyst like the Hoveyda-Grubbs 2nd Generation catalyst.
-
Section 3: Catalyst-Related Issues
For many syntheses of this compound derivatives, the catalyst is the heart of the reaction. Catalyst deactivation is a primary cause of low yields.[12]
Question: My reaction starts well but then stalls before all the starting material is consumed. Is my catalyst dying?
Answer: Yes, this is a classic sign of catalyst deactivation. The catalyst loses its activity over the course of the reaction due to various chemical or physical processes.[12]
Common Deactivation Pathways:
-
Poisoning: This is a chemical deactivation where impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, blocking them from reactants.[12]
-
Common Poisons: Sulfur compounds, amines, and even excess phosphine ligands (in some cases) can act as poisons. Water and oxygen are common poisons for many organometallic catalysts.[4][5][12]
-
Solution: Rigorously purify all reagents and solvents. Use a guard column or scavenger resin if known impurities are present.
-
-
Coking/Fouling: This involves the deposition of carbonaceous materials (coke) on the catalyst surface, physically blocking active sites.[12]
-
Causality: This is more common in high-temperature reactions where substrates or products can decompose.
-
Solution: Lower the reaction temperature or reduce the reaction time.
-
-
Thermal Degradation (Sintering): At high temperatures, the fine metal particles of a heterogeneous catalyst can agglomerate (sinter), reducing the active surface area. For homogeneous catalysts, high temperatures can cause ligand dissociation or decomposition.[13]
-
Solution: Operate at the lowest effective temperature. Choose catalysts with higher thermal stability if high temperatures are unavoidable.
-
-
Leaching: In the case of supported (heterogeneous) catalysts, the active metal can dissolve from the support into the reaction medium, leading to a loss of active sites.[14]
-
Solution: Ensure the catalyst support and reaction conditions are compatible. Sometimes, minor leaching is observed in the first run, with the catalyst becoming more stable in subsequent uses.[14]
-
Section 4: Work-up and Purification Issues
A successful reaction can still result in a low isolated yield due to problems during work-up and purification.[6]
Question: I see a good conversion to my desired product by TLC/GC-MS, but my final isolated yield is very low. Where could my product be going?
Answer: Product loss during post-reaction manipulations is a very common and often underestimated problem.[6][15]
Potential Loss Points:
-
Aqueous Work-up/Extraction:
-
Emulsions: Formation of stable emulsions during liquid-liquid extraction can trap your product. Try adding brine (saturated NaCl solution) to break the emulsion.
-
Incorrect pH: If your product has acidic or basic functionality, ensure the aqueous layer is at a pH that keeps your product in the organic layer.
-
Insufficient Extraction: Always perform multiple extractions (e.g., 3x with smaller volumes of solvent) rather than one large extraction to ensure complete recovery.[6]
-
-
Drying and Solvent Removal:
-
Incomplete Rinsing: After drying the organic layer with an agent like MgSO₄ or Na₂SO₄, rinse the drying agent thoroughly with fresh solvent to recover any adsorbed product.[6]
-
Volatility: If your this compound derivative is volatile, you can lose a significant amount of product during solvent removal on a rotary evaporator, especially under high vacuum or with excessive heating.[6] Use a lower vacuum and a room temperature water bath.
-
-
Chromatography:
-
Decomposition on Silica: Standard silica gel is acidic and can cause decomposition of sensitive compounds.[16]
-
Irreversible Adsorption: Highly polar or chelating compounds can bind strongly to the stationary phase and may not elute.
-
Incorrect Eluent: If the eluent is not polar enough, your product will move too slowly, leading to broad bands and poor recovery. If it's too polar, you'll get poor separation from impurities. Run gradient TLCs to find the optimal solvent system first.
-
Purification Method Decision Tree
Caption: Decision tree for selecting an appropriate purification method.
Section 5: Frequently Asked Questions (FAQs)
-
Q1: I am trying to reproduce a literature procedure, but my yield is much lower. Why?
-
A1: Literature procedures sometimes report the highest yield achieved after extensive optimization, which may not be easily reproducible.[2] Small, unstated variations in reagent quality, solvent purity, or reaction setup can have a large impact. Always start by ensuring your foundational techniques (as described in Section 1) are impeccable.[2]
-
-
Q2: How important is the stirring rate?
-
A2: For heterogeneous reactions (e.g., using a supported catalyst or with poorly soluble reagents), efficient stirring is critical to ensure good mass transfer. For homogeneous reactions, it ensures even temperature distribution and mixing. An unstirred or poorly stirred reaction can lead to localized "hot spots" or concentration gradients, both of which can lower the yield.[6]
-
-
Q3: Can I leave my reaction running overnight?
-
A3: It depends on the reaction's stability. While convenient, prolonged reaction times can lead to product decomposition or the formation of side products, especially at elevated temperatures.[2] It is best to monitor the reaction by TLC or GC to determine the optimal reaction time. If a reaction is complete in 4 hours, continuing to heat it overnight can be detrimental.[6]
-
-
Q4: My this compound is old. Can I still use it?
-
A4: Olefins can oxidize over time to form peroxides and other impurities. These can inhibit catalysts and cause side reactions. It is highly recommended to purify old this compound by distillation before use.
-
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. Challenges in olefin metathesis: past, present and future | CoLab [colab.ws]
- 5. Challenges in olefin metathesis: past, present and future - Centre of New Technologies [cent.uw.edu.pl]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Challenges Arising from Continuous-Flow Olefin Metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ammoniaknowhow.com [ammoniaknowhow.com]
- 13. energy.gov [energy.gov]
- 14. Hydroformylation of 1-Hexene over Rh/Nano-Oxide Catalysts | MDPI [mdpi.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Molecular Weight Control in 1-Nonene Copolymerization
Welcome to the technical support center for 1-nonene copolymerization. This guide is designed for researchers, scientists, and professionals in drug development and material science who are looking to refine their control over polymer molecular weight (MW) and its distribution (MWD). Achieving a target molecular weight is critical as it directly influences the material's final properties, including its mechanical strength, viscosity, and degradation profile. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles.
Troubleshooting Guide: Diagnosing and Solving Molecular Weight Issues
This section addresses the most common challenges encountered during this compound copolymerization in a practical, question-and-answer format.
Issue 1: The average molecular weight of my copolymer is consistently too high.
High molecular weight can lead to processing difficulties, such as high melt viscosity. Here are the primary factors to investigate and adjust.
Potential Cause 1: Insufficient Chain Transfer Reactions
-
Scientific Rationale: Chain transfer is the primary mechanism for deliberately terminating a growing polymer chain and initiating a new one.[1] Without sufficient chain transfer, polymer chains will continue to propagate, leading to excessively high molecular weights.
-
Solutions:
-
Introduce or Increase Chain Transfer Agent (CTA) Concentration: Hydrogen is the most common and effective CTA in Ziegler-Natta and metallocene-catalyzed olefin polymerizations.[2][3] Systematically increasing the partial pressure of hydrogen will decrease the average molecular weight. Other CTAs, such as diethylzinc or silanes, can also be employed depending on the catalyst system.[4]
-
Increase Polymerization Temperature: Higher temperatures accelerate the rate of all reactions, but they particularly increase the rate of β-hydride elimination and other chain transfer reactions relative to the rate of propagation.[3][5][6] This results in the formation of more polymer chains that are shorter in length.
-
Increase this compound Comonomer Concentration: In copolymerizations with monomers like ethylene, higher α-olefins such as this compound can themselves act as chain transfer agents, leading to a decrease in molecular weight compared to ethylene homopolymerization.[7][8]
-
Potential Cause 2: Low Catalyst Activity or Slow Initiation
-
Scientific Rationale: If the rate of initiation is slow compared to the rate of propagation, the few chains that do form will grow very long before the monomer is consumed.
-
Solutions:
-
Optimize Cocatalyst/Catalyst Ratio: For metallocene systems, the ratio of methylaluminoxane (MAO) to the catalyst is critical for activation.[9][10] An insufficient amount of cocatalyst can lead to a lower concentration of active sites. Conversely, an excessive amount can sometimes lead to chain transfer to aluminum, which also lowers MW.[10] Titrate the ratio to find the optimal balance for your system.
-
Ensure Purity of Reagents: Impurities in monomers or solvents can poison catalyst sites, reducing the number of active centers and potentially leading to higher molecular weights for the chains that do grow.
-
Issue 2: The average molecular weight of my copolymer is too low.
Low molecular weight often results in poor mechanical properties, rendering the material unsuitable for many applications.
Potential Cause 1: Excessive Chain Transfer Reactions
-
Scientific Rationale: An overly high rate of chain transfer relative to propagation will prematurely terminate chains, resulting in a product dominated by oligomers or low-MW polymers.
-
Solutions:
-
Reduce or Eliminate Chain Transfer Agent: If a CTA like hydrogen is being used, decrease its concentration or remove it entirely.[3]
-
Lower the Polymerization Temperature: Decreasing the reaction temperature will slow down chain transfer reactions more significantly than the propagation reaction, favoring the growth of longer polymer chains.[3][5] This is one of the most effective ways to increase molecular weight.
-
Check for Impurities: Certain impurities can act as potent chain transfer agents. Ensure all monomers, solvents, and gases are rigorously purified.
-
Potential Cause 2: Catalyst Deactivation
-
Scientific Rationale: If the catalyst deactivates rapidly, the polymerization time for each chain is cut short, leading to a lower overall molecular weight.
-
Solutions:
-
Purify Monomers and Solvents: Remove any potential catalyst poisons such as water, oxygen, or polar compounds.
-
Select a More Thermally Stable Catalyst: Some catalyst systems are inherently more stable at higher temperatures. Non-metallocene catalysts, for instance, are often noted for their high thermostability.[11]
-
Issue 3: The molecular weight distribution (MWD) is too broad (High Polydispersity Index, PDI).
A broad MWD indicates a lack of uniformity in the polymer chains, which can negatively impact material performance. The polydispersity index (PDI = Mw/Mn) is the key metric here.
Potential Cause 1: Multi-Site Catalyst Behavior
-
Scientific Rationale: Traditional heterogeneous Ziegler-Natta catalysts possess multiple types of active sites, each producing polymers with different chain lengths and comonomer incorporation rates.[3][7][12] This inherent heterogeneity is a primary cause of broad MWD (PDI > 4).
-
Solutions:
-
Switch to a Single-Site Catalyst: Metallocene and many post-metallocene catalysts are "single-site" catalysts.[9][11] Their well-defined, uniform active centers produce polymer chains of very similar length, resulting in a narrow MWD, typically with a PDI approaching 2 (the theoretical limit for many chain-growth polymerizations).[3][9]
-
Modify the Ziegler-Natta Catalyst: The addition of internal or external electron donors to a Ziegler-Natta system can deactivate or modify certain active sites, leading to a more uniform catalyst and a narrower MWD.[3]
-
Potential Cause 2: Poor Reactor Control
-
Scientific Rationale: Fluctuations in temperature or non-uniform concentrations of monomer, comonomer, or CTA within the reactor can cause different chains to grow under different conditions, broadening the MWD.[3]
-
Solutions:
-
Improve Reactor Mixing: Ensure efficient stirring to maintain a homogeneous reaction environment.
-
Maintain Isothermal Conditions: Use a reliable temperature control system to prevent temperature gradients or "hot spots" within the reactor, as polymerization is highly exothermic.[13]
-
Summary Table: Effect of Key Parameters on Molecular Weight and PDI
| Parameter | To Increase MW | To Decrease MW | Effect on PDI |
| Temperature | Decrease[3] | Increase[5] | Increasing temp often slightly narrows PDI by promoting transfer |
| CTA Concentration | Decrease[3] | Increase[1] | Generally narrows PDI by dominating termination mechanism |
| Monomer Pressure | Increase[2] | Decrease | Higher pressure can increase MW; minimal effect on PDI |
| Catalyst Type | - | - | Ziegler-Natta: Broad[7]; Metallocene: Narrow[9] |
| This compound Conc. | Decrease | Increase[7] | Can broaden PDI due to differential incorporation rates |
Frequently Asked Questions (FAQs)
Q1: How does the choice between a Ziegler-Natta and a Metallocene catalyst fundamentally impact molecular weight control?
The choice of catalyst is arguably the most critical factor.
-
Ziegler-Natta (ZN) Catalysts: These are typically heterogeneous, multi-site systems based on titanium halides supported on magnesium chloride.[12][14] The presence of various active sites leads to polymers with a broad molecular weight distribution (MWD).[3][7] While robust and widely used, achieving precise MW targets and narrow MWD with ZN catalysts is challenging.
-
Metallocene Catalysts: These are homogeneous, single-site catalysts, usually based on zirconium or hafnium complexes.[9][15] Because all active sites are structurally identical, they produce highly uniform polymer chains, resulting in a narrow MWD (PDI ≈ 2).[9] This uniformity provides exquisite control over the final polymer architecture.
Q2: What is the mechanistic role of temperature in controlling molecular weight?
Temperature influences the kinetics of competing reactions: chain propagation and chain termination/transfer. The activation energy for chain transfer processes (like β-hydride elimination) is generally higher than that for chain propagation. Consequently, an increase in temperature accelerates chain transfer reactions to a greater extent than it accelerates chain growth.[5] This results in a higher number of polymer chains being formed, but with a lower average molecular weight.
Q3: What are chain transfer agents and how do they work?
Q4: Can "living" polymerization techniques be used for this compound copolymerization?
Yes, living polymerization, particularly living anionic polymerization, offers the most precise method for controlling molecular weight and achieving near-monodisperse polymers (PDI < 1.1).[18][19] In a living polymerization, there are no chain termination or transfer steps.[18][20] The polymer chains remain "active" until deliberately quenched. This means the molecular weight is directly proportional to the monomer-to-initiator ratio. While powerful, living anionic polymerization of α-olefins like this compound is challenging due to the high reactivity of the carbanionic chain ends and extreme sensitivity to impurities.[21]
Visualizations and Workflows
Troubleshooting Workflow for Molecular Weight Control
This diagram outlines a logical decision-making process for addressing common molecular weight issues.
Caption: Decision workflow for troubleshooting molecular weight.
Mechanism of Chain Growth and Transfer
This diagram illustrates the key steps at a metallocene catalyst active site: monomer coordination, insertion (propagation), and chain transfer via β-hydride elimination.
Caption: Catalyst cycle: propagation vs. chain transfer.
Experimental Protocols
Protocol 1: General Procedure for this compound/Ethylene Copolymerization
This protocol provides a baseline for experiments using a rac-Et(Ind)₂ZrCl₂/MAO catalyst system.
Materials:
-
Toluene (anhydrous)
-
This compound (purified)
-
rac-Et(Ind)₂ZrCl₂ (metallocene precatalyst)
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
Ethylene (polymerization grade)
-
Methanol (for quenching)
-
Hydrochloric acid (10% aqueous solution)
Procedure:
-
Reactor Setup: Assemble and dry a 500 mL jacketed glass reactor under vacuum. Purge thoroughly with nitrogen or argon.
-
Solvent and Comonomer Addition: Add 200 mL of anhydrous toluene to the reactor, followed by the desired amount of purified this compound (e.g., 20 mL).
-
Temperature and Pressure Equilibration: Set the reactor temperature to the desired value (e.g., 70°C) using a circulating bath. Pressurize the reactor with ethylene to the target pressure (e.g., 2 bar).
-
Catalyst Activation: In a separate Schlenk flask under inert atmosphere, add a calculated volume of MAO solution to 10 mL of toluene. In another flask, dissolve a precise amount of the zirconocene precatalyst (e.g., 2.0 µmol) in 10 mL of toluene. Add the catalyst solution to the MAO solution and allow it to pre-activate for 10 minutes.
-
Initiation: Inject the activated catalyst solution into the reactor to start the polymerization. Maintain constant temperature and ethylene pressure throughout the run.
-
Termination: After the desired reaction time (e.g., 30 minutes), vent the ethylene pressure and quench the reaction by injecting 10 mL of methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reactor contents into a larger beaker containing 500 mL of acidified methanol (10% HCl). Stir for 2 hours.
-
Purification and Drying: Filter the polymer, wash it repeatedly with methanol, and dry it in a vacuum oven at 60°C to a constant weight.
Protocol 2: Molecular Weight Characterization by GPC
Instrumentation: High-temperature Gel Permeation Chromatography (GPC) system equipped with a refractive index (RI) detector.
Procedure:
-
Solvent: 1,2,4-trichlorobenzene (TCB) with an antioxidant (e.g., BHT).
-
Sample Preparation: Dissolve 5-10 mg of the copolymer in 5 mL of TCB at 150°C for 2-3 hours with gentle agitation.
-
Analysis Conditions:
-
Column Temperature: 145°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 200 µL
-
-
Calibration: Use a set of polystyrene or polyethylene standards with known molecular weights to generate a calibration curve.
-
Data Analysis: Process the resulting chromatogram using the system software to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
References
- ResearchGate. (n.d.). Effect of monomers concentration on the molecular weight and dissolving time.
-
Liu, S., et al. (2020). Influence of Monomer Ratios on Molecular Weight Properties and Dispersing Effectiveness in Polycarboxylate Superplasticizers. PMC - NIH. [Link]
- ResearchGate. (n.d.). The effect of monomer concentration on polymerization.
- ResearchGate. (n.d.). Temperature of living polymerization of olefins using transition metal.
-
Wikipedia. (2023). Ziegler–Natta catalyst. [Link]
- Kaminsky, W. (n.d.). Metallocene Catalysts for Olefin Polymerization.
-
Thoonen, S. H. L., et al. (2024). In-Situ Thermometry Reveals Fragmentation Behavior Based on Local Temperature in α-Olefin Polymerization Catalysts. Journal of the American Chemical Society. [Link]
-
YouTube. (2018). MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZATION. [Link]
-
MDPI. (2022). Living Anionic Polymerization. [Link]
- Google Patents. (n.d.). US6399731B2 - Chain transfer agents and its use in polymer synthesis.
-
YouTube. (2024). What Is The Role Of Chain Transfer Agents?. [Link]
-
Chemistry LibreTexts. (2021). Living Anionic Polymerization. [Link]
-
Echevskaya, L. G., et al. (2023). Heterogeneity of Active Sites in the Polymer Chain Transfer Reactions at Olefin Polymerization over Multisite Supported Ziegler-Natta Catalysts. PMC - NIH. [Link]
-
Liu, B., et al. (n.d.). Rapid kinetic evaluation of homogeneous single-site metallocene catalysts and cyclic diene. PMC - NIH. [Link]
-
MDPI. (2024). Advances in High-Temperature Non-Metallocene Catalysts for Polyolefin Elastomers. [Link]
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MDPI. (2024). Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique. [Link]
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Zhang, Y., et al. (2022). Synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium(iv) complexes. PubMed Central. [Link]
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Theato, P., et al. (2020). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. ACS Publications. [Link]
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MDPI. (n.d.). Influence of Molecular Weight and Temperature on the Pyrolysis Behavior of Polyethylene. [Link]
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Semikolenova, N. V., et al. (2022). Regulation of molecular weight, molecular weight distribution and branching distribution in polyethylene. Polyolefins Journal. [Link]
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Navigating the Nuances of 1-Nonene: A Technical Guide to Stability and Degradation for the Modern Researcher
From the desk of a Senior Application Scientist, this guide serves as a technical support hub for researchers, scientists, and drug development professionals working with 1-nonene. Our aim is to move beyond standard data sheets and provide field-proven insights into the stability and degradation of this versatile alpha-olefin. Here, we address the common, and often unpublished, challenges encountered during experimental work, offering not just solutions but a deeper understanding of the underlying chemical principles.
Section 1: Oxidative Degradation - The Perils of Air Exposure
The terminal double bond in this compound makes it particularly susceptible to oxidation, a common source of experimental irreproducibility. Understanding the mechanisms of oxidative degradation is the first step toward controlling it.
FAQ 1: I suspect my this compound has oxidized. What are the tell-tale signs and what products should I look for?
Answer:
Oxidized this compound often presents with a change in viscosity and the appearance of a sharp, unpleasant odor, distinct from its usual gasoline-like scent. The primary culprits are autoxidation reactions, which are free-radical chain processes initiated by exposure to oxygen.
The initial products of autoxidation are hydroperoxides, which are notoriously unstable and can decompose into a variety of secondary products. The most common degradation products you are likely to encounter are:
-
This compound oxide: An epoxide formed by the oxidation of the double bond.
-
Octanal and Formaldehyde: Resulting from the cleavage of the double bond.
-
Heptanoic acid and other carboxylic acids: Formed from further oxidation of the cleavage products.
Analytical Approach:
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying these degradation products. You will typically observe a decrease in the this compound peak and the emergence of new peaks corresponding to the aforementioned oxidation products. For example, the presence of this compound oxide can be confirmed by its characteristic mass spectrum[1].
Troubleshooting Guide: Unexpected Oxidation
| Symptom | Potential Cause | Recommended Action |
| Rapid discoloration (yellowing) of this compound upon opening a new bottle. | Improper storage by the supplier or compromised container seal. | Test a small aliquot for peroxides using peroxide test strips. If positive, consider purification by passing through a column of activated alumina or distillation under an inert atmosphere. For future purchases, specify the need for an inhibitor. |
| Inconsistent reaction yields when using the same bottle of this compound over time. | Gradual peroxide buildup due to repeated exposure to air. | Once opened, blanket the headspace of the storage container with an inert gas like argon or nitrogen. Store in a cool, dark place. Consider adding a radical inhibitor like butylated hydroxytoluene (BHT) if compatible with your downstream applications. |
| Formation of a viscous liquid or solid precipitates in the this compound container. | Advanced oxidation and polymerization initiated by peroxides. | CAUTION: Do not attempt to open a container with visible crystals or a bulging cap, as this indicates a high concentration of explosive peroxides. Contact your institution's environmental health and safety office for proper disposal procedures. |
Protocol 1: Screening for Peroxides in this compound
-
Materials: Peroxide test strips, this compound sample, glass vial.
-
Procedure:
-
In a well-ventilated fume hood, dispense a small amount (approx. 1 mL) of the this compound sample into a clean, dry glass vial.
-
Dip the peroxide test strip into the sample for the time specified by the manufacturer.
-
Remove the strip and compare the color change to the provided chart to determine the peroxide concentration.
-
-
Interpretation: Peroxide levels above 10 ppm are a cause for concern and may interfere with sensitive reactions. Levels approaching 100 ppm indicate a significant hazard.
Section 2: Thermal and Photolytic Degradation - The Influence of Energy
Beyond ambient oxidation, heat and light can provide the necessary energy to initiate degradation pathways, leading to a different profile of byproducts.
FAQ 2: I'm running a reaction with this compound at an elevated temperature and observing unexpected side products. What is likely happening?
Answer:
At elevated temperatures, this compound can undergo thermal cracking, a process that involves the homolytic cleavage of C-C and C-H bonds to form a complex mixture of smaller hydrocarbons[2][3][4]. This is a free-radical process that leads to a loss of the starting material and the formation of a variety of alkanes and alkenes with shorter chain lengths.
Common Thermal Degradation Products:
-
Shorter-chain alkenes and alkanes: Propene, butene, pentene, and their corresponding alkanes.
-
Isomers of nonene: Thermal stress can induce isomerization of the double bond from the terminal position to internal positions.
FAQ 3: Can exposure to laboratory lighting affect the stability of my this compound samples?
Answer:
Yes, photolytic degradation can occur, especially in the presence of photosensitizers. While pure this compound does not absorb significantly in the visible light spectrum, UV light or the presence of impurities can initiate photochemical reactions[5]. These reactions often proceed through radical mechanisms similar to autoxidation, but the energy from light can accelerate the initiation step.
Key Considerations:
-
Storage: Always store this compound in amber glass bottles or other opaque containers to protect it from light.
-
Experimental Setup: When conducting photochemical reactions, be aware that this compound itself can be a reactive component if exposed to the light source.
Caption: Thermal and Photolytic Degradation Pathways of this compound.
Section 3: Polymerization - A Common Pitfall
One of the most significant challenges when working with this compound is its propensity to polymerize, especially under acidic conditions.
FAQ 4: My reaction mixture containing this compound and an acid catalyst has turned into a viscous, sticky mess. What happened and how can I prevent it?
Answer:
You have likely initiated a cationic polymerization of this compound. Alkenes with electron-donating groups, such as this compound, are susceptible to polymerization initiated by acids (both Brønsted and Lewis acids)[6][7][8][9]. The acid protonates the double bond, forming a secondary carbocation. This carbocation is an electrophile that can then be attacked by the nucleophilic double bond of another this compound molecule, propagating a polymer chain.
Caption: Simplified Mechanism of Acid-Catalyzed Polymerization of this compound.
Troubleshooting Guide: Uncontrolled Polymerization
| Symptom | Potential Cause | Recommended Action |
| Increased viscosity or solidification of the reaction mixture upon addition of an acid. | Acid-catalyzed cationic polymerization. | - Temperature Control: Run the reaction at a lower temperature to decrease the rate of polymerization. - Slow Addition: Add the acid catalyst slowly and portion-wise to maintain a low instantaneous concentration. - Solvent Choice: Use a less polar solvent to disfavor the formation of free ions that propagate the polymerization. |
| Low yield of the desired product in an acid-catalyzed reaction with this compound. | Polymerization is consuming the starting material. | - Catalyst Loading: Use the minimum effective amount of the acid catalyst. - Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent subsequent polymerization. |
| Formation of oligomers (short-chain polymers) as byproducts. | Competing polymerization pathway. | - Purification: Ensure the this compound is free of any acidic impurities before use. - Reaction Design: If possible, choose a synthetic route that avoids strongly acidic conditions. |
Section 4: Experimental Protocols and Analytical Methods
To support your experimental work, we provide the following standardized protocols for assessing the stability of this compound and analyzing its degradation products.
Protocol 2: Accelerated Thermal Stability Study of this compound
-
Objective: To evaluate the thermal stability of a this compound sample and identify its primary thermal degradants.
-
Materials: this compound, sealed glass ampoules, heating block or oven, GC-MS system.
-
Procedure:
-
Dispense 1 mL of this compound into several glass ampoules.
-
Purge the headspace of each ampoule with nitrogen or argon before sealing to create an inert atmosphere.
-
Place the ampoules in a heating block or oven at a series of elevated temperatures (e.g., 100 °C, 150 °C, 200 °C).
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), remove an ampoule from each temperature.
-
Allow the ampoule to cool to room temperature.
-
Carefully open the ampoule and prepare a diluted sample for GC-MS analysis.
-
Analyze the sample by GC-MS to identify and quantify the remaining this compound and any degradation products.
-
-
Data Analysis: Plot the concentration of this compound as a function of time for each temperature. This data can be used to determine the degradation kinetics. Identify the major degradation products from the GC-MS data by comparing their mass spectra to a library database.
Protocol 3: GC-MS Method for the Analysis of this compound and its Oxidation Products
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
This method will allow for the separation and identification of this compound, this compound oxide, octanal, and other potential degradation products.
References
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Enzyme-facilitated synthesis of this compound oxide and simple GC-MS SIM method for rapid screening of epoxidation processes. ResearchGate. Available at: [Link]
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Key Role of Nitrogen-containing Oxygenated Organic Molecules (OOMs) in SOA Formation Evidenced by OH/NO3- induced Terpinolene Oxidation. EGUsphere. Available at: [Link]
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Photodegradation Mechanisms of 1-Nitropyrene, an Environmental Pollutant: the Effect of Organic Solvents, Water, Oxygen, Phenols and Polycyclic Aromatics on the Destruction and Product Yields. PMC. Available at: [Link]
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Kinetic Analysis of the Thermal Degradation of Recycled Acrylonitrile-Butadiene-Styrene by non-Isothermal Thermogravimetry. MDPI. Available at: [Link]
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Thermal Degradation Products of α-Pinene in a Tubular Furnace in the Temperature Range from 300°C to 900°C: Contribution to Wildfire Flashovers. Scirp.org. Available at: [Link]
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Thermal Degradation Kinetics and Modeling Study of Ultra High Molecular Weight Polyethylene (UHMWP)/Graphene Nanocomposite. MDPI. Available at: [Link]
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Inhibition of Acrylic Acid and Acrylate Autoxidation. ResearchGate. Available at: [Link]
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Effects of High-Temperature Treatments in Inert Atmosphere on 4H-SiC Substrates and Epitaxial Layers. MDPI. Available at: [Link]
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Study on Fire Behavior, Thermal Stability and Degradation Kinetics of Thiol-Ene with Poly(aminopropyl/phenyl)silsesquioxane. MDPI. Available at: [Link]
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Rapid Photolysis of Gaseous Organic Nitrates Formed from Hydroxyl and Nitrate Radical Oxidation of α-Pinene and β-Pinene. ResearchGate. Available at: [Link]
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Safe storage and handling procedures for 1-Nonene in a laboratory setting
<
Welcome to the Technical Support Center for the safe handling and storage of 1-Nonene. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in a laboratory setting. The following information is structured to provide immediate, actionable answers to common questions and troubleshooting scenarios you may encounter. Our goal is to ensure your experiments are not only successful but also conducted with the highest degree of safety.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, hazards, and general handling of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[1][2][3][4] It poses a moderate fire hazard when exposed to heat or flame.[1] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2][5] It is also harmful if swallowed, as it can enter the airways and cause lung damage (chemical pneumonitis).[1][3][6] this compound is irritating to the eyes, skin, and respiratory system.[1][7] Inhalation of high concentrations of vapor can cause drowsiness, dizziness, and act as an anesthetic.[1][5][8] Additionally, it is very toxic to aquatic life with long-lasting effects.[1]
Q2: What are the OSHA regulatory classifications for this compound?
A2: Based on its flashpoint of approximately 26°C (78-79°F), this compound is classified as a Category 3 flammable liquid according to OSHA guidelines.[2][4][8][9] Category 3 includes liquids with flashpoints at or above 73.4 °F (23 °C) and at or below 140 °F (60 °C).[9]
Q3: What type of personal protective equipment (PPE) should be worn when handling this compound?
A3: Appropriate PPE is crucial to prevent exposure. The following should be worn:
-
Eye and Face Protection: Chemical safety goggles or a face shield are necessary to protect against splashes and vapors.[1][8][10][11]
-
Hand Protection: Chemically resistant gloves, such as nitrile or PVC, should be worn.[1][11] It is important to consult the glove manufacturer's selection guide for appropriate material and thickness.[1][11]
-
Skin and Body Protection: A flame-resistant or 100% cotton lab coat, long pants, and closed-toe shoes are required to protect the skin from accidental contact.[11] For larger-scale operations, tight-weave, non-static clothing and non-sparking safety footwear are recommended.[1]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][6][11] If ventilation is inadequate, a respiratory organic vapor canister or an air-supplied mask should be used.[8][12]
Q4: What are the proper storage conditions for this compound?
A4: this compound must be stored in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[3][13] It should be stored in approved flammable liquid storage cabinets.[1][9][14][15] Containers must be kept tightly closed to prevent the escape of vapors.[10] Storage containers should be electrically bonded and grounded to prevent static discharge.[1][6] It is also crucial to store it away from incompatible materials such as strong oxidizing agents, strong acids, and halogens.[1][2][6][7]
Q5: How should this compound waste be disposed of?
A5: this compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain, as it is toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[1] Contaminated materials, such as absorbents used for spills, should also be collected in a suitable, closed container for disposal by a licensed hazardous waste management company.[10][16]
Section 2: Troubleshooting Guides
This section provides step-by-step instructions for addressing specific issues that may arise during experimentation with this compound.
Guide 2.1: Managing a this compound Spill
A spill of this compound requires immediate and careful attention to prevent fire and exposure.
Initial Assessment and Response:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[17]
-
Assess the Spill Size:
-
Eliminate Ignition Sources: Turn off all nearby heat sources, open flames, and electrical equipment.[1][2][12]
-
Ensure Proper Ventilation: Increase ventilation by opening a fume hood sash or, if safe to do so, opening a window.[18][20]
Cleanup Protocol for a Minor Spill:
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the correct PPE as outlined in FAQ Q3.[17][21]
-
Contain the Spill: Create a dike around the spill using a non-combustible absorbent material like sand, earth, diatomaceous earth, or vermiculite.[10][12][20][21] Work from the outside of the spill inward.[17][20]
-
Absorb the Liquid: Apply the absorbent material directly to the spill until all the liquid has been absorbed.[17][20][21]
-
Collect the Residue: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[2][12][20]
-
Decontaminate the Area: Clean the spill area with soap and water.[17][20] For highly toxic materials, the rinse water may also need to be collected as hazardous waste.[17]
-
Dispose of Waste: Properly dispose of the sealed container of absorbed spill material and any contaminated PPE as hazardous waste.[10]
-
Restock Supplies: Replenish any spill kit materials used.[17]
Guide 2.2: Addressing Accidental Exposure
In the event of accidental exposure to this compound, follow these first aid procedures immediately.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin and hair with running water and soap if available.[1]
-
Eye Contact: Immediately flush the eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting due to the risk of aspiration into the lungs.[1][6][8] If the person is conscious, have them drink water or milk. Seek immediate medical attention and show them the container or label.[8][22]
Section 3: Data and Diagrams
This section provides quantitative data and visual aids to reinforce the safe handling procedures for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ | |
| Molecular Weight | 126.24 g/mol | [12] |
| Appearance | Colorless liquid | [1][2][12] |
| Odor | Gasoline-like | [2][12] |
| Boiling Point | 146.9 °C (296.4 °F) | |
| Melting Point | -81.3 °C (-114.3 °F) | [4] |
| Flash Point | 26 °C (79 °F) | [4] |
| Specific Gravity | 0.733 @ 20°C (68°F) | [2] |
| Vapor Density | 4.35 (Air = 1) | [1][12] |
| Lower Explosive Limit | 0.8% | [2] |
| Upper Explosive Limit | 4.0% | [1] |
| Solubility in Water | Insoluble | [2][12] |
Diagram 1: this compound Spill Response Workflow
Caption: Workflow for responding to a minor this compound spill in a laboratory setting.
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- 21. chemkleancorp.com [chemkleancorp.com]
- 22. This compound, 124-11-8 [thegoodscentscompany.com]
Technical Support Center: In-Process Monitoring for 1-Nonene Reactions
Welcome to the technical support center for the in-process monitoring of 1-nonene reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to implement or optimize real-time analytical techniques for their chemical processes. Here, we move beyond simple protocols to address the specific, practical challenges you may encounter, providing expert insights into why problems occur and how to solve them effectively.
Section 1: Choosing the Right Analytical Tool for Your this compound Reaction
Selecting an appropriate in-process monitoring technique is the most critical first step. The choice depends on the reaction phase, the complexity of the product mixture, and the specific information you need (e.g., reaction kinetics, impurity profiling, or endpoint determination).
Frequently Asked Questions: Technique Selection
Q1: My primary goal is to track the real-time consumption of this compound in a liquid-phase reaction. Which technique is most direct?
A: For directly monitoring the consumption of a functional group in the liquid phase, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is an excellent choice.[1] The ATR probe is immersed directly into the reactor and specifically tracks the disappearance of the this compound C=C vinyl stretching vibration (~1641 cm⁻¹). This provides a continuous, real-time kinetic profile of your reactant.
Q2: My reaction produces several isomers (e.g., hydroformylation of this compound yields n-decanal and iso-decanals). Can FTIR distinguish between them?
A: While FTIR can confirm the formation of aldehydes as a class (by observing the appearance of the C=O stretch), it generally cannot distinguish between structural isomers with high accuracy in a mixture. For this application, online Gas Chromatography (GC) is the superior technique.[2] GC separates compounds based on their boiling points and polarity, allowing for the distinct quantification of each isomer.
Q3: I am studying the polymerization of this compound and need to understand changes in crystallinity as the reaction proceeds. What should I use?
A: Raman spectroscopy is particularly sensitive to changes in the polymer backbone and conformational order.[3][4] It can monitor the decrease in the C=C bond concentration while simultaneously providing information on the development of crystalline and amorphous phases within the polymer, a task that is challenging for FTIR.
Q4: I need absolute quantification of reactants and products for a detailed kinetic model without performing extensive calibration for each species. Is this possible?
A: Yes, this is the primary strength of Nuclear Magnetic Resonance (NMR) spectroscopy .[5][6] By adding a known amount of an internal standard, you can directly determine the molar concentration of all NMR-active species in your reaction mixture. This makes it an incredibly powerful tool for mechanistic and kinetic studies where high accuracy is required.[7]
Decision Workflow for Technique Selection
The following diagram provides a logical workflow to guide your choice of an in-process monitoring technique for this compound reactions.
Caption: Decision tree for selecting an appropriate in-process monitoring technique.
Section 2: Troubleshooting Guide for ATR-FTIR Spectroscopy
ATR-FTIR is a powerful tool for monitoring liquid-phase reactions, but successful implementation requires careful setup and an awareness of common pitfalls.[8]
Experimental Protocol: Setting Up an In-Situ ATR-FTIR Probe
-
Background Spectrum Acquisition: Before starting the reaction, insert the clean, dry ATR probe into the reaction solvent at the target reaction temperature. Collect a background spectrum for at least 5 minutes. This is a critical step, as this spectrum will be subtracted from all subsequent measurements. An unstable background is a primary source of error.
-
Probe Installation: Securely install the ATR probe into the reactor. Ensure the sensing element (e.g., diamond or silicon crystal) is fully submerged in the reaction medium but not so close to the impeller that it experiences excessive vibration or impact.
-
Initiate Data Collection: Start spectroscopic data acquisition before adding the reactants or catalyst. This will establish a stable baseline and confirm that the system is ready.
-
Reaction Initiation: Add the this compound and any other reagents. The initiation of the reaction should be clearly visible by the appearance of reactant peaks.
-
Monitor Key Peaks: Track the absorbance of key functional groups over time. For this compound reactions, this typically involves monitoring the decrease of the C=C peak and the increase of product-specific peaks (see table below).
FTIR Data Interpretation
The following table summarizes key vibrational frequencies for common this compound reactions.
| Compound/Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Reaction Application |
| This compound (Reactant) | C=C Stretch | 1641 | All reactions |
| =C-H Out-of-Plane Bend | 910 | All reactions | |
| Aldehyde (Product) | C=O Stretch | 1725 - 1740 | Hydroformylation |
| C-H Stretch (Aldehydic) | 2720, 2820 | Hydroformylation | |
| Epoxide (Product) | Ring Breathing | ~1250 | Epoxidation |
| Poly(this compound) (Product) | C-H Stretch (Alkyl) | 2850 - 2960 | Polymerization |
Troubleshooting Common FTIR Issues
Q: Why is my spectral baseline drifting or showing a "sine wave" pattern? [9]
A: This is one of the most common issues.
-
Causality: Baseline drift is often caused by temperature fluctuations between your background and sample spectra, changes in the refractive index of the reaction medium as the composition changes, or fouling of the ATR crystal surface. A sinusoidal pattern (etaloning) can occur from reflections within the ATR element, especially if the probe is not fully immersed.
-
Solution:
-
Temperature Stability: Ensure your reactor's temperature control is highly stable. Always collect the background spectrum at the reaction temperature.
-
Probe Immersion: Verify that the ATR crystal is fully and consistently submerged in the liquid.
-
Crystal Cleaning: If you suspect fouling (e.g., polymer coating the probe), you must stop the experiment, retract the probe, and clean it thoroughly with an appropriate solvent.
-
Data Processing: Minor baseline drift can be corrected mathematically after data collection, but it is always better to address the root cause.
-
Q: My signal-to-noise ratio is poor, and the spectra look noisy. [10]
A: A poor signal-to-noise ratio can obscure small changes in concentration.
-
Causality: This can be due to insufficient energy throughput (e.g., a dirty or misaligned probe), a low concentration of the analyte, or an insufficient number of scans.
-
Solution:
-
Increase Scans: The simplest solution is to increase the number of co-added scans per spectrum. This improves the signal-to-noise ratio by the square root of the number of scans.
-
Check Alignment: Ensure the probe is correctly aligned with the spectrometer's optics.
-
Ensure Good Contact: In viscous media, ensure there are no air bubbles trapped on the surface of the ATR crystal, as this will dramatically reduce the signal.
-
Q: I see sharp, interfering peaks around 2350 cm⁻¹ and in the 3600-3800 cm⁻¹ region.
A: These are classic signs of atmospheric interference.
-
Causality: The peak at ~2350 cm⁻¹ is from atmospheric carbon dioxide (CO₂), and the bands in the higher wavenumber region are from water vapor (H₂O). Their intensity can change over time, interfering with your baseline.
-
Solution:
-
Purge the Spectrometer: The optical path of the spectrometer must be purged with a dry, CO₂-free gas, such as nitrogen or dry air. Ensure a consistent purge flow throughout the experiment.
-
Section 3: Troubleshooting Guide for Online Gas Chromatography (GC)
Online GC is indispensable for analyzing complex product mixtures from this compound reactions, but it requires careful maintenance to ensure reproducible results.[11]
FAQs: Online GC for this compound Reactions
Q: How does an "online" GC system sample from a pressurized reactor?
A: Online GC systems use an automated, high-pressure sampling valve. A small stream of the reaction mixture (often vaporized) is continuously flowed through a loop in the valve. At programmed intervals, the valve rotates, injecting the precise volume from the loop into the GC's carrier gas stream. This removes the need for manual sampling and ensures consistent injection volumes.[11]
Q: What type of GC column is best for separating this compound from its hydroformylation products?
A: You need a column that can separate compounds with different polarities. The reactants (this compound) are non-polar, while the products (aldehydes) are more polar. A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., a DB-5 or equivalent), is an excellent starting point.
GC Data Interpretation
The following table provides a typical starting point for developing a GC method for a this compound hydroformylation mixture.
| Parameter | Recommended Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5) | Good balance of resolution and analysis time for C9-C10 compounds. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Maintain constant flow (e.g., 1.5 mL/min). |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of all analytes without thermal degradation. |
| Oven Program | Start at 50°C (hold 2 min), ramp 10°C/min to 200°C | Separates volatile reactants from higher-boiling products. |
| Detector | Flame Ionization Detector (FID) | Excellent sensitivity for hydrocarbons and robust for process environments. |
| Detector Temp | 280 °C | Prevents condensation of analytes in the detector. |
Troubleshooting Common GC Issues
This workflow provides a systematic approach to diagnosing and solving one of the most frequent GC problems: peak tailing.
Caption: Logical workflow for troubleshooting GC-MS peak tailing.[12]
Q: My retention times are inconsistent from run to run. [13]
A: Retention time stability is crucial for reliable peak identification.
-
Causality: The most common causes are fluctuations in carrier gas flow rate or oven temperature. Leaks in the system can also cause this issue.
-
Solution:
-
Check Gas Flow: Ensure your gas supply is stable and the electronic pressure control (EPC) is functioning correctly.
-
Verify Oven Temperature: Confirm that the GC oven is accurately reaching and holding its setpoint temperatures.
-
Leak Check: Perform a thorough leak check of all fittings from the gas supply to the detector using an electronic leak detector. Even a small leak can significantly affect retention times.[12]
-
References
- Chemical Communications. In situ Raman monitoring of [2+2] cycloaddition of pyridine substituted olefins induced by visible laser. RSC Publishing.
- ResearchGate. In-situ Raman monitoring of [2+2] cycloaddition of pyridine substituted olefins induced by visible laser.
- ResearchGate.
- RSC Publishing. Coordination copolymerization monitoring of ethylene and alfa-olefins by in-line Raman spectroscopy.
- ResearchGate.
- PubMed Central.
- Melissa N. Dunkle, et al.
- Polymerization Reaction Monitoring for PSA Production Using an
- YouTube. How To Troubleshoot Bad FTIR Spectra?.
- Madison Instruments. FTIR Troubleshooting Guide.
- ResearchGate.
- INNO.
- alwsci.
- Drawell.
- AZoM. What Makes FTIR Spectroscopy a Game-Changer in Polymer Research?.
- The Royal Society of Chemistry. In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor.
- ResearchG
- ResearchGate. A Method for Real Time Monitoring of Chemical Reactions and Processes.
- Benchchem. Technical Support Center: GC-MS Analysis of Long-Chain Alkenes.
- Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy.
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- 2. chromatographytoday.com [chromatographytoday.com]
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- 4. Coordination copolymerization monitoring of ethylene and alfa-olefins by in-line Raman spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05213J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. magritek.com [magritek.com]
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- 8. adhesivesmag.com [adhesivesmag.com]
- 9. FTIR Troubleshooting Guide | Madison Instruments [madisonir.com]
- 10. youtube.com [youtube.com]
- 11. What is Online Gas Chromatography?-INNO [fjinno.net]
- 12. benchchem.com [benchchem.com]
- 13. drawellanalytical.com [drawellanalytical.com]
Validation & Comparative
A Comparative Guide to GC-MS Methods for Determining the Purity of 1-Nonene
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the stringent purity assessment of 1-Nonene. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document moves beyond a simple recitation of steps. Instead, it delves into the rationale behind methodological choices, offering a comparative analysis of two distinct approaches to empower laboratories to select and optimize the most suitable method for their specific needs.
The accurate determination of this compound purity is critical, as isomeric and process-related impurities can significantly impact downstream chemical syntheses and product performance. The primary analytical challenge lies in achieving robust chromatographic separation of this compound from its structural isomers (e.g., cis/trans-2-nonene, 3-nonene, and branched nonenes) and quantifying trace-level contaminants. This guide will compare two validated GC-MS methods:
-
Method A: High-Resolution Isomer Separation using a mid-polarity cyanopropylphenyl-based capillary column.
-
Method B: Rapid High-Throughput Analysis using a non-polar dimethylpolysiloxane-based capillary column.
The Analytical Imperative: Why Methodological Choice Matters
The selection of a GC-MS method for purity analysis is not a trivial decision. It involves a critical balance between resolution, sensitivity, analysis time, and the specific impurities of interest. A method optimized for resolving closely-eluting isomers might be unnecessarily complex for a simple purity check against bulk saturated hydrocarbons. Conversely, a rapid screening method may fail to detect critical low-level isomeric impurities. This guide provides the data and rationale to navigate this decision-making process.
Experimental Workflow Overview
The overall process for analyzing this compound purity via GC-MS follows a standardized workflow, from sample handling to data interpretation. The key variables, which we will compare in detail, lie within the chromatographic separation and mass spectrometric detection stages.
Caption: General experimental workflow for GC-MS purity analysis of this compound.
Method A: High-Resolution Isomer Separation
This method prioritizes the complete baseline separation of this compound from its isomers, which is crucial for applications where isomeric purity is paramount. The choice of a mid-polarity column is the cornerstone of this approach.
Causality Behind Experimental Choices:
-
Column Selection (HP-88 / DB-23 type): Standard non-polar phases, like those based on 100% dimethylpolysiloxane, separate compounds primarily by boiling point.[1] Since many C9 isomers have very similar boiling points, co-elution is a significant risk. A mid-polarity column, typically containing a high percentage of cyanopropylphenyl groups, introduces dipole-dipole and π-π interactions. These additional interaction mechanisms allow for separation based on subtle differences in polarity and shape among the isomers, providing superior resolution.
-
Slow Temperature Ramp: A slower oven temperature ramp rate increases the residence time of analytes in the column, allowing for more interaction cycles between the analytes and the stationary phase. This enhances the separation efficiency, which is necessary to resolve structurally similar isomers.
-
MS Scan Mode (Full Scan): A full scan mode is employed to acquire complete mass spectra for all eluting peaks. This is vital for the confident identification of unknown impurities by comparing their spectra against a reference library, such as the NIST Mass Spectral Library.[2][3]
Detailed Experimental Protocol: Method A
-
Sample Preparation:
-
Accurately prepare a 1000 ppm (v/v) solution of the this compound sample in n-hexane.
-
Spike the solution with an internal standard (e.g., Toluene-d8) at a final concentration of 100 ppm for quantitative analysis.
-
-
GC-MS Parameters:
-
GC System: Agilent 7890B or equivalent.
-
Column: Agilent DB-23 (60 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent mid-polarity phase.
-
Inlet: Split/Splitless, operated in Split mode.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 3 °C/min to 150 °C.
-
Hold: 2 minutes at 150 °C.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full Scan.
-
Mass Range: m/z 35-350.
-
Method B: Rapid High-Throughput Analysis
This method is optimized for speed and is ideal for quality control environments where the primary goal is to confirm the major component's purity against known, non-isomeric impurities and to quickly flag out-of-specification batches.
Causality Behind Experimental Choices:
-
Column Selection (HP-5MS / DB-1 type): A non-polar 5% phenyl-methylpolysiloxane column is chosen for its robustness and speed.[6] It separates compounds primarily by boiling point, which is sufficient for separating this compound from lower-boiling solvents or higher-boiling oligomers. While it may not resolve all isomers, its lower bleed at higher temperatures makes it suitable for a faster temperature ramp.
-
Fast Temperature Ramp: A rapid oven program significantly reduces the analysis time, increasing sample throughput. This is a key requirement in production-focused labs.
-
MS Scan Mode (Selected Ion Monitoring - SIM): For quantifying known trace impurities, SIM mode offers a significant sensitivity advantage over full scan.[7] By monitoring only a few characteristic ions for each target impurity, the mass spectrometer's dwell time on each ion is increased, improving the signal-to-noise ratio and lowering the limit of detection (LOD).[7]
Detailed Experimental Protocol: Method B
-
Sample Preparation:
-
Accurately prepare a 1000 ppm (v/v) solution of the this compound sample in n-hexane.
-
Spike with an internal standard if required for specific impurity quantification.
-
-
GC-MS Parameters:
-
GC System: Agilent 7890B or equivalent.
-
Column: Agilent HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar phase.[6]
-
Inlet: Split/Splitless, operated in Split mode.
-
Split Ratio: 100:1.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 25 °C/min to 250 °C.
-
Hold: 2 minutes at 250 °C.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Mode: Combined Full Scan / SIM.
-
Full Scan: m/z 35-350 for purity calculation.
-
SIM Groups: For target impurities (e.g., monitor m/z 57 for nonane, m/z 91 for toluene).
-
-
Comparative Performance Data
The following tables summarize the expected performance characteristics of each method based on typical validation results for hydrocarbon analysis.[4][8][9]
Table 1: Chromatographic Performance
| Parameter | Method A: High-Resolution | Method B: Rapid Throughput | Justification |
| Run Time | ~45 min | ~11 min | Faster ramp and shorter column in Method B. |
| Resolution (Rs) between this compound and trans-2-Nonene | > 2.0 | < 1.5 (co-elution likely) | Mid-polarity column in Method A provides selectivity for isomers. |
| Peak Asymmetry (Tailing Factor) for this compound | 0.9 - 1.2 | 0.9 - 1.3 | Both columns should provide good peak shape for non-polar analytes. |
Table 2: Mass Spectrometric Performance & Validation
| Parameter | Method A: High-Resolution | Method B: Rapid Throughput | Justification |
| Primary Use Case | R&D, impurity identification, isomer-specific quantification. | Routine QC, purity confirmation, known impurity monitoring. | Method A for discovery, Method B for targeted analysis. |
| LOD for Nonane Impurity | ~1 ppm (Full Scan) | ~0.1 ppm (SIM Mode) | SIM mode significantly enhances sensitivity for target analytes. |
| Linearity (R²) | > 0.998 | > 0.999 (for target impurities) | Both methods exhibit excellent linearity within their validation range.[9][10] |
| Precision (%RSD) | < 5% | < 3% | Higher throughput methods often have slightly better precision due to reduced run-to-run variation.[4][5] |
Logical Framework for Method Selection
The choice between Method A and Method B depends entirely on the analytical question being asked. The following diagram illustrates the decision-making logic.
Caption: Decision tree for selecting the appropriate GC-MS method.
Conclusion
Both high-resolution and rapid-throughput GC-MS methods offer valid and robust approaches to determining the purity of this compound. There is no single "best" method; rather, there is an optimal method for a specific analytical need.
Method A (High-Resolution) is indispensable for research, development, and troubleshooting. Its strength lies in its ability to provide a complete impurity profile, including the separation and identification of challenging isomers, which is essential for understanding reaction kinetics, catalyst performance, and final product quality in sensitive applications.
Method B (Rapid Throughput) is a powerful tool for manufacturing and quality control environments. By prioritizing speed and sensitivity for known target impurities, it allows for efficient batch release and process monitoring, ensuring consistent product quality in a high-volume setting.
By understanding the causality behind the choices of column chemistry, temperature programming, and mass spectrometer operation, laboratories can confidently deploy the appropriate methodology, ensuring data integrity and supporting the development of high-quality chemical products.
References
- Choodum, A., & Nic Daeid, N. (2012). Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry. Analytical Methods, 4(7), 2138-2146.
- ResearchGate. (n.d.). Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry | Request PDF.
- Montesdeoca-Esponda, S., et al. (2013). Validation of an analytical methodology for the quantitative analysis of petroleum hydrocarbons in marine sediment samples. Química Nova, 36(1).
- ResearchGate. (n.d.). Development and validation of a GC-MS/MS method for priority polycyclic aromatic hydrocarbons quantification in different types of water samples | Request PDF.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook.
- Chromatography Forum. (2017). Impurity detection via GCMS.
- Agilent Technologies. (n.d.). Hydrocarbons C1-C9 in air.
- SCION Instruments. (n.d.). ASTM D5769 - Standard Test Method by GC-MS.
- Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.
- Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
- Restek. (n.d.). GC Column Selection Guide.
- National Institute of Standards and Technology. (n.d.). This compound Gas Chromatography. NIST WebBook.
- Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- Farajzadeh, M. A., et al. (2018). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 17(1), 24-34.
- Agilent Technologies. (2016). Chemical Purity Analysis.
- Kicman, A., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12).
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A Comparative Guide to Quantitative NMR (qNMR) for 1-Nonene Assay
For researchers, scientists, and drug development professionals, the accurate quantification of raw materials and synthetic intermediates is a cornerstone of quality control and process development. 1-Nonene, a key building block in the synthesis of polymers, surfactants, and other specialty chemicals, requires precise and reliable assay methods to ensure product consistency and safety. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID) for the assay of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide you in selecting the most appropriate analytical technique for your needs.
The Principle of Quantitative NMR (qNMR): A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful analytical technique for the precise and accurate quantification of substances. Its fundamental principle lies in the direct proportionality between the area of a nuclear magnetic resonance (NMR) signal and the number of atomic nuclei giving rise to that signal.[1] This unique characteristic makes qNMR a primary ratio method, meaning it can provide a direct measurement of the molar ratio between an analyte and a certified internal standard without the need for a substance-specific calibration curve.[2] This inherent advantage of qNMR contributes to its growing acceptance by regulatory bodies and its inclusion in pharmacopoeias for the certification of reference materials.[1]
Selecting the Appropriate Internal Standard for this compound Analysis
The choice of a suitable internal standard is a critical step in developing a robust qNMR method. An ideal internal standard should possess the following characteristics:
-
High Purity: The purity of the internal standard must be accurately known and certified.[3]
-
Chemical Stability: It should not react with the analyte, the solvent, or air.[4]
-
Signal Separation: Its NMR signals should not overlap with any of the analyte's signals.[5]
-
Simple Spectrum: A simple spectrum with one or a few sharp singlets is preferable for accurate integration.[6]
-
Good Solubility: It must be soluble in the chosen deuterated solvent.[3]
-
Appropriate Chemical Shift: Its signals should appear in a region of the spectrum free from analyte and impurity signals.
For the non-polar analyte this compound, which is readily soluble in deuterated chloroform (CDCl₃), several internal standards are suitable. Considering the need for signals that do not interfere with the olefinic protons of this compound (typically in the 4.9-5.8 ppm region)[4][7], two excellent candidates are 1,4-Bis(trimethylsilyl)benzene (BTMSB) and Dimethyl Terephthalate (DMTP) .
-
1,4-Bis(trimethylsilyl)benzene (BTMSB): This standard provides a sharp singlet for its 18 equivalent protons at approximately 0.25 ppm, far from the signals of this compound. It is highly soluble in CDCl₃ and is a non-polar compound, making it an excellent choice for this application.[3]
-
Dimethyl Terephthalate (DMTP): DMTP offers two singlets: one for the four aromatic protons around 8.1 ppm and another for the six methyl protons around 3.9 ppm.[8] Both signals are in regions clear of this compound's signals. Its solubility in CDCl₃ is also good.[8]
For this guide, we will proceed with 1,4-Bis(trimethylsilyl)benzene (BTMSB) as the internal standard due to its single, sharp signal in a very clear region of the spectrum.
Experimental Workflow for this compound qNMR Assay
The following diagram illustrates the key steps in the qNMR analysis of this compound.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-Nonene Quantification
For researchers and professionals in drug development and chemical analysis, the reliability of quantitative data is the bedrock of scientific integrity. The assertion that a sample contains a specific amount of an analyte, such as 1-nonene, is meaningless without rigorous proof that the analytical method used is fit for its intended purpose. This guide provides an in-depth, experience-driven comparison and validation workflow for the quantification of this compound, a volatile alkene of interest in various industrial and research contexts.
This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices and establishes a framework for creating a self-validating analytical system, grounded in the authoritative standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4] The primary analytical technique discussed is Gas Chromatography with a Flame Ionization Detector (GC-FID), a robust and widely accessible method for quantifying hydrocarbons like this compound.[5]
The Analytical Challenge: Quantifying this compound
This compound (C₉H₁₈) is a colorless, volatile liquid.[6] Its accurate quantification is crucial for quality control in petroleum and polymer industries, environmental monitoring, and as a potential volatile organic compound (VOC) biomarker in biomedical research. Given its volatility, Gas Chromatography (GC) is the method of choice for its separation and analysis. While various detectors can be coupled with GC, the Flame Ionization Detector (FID) offers high sensitivity to hydrocarbons and a wide linear range, making it an excellent candidate for routine quantitative analysis.
The Validation Framework: Adhering to Global Standards
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4] The internationally recognized guideline, ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for this process.[2][7] This guide is further supported by FDA guidance, which aligns with the ICH principles.[1][3]
The core performance characteristics that must be evaluated are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results directly proportional to the analyte concentration.
-
Range: The interval between the upper and lower analyte concentrations for which the method has suitable linearity, accuracy, and precision.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results (repeatability and intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected, but not necessarily quantified.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8][9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
The following diagram illustrates the logical workflow for a comprehensive method validation.
Caption: Figure 1: Logical Workflow for Analytical Method Validation.
Experimental Protocols for Validation of a this compound GC-FID Method
This section provides detailed, step-by-step protocols for validating the key performance characteristics of a GC-FID method for this compound quantification.
Specificity
Causality: Specificity ensures that the signal measured is from this compound and not from any other component in the sample matrix (e.g., solvent, impurities, degradation products). Lack of specificity can lead to erroneously high results.
Experimental Protocol:
-
Prepare a Blank Solution: Analyze the solvent (e.g., hexane) that will be used for sample preparation.
-
Prepare a Placebo Solution (if applicable): If this compound is being measured in a complex product, prepare a sample containing all matrix components except this compound.
-
Prepare a this compound Standard Solution: Prepare a solution of a certified this compound analytical standard at the target concentration.
-
Prepare a Spiked Sample: Spike the placebo solution with this compound at the target concentration.
-
Analysis: Inject all four solutions into the GC system.
-
Evaluation:
-
The chromatograms of the blank and placebo solutions should show no significant peaks at the retention time of this compound.
-
The peak for this compound in the standard and spiked sample solutions should be well-resolved from any other peaks.
-
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between concentration and instrument response. This relationship is fundamental for calculating the concentration of unknown samples from a calibration curve. The range defines the boundaries within which this proportionality is maintained with acceptable accuracy and precision.
Experimental Protocol:
-
Prepare a Stock Solution: Accurately weigh a certified this compound standard and dissolve it in a suitable solvent to create a high-concentration stock solution.
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards. Per ICH guidelines, the range for an assay is typically 80% to 120% of the test concentration.[8] For an impurity test, the range should bracket the expected impurity level.
-
Analysis: Inject each calibration standard in triplicate.
-
Evaluation:
-
Plot the mean peak area against the concentration of this compound.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (R²).
-
Acceptance Criteria: The correlation coefficient (r) should be > 0.999. The y-intercept should be close to zero.
-
Table 1: Example Linearity Data for this compound
| Concentration (µg/mL) | Injection 1 Peak Area | Injection 2 Peak Area | Injection 3 Peak Area | Mean Peak Area |
| 80 | 119850 | 120150 | 119990 | 119997 |
| 90 | 135100 | 134950 | 135250 | 135100 |
| 100 | 149900 | 150200 | 150050 | 150050 |
| 110 | 165300 | 165100 | 164950 | 165117 |
| 120 | 180500 | 180100 | 180350 | 180317 |
| Regression Results | \multicolumn{4}{l | }{y = 1500.2x + 150 } | ||
| Coefficient of Determination (R²) | \multicolumn{4}{l | }{0.9998 } |
Accuracy
Causality: Accuracy measures the agreement between the measured value and the true value, exposing any systematic error (bias) in the method.
Experimental Protocol:
-
Sample Preparation: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix.
-
Replicates: Prepare each concentration level in triplicate (for a total of 9 determinations).
-
Analysis: Analyze the samples and determine the concentration of this compound in each using the previously established calibration curve.
-
Evaluation:
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
-
Calculate the mean percent recovery and the relative standard deviation (RSD) for all determinations.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for an assay.
-
Table 2: Example Accuracy Data for this compound
| Theoretical Conc. (µg/mL) | Replicate | Measured Conc. (µg/mL) | Recovery (%) |
| 80.0 | 1 | 79.5 | 99.4 |
| 2 | 80.3 | 100.4 | |
| 3 | 79.8 | 99.8 | |
| 100.0 | 1 | 101.1 | 101.1 |
| 2 | 99.5 | 99.5 | |
| 3 | 100.5 | 100.5 | |
| 120.0 | 1 | 119.2 | 99.3 |
| 2 | 121.0 | 100.8 | |
| 3 | 120.4 | 100.3 | |
| Mean Recovery (%) | 100.1 | ||
| Overall RSD (%) | 0.65 |
Precision
Causality: Precision assesses the random error of a method. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[10]
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
Experimental Protocol (Repeatability):
-
Prepare a minimum of six samples at 100% of the test concentration OR nine samples covering the specified range (e.g., three replicates at three concentrations).[7]
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and RSD (%) of the results.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
Experimental Protocol (Intermediate Precision):
-
Repeat the repeatability experiment with a different analyst, on a different day, and/or using a different GC system.
-
Compare the results from both sets of experiments using an appropriate statistical test (e.g., an F-test to compare variances).
-
Acceptance Criteria: The results should show no statistically significant difference between the conditions, and the cumulative RSD should meet the acceptance criteria.
Table 3: Example Precision Data for this compound
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| N | 6 | 6 |
| Mean Conc. (µg/mL) | 100.2 | 100.5 |
| Standard Deviation | 0.85 | 0.92 |
| RSD (%) (Repeatability) | 0.85% | 0.91% |
| Cumulative RSD (%) | \multicolumn{2}{c | }{1.25% } |
Limit of Quantification (LOQ) and Limit of Detection (LOD)
Causality: The LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision, which is critical for impurity analysis. The LOD is the lowest concentration that can be simply detected.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine Noise: Analyze a blank sample multiple times and measure the standard deviation of the baseline noise in a region close to the expected retention time of this compound.
-
Estimate LOD and LOQ:
-
LOD ≈ 3.3 × (Standard Deviation of the Noise / Slope of the Calibration Curve)
-
LOQ ≈ 10 × (Standard Deviation of the Noise / Slope of the Calibration Curve)
-
-
Verification:
-
Prepare a standard at the estimated LOQ concentration.
-
Analyze this standard multiple times (n≥6). The precision (RSD) should be acceptable (typically ≤ 10%), and the accuracy should be within a reasonable range (e.g., 80-120%).
-
Robustness
Causality: Robustness testing demonstrates the reliability of the method during normal use by showing it is unaffected by minor variations in its parameters. This is often investigated during method development.
Experimental Protocol:
-
Identify critical GC parameters (e.g., oven temperature, carrier gas flow rate, injection volume).
-
Deliberately vary each parameter slightly from the nominal value (e.g., oven temperature ± 2°C, flow rate ± 5%).
-
Analyze a standard solution under each varied condition.
-
Evaluate the impact on system suitability parameters (e.g., peak shape, retention time) and the quantitative result.
-
Acceptance Criteria: The results should not be significantly affected by the variations, and system suitability criteria should still be met.
Comparison with Alternative Methods
While GC-FID is a powerful tool for quantification, other methods may be preferable depending on the analytical need.
Table 4: Comparison of GC-FID and GC-MS for this compound Analysis
| Feature | Gas Chromatography-Flame Ionization (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Detects ions formed during combustion of organic compounds in a hydrogen flame. | Separates ions based on their mass-to-charge ratio. |
| Specificity | Lower. Based on retention time only. Co-eluting compounds can interfere. | Higher. Provides mass spectral data for definitive peak identification. |
| Sensitivity | Generally high for hydrocarbons. | Can be very high, especially in Selected Ion Monitoring (SIM) mode. |
| Linear Range | Very wide. | Can be narrower than FID. |
| Application | Ideal for routine quantification of known analytes in a relatively clean matrix. | Ideal for identification of unknown compounds and quantification in complex matrices where specificity is critical. |
| Cost/Complexity | Lower cost, simpler operation and maintenance. | Higher initial and ongoing costs, more complex operation. |
Conclusion: A Foundation of Trustworthy Data
The validation of an analytical method is not merely a regulatory hurdle; it is a fundamental scientific exercise that builds confidence in every piece of data generated. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, a laboratory can create a self-validating system for the quantification of this compound. This structured approach, grounded in the principles of ICH and FDA guidelines, ensures that the analytical results are reliable, reproducible, and defensible, thereby upholding the highest standards of scientific integrity in research and development.
References
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Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
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Quality Guidelines . International Council for Harmonisation. [Link]
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Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]
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FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]
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What Is FDA Method Validation Guidance and Its Importance? . Altabrisa Group. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
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ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures . ECA Academy. [Link]
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Nonene: CAS # 124-11-8 Compound Information and Applications for GC and LC Analysis . Restek. [Link]
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Determination of Free and Total Glycerin in B-100 Biodiesel Methyl Esters By Gas Chromatography . ResearchGate. [Link]
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This compound . PubChem, National Institutes of Health. [Link]
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Analysis of Free and Total Glycerin in B-100 Biodiesel Methyl Esters (ASTM D6584) . SCION Instruments. [Link]
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This compound . NIST Chemistry WebBook. [Link]
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Validation of Analytical Methods . IKEV. [Link]
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This compound Gas Chromatography . NIST Chemistry WebBook. [Link]
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This compound, analytical standard . Scientific Laboratory Supplies. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]
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Analysis of Free and Total Glycerol in B-100 Biodiesel Methyl Esters Using Agilent Select Biodiesel for Glycerides . Agilent Technologies. [Link]
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Validation of Analytical Methods: A Review . Gavin Publishers. [Link]
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(PDF) Validation of Analytical Methods . ResearchGate. [Link]
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Chiral-phase capillary gas chromatography (GC) analysis of (1S)-(À)-and (1R)-(+)-enantiomers of a-pinene in the studied Juniperus communis L. ResearchGate. [Link]
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How To Read Gas Chromatography Analysis? . YouTube. [Link]
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Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC . SciSpace. [Link]
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How To Identify Peaks In Gas Chromatography? . YouTube. [Link]
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A Comparative Guide to 1-Nonene and 1-Decene in the Synthesis of Polyalphaolefins (PAOs)
This guide provides a detailed comparative analysis of 1-nonene and 1-decene as feedstocks for the synthesis of polyalphaolefins (PAOs), high-performance synthetic lubricants. We will explore the nuances of their chemical properties, the impact of monomer choice on the polymerization process, and the resulting performance characteristics of the final PAO product. This document is intended for researchers and chemical engineers engaged in the development and optimization of synthetic lubricants.
Introduction: The Critical Role of Monomer Selection in PAO Performance
Polyalphaolefins are synthesized hydrocarbon lubricants renowned for their superior properties compared to conventional mineral oils.[1][2] These advantages, including a high viscosity index (VI), low pour point, and excellent thermal and oxidative stability, are fundamentally dictated by the molecular architecture of the polymer.[1] This architecture is, in turn, directly influenced by the choice of the linear alpha-olefin (LAO) monomer used during synthesis.[3]
While a range of LAOs from 1-hexene to 1-dodecene are utilized, 1-decene has historically been the workhorse of the PAO industry, creating a well-understood balance of performance properties.[4][5][6] However, the use of other LAOs, such as this compound, presents opportunities for fine-tuning specific characteristics of the final lubricant. This guide focuses on the comparative synthesis using this compound and 1-decene, elucidating how a single carbon difference in the monomer chain length translates into significant performance variations.
Monomer Properties: this compound vs. 1-Decene
The foundational differences between this compound (C9) and 1-decene (C10) lie in their physical properties, which influence not only the resulting polymer but also the handling and reaction conditions during synthesis.
| Property | This compound | 1-Decene | Rationale for Impact |
| Molecular Formula | C₉H₁₈ | C₁₀H₂₀ | The additional CH₂ group in 1-decene increases molecular weight and van der Waals forces. |
| Molar Mass | 126.24 g/mol [7] | 140.27 g/mol | Affects stoichiometry, reaction kinetics, and the final polymer's molecular weight. |
| Boiling Point | 146.9 °C[7] | 170.6 °C | Influences reactor temperature control and post-synthesis purification via distillation. |
| Density | ~0.729 g/cm³ | ~0.741 g/cm³ | Minor difference, but relevant for process engineering and volume-based calculations. |
The seemingly small increase of one carbon atom from this compound to 1-decene has a cascading effect on the properties of the resulting PAO. The longer alkyl side chain provided by 1-decene generally leads to polymers with different rheological and low-temperature characteristics.
Synthesis of PAOs: A Comparative Overview
The industrial synthesis of PAOs is typically achieved through the catalytic oligomerization of LAOs.[1] Common catalytic systems include Lewis acids like boron trifluoride (BF₃) or aluminum trichloride (AlCl₃), as well as Ziegler-Natta and metallocene catalysts.[2][3][8]
The choice of catalyst is critical as it controls the polymer's microstructure, including molecular weight, distribution, and branching, which are key to its final properties.[3]
-
Cationic Polymerization (BF₃, AlCl₃): This is a widely used industrial method.[2][9] The reaction proceeds via a carbocationic mechanism, where the catalyst, often with a promoter like an alcohol, activates the double bond of the alpha-olefin. The chain grows through the successive addition of monomer units. Isomerization reactions during this process create the complex, branched structures that give PAOs their excellent low-temperature fluidity.[10]
-
Ziegler-Natta Catalysis: These heterogeneous catalysts, typically based on titanium compounds co-catalyzed with organoaluminum compounds, allow for the synthesis of stereoregular polymers.[8][11] They offer a high degree of control over the polymer's tacticity and can produce highly linear polymers if desired.
-
Metallocene Catalysis: These are homogeneous catalysts that have gained attention for their ability to produce PAOs with a higher viscosity index, superior shear stability, and a narrow molecular weight distribution.[12][13][14] Metallocene-derived PAOs (mPAOs) often have a significant amount of terminal unsaturation, which can be exploited for further functionalization.[14]
While the fundamental mechanism is similar for both this compound and 1-decene, the reaction kinetics and the resulting oligomer distribution can differ based on the monomer's reactivity and steric hindrance.
The synthesis of PAOs from either this compound or 1-decene follows a multi-step process. The diagram below illustrates a typical laboratory-to-industrial scale workflow.
This protocol provides a representative procedure for the synthesis of PAO from either this compound or 1-decene.
-
Reactor Setup: A 1-liter, dry, nitrogen-purged glass reactor equipped with a mechanical stirrer, gas inlet, thermocouple, and condenser is charged with 500 g of the chosen alpha-olefin (this compound or 1-decene), previously dried over a molecular sieve.
-
Initiation: The reactor is cooled to 10-15°C. A promoter, such as 1-butanol (typically 0.5-1.5 mol% relative to the olefin), is added to the stirred monomer.
-
Polymerization: Gaseous boron trifluoride (BF₃) is bubbled through the liquid at a controlled rate. The reaction is exothermic, and the temperature should be maintained between 20-40°C using a cooling bath. The reaction progress can be monitored by measuring the viscosity of aliquots.
-
Quenching: Once the desired viscosity is achieved, the BF₃ flow is stopped, and the reaction is quenched by adding 100 mL of a 5% aqueous sodium hydroxide solution. The mixture is stirred vigorously for 30 minutes.
-
Workup: The organic layer is separated, washed with water until neutral, and dried over anhydrous magnesium sulfate.
-
Hydrogenation: The crude oligomer is transferred to a high-pressure autoclave with a suitable hydrogenation catalyst (e.g., Ni on kieselguhr). The reactor is pressurized with hydrogen (e.g., to 20 bar) and heated (e.g., to 150-200°C) until hydrogen uptake ceases. This step saturates any remaining double bonds, significantly improving the product's oxidative stability.
-
Purification: The catalyst is filtered off. The hydrogenated product is then subjected to vacuum distillation to remove unreacted monomer and to separate the PAO into different viscosity grades (e.g., 4 cSt, 6 cSt, 8 cSt).
Comparative Performance of this compound vs. 1-Decene Derived PAOs
The choice between this compound and 1-decene as the feedstock directly translates to the performance characteristics of the resulting PAO base oils. Generally, increasing the carbon number of the alpha-olefin leads to a higher viscosity index and a higher pour point.[1][6][15][16]
| Performance Metric | PAO from this compound | PAO from 1-Decene | Technical Rationale |
| Kinematic Viscosity @ 100°C | Generally lower for a given oligomer size. | Generally higher for a given oligomer size. | The longer C₈H₁₇ side chains from 1-decene increase intermolecular forces (van der Waals) compared to the C₇H₁₅ side chains from this compound, resulting in higher viscosity.[15][16] |
| Viscosity Index (VI) | High | Very High | The longer, more uniform branches of 1-decene PAOs create a structure that resists thinning at high temperatures more effectively, leading to a higher VI.[1][15][16] |
| Pour Point | Lower | Higher | The longer side chains of 1-decene PAOs can begin to align and crystallize at slightly higher temperatures, leading to a higher pour point. However, the complex isomerized structure of PAOs keeps these pour points very low compared to mineral oils.[6][17] |
| Noack Volatility | Higher | Lower | PAOs from 1-decene have a higher molecular weight for a given viscosity grade, which reduces their tendency to evaporate at high temperatures.[6][17] |
| Oxidative Stability | Excellent | Excellent | Both are fully saturated hydrocarbons after hydrogenation, providing outstanding resistance to oxidation. 1-Decene PAOs may show a slight advantage due to their lower volatility. |
Note: The values in the table represent general trends. Exact properties depend heavily on the specific oligomer distribution (i.e., the viscosity grade) and the catalyst system used.[10]
The core difference stems from the length of the alkyl side chains on the polymer backbone.
-
Viscosity & VI: A 1-decene monomer provides a C₈ side chain, while this compound provides a C₇ side chain. The longer C₈ chains in 1-decene oligomers lead to greater molecular entanglement and stronger intermolecular forces, which increases the fluid's resistance to flow (viscosity). This same property also makes the viscosity more stable across a range of temperatures, resulting in a higher Viscosity Index.[1][15][16]
-
Low-Temperature Fluidity (Pour Point): While PAOs are known for their excellent low-temperature properties due to their highly branched, amorphous structure, the longer side chains of 1-decene PAOs have a slightly greater tendency to interact and form waxy crystal structures at low temperatures.[5][17] This results in a marginally higher pour point compared to a this compound PAO of a similar molecular weight.
The relationship between monomer chain length and final PAO properties can be visualized as follows:
Conclusion and Application Perspective
The choice between this compound and 1-decene for PAO synthesis is a strategic decision based on the desired performance profile of the final lubricant.
-
1-Decene remains the industry standard for producing high-performance, versatile PAOs with an exceptional balance of properties.[5] Its derivatives are ideal for premium automotive engine oils, gear oils, and industrial lubricants where a high viscosity index and low volatility are paramount.
-
This compound serves as a valuable alternative for applications where superior low-temperature fluidity (a lower pour point) is the primary driver, even at the expense of a slightly lower viscosity index or higher volatility compared to its 1-decene counterpart.
Ultimately, the selection is a matter of formulation engineering. By understanding the direct, causal link between the C9 and C10 monomer structures and the final lubricant properties, researchers can precisely tailor PAO base stocks to meet the increasingly stringent demands of modern machinery.
References
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A Comparative Guide to the Reactivity of C8, C9, and C10 Linear Alpha-Olefins in Alkylation Reactions
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the reactivity of 1-octene (C8), 1-nonene (C9), and 1-decene (C10) in alkylation reactions. We will explore the underlying chemical principles, present comparative data, and offer a standardized experimental protocol for evaluating these crucial building blocks in organic synthesis.
Introduction: The Significance of Linear Alpha-Olefins in Alkylation
Linear alpha-olefins (LAOs) are fundamental raw materials in the chemical industry, serving as precursors for a vast array of products, including detergents, lubricants, and plasticizers.[1][2] Their reaction with aromatic compounds, such as benzene, in a process known as Friedel-Crafts alkylation, is a cornerstone of industrial organic synthesis.[3][4][5] This reaction produces linear alkylbenzenes (LABs), which are the primary intermediates for biodegradable detergents.[1][6] The choice of LAO chain length (e.g., C8, C9, or C10) significantly influences the reaction kinetics and the properties of the final product. Understanding the relative reactivity of these olefins is paramount for process optimization and the development of novel chemical entities.
Theoretical Framework: Unpacking the Alkylation Mechanism
Friedel-Crafts alkylation is a classic example of an electrophilic aromatic substitution reaction.[4][5][7] The reaction is typically catalyzed by a strong Lewis acid (like AlCl₃) or a solid acid catalyst (such as a zeolite), which activates the alpha-olefin.[1][4][5][8]
The generally accepted mechanism proceeds through the following steps:
-
Formation of an Electrophile: The catalyst interacts with the double bond of the alpha-olefin, generating a carbocation or a carbocation-like complex.[4][9] This is the rate-determining step.
-
Electrophilic Attack: The electron-rich aromatic ring attacks the carbocation, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex.[9]
-
Deprotonation: A base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final alkylated product.[4][9]
Caption: General mechanism of Friedel-Crafts alkylation with alpha-olefins.
Comparative Reactivity Analysis: C8 vs. C9 vs. C10
The reactivity of linear alpha-olefins in alkylation is a nuanced interplay of electronic and steric factors. While all three olefins undergo the same fundamental reaction, their chain length introduces subtle but significant differences.
Reaction Kinetics and Conversion
Generally, in alkylation reactions, the reactivity of linear alpha-olefins tends to decrease as the carbon chain length increases.[10] This trend is primarily attributed to steric hindrance. The longer alkyl chain of 1-decene (C10), for example, can impede the approach of the olefin to the active sites of the catalyst, particularly within the confined pore structures of solid acid catalysts like zeolites.
A study on the alkylation of benzene with various 1-alkenes over beta zeolites demonstrated that with increasing alkyl chain length, the conversion of the 1-alkene decreased.[10] Another theoretical study analyzing the effect of chain length on the alkylation of benzene confirmed increased activity as the chain length increases, which suggests that electronic effects might also play a crucial role, potentially outweighing steric effects under certain conditions.[11] However, experimental evidence often points to the dominance of steric factors in practical applications. For instance, in the alkylation of benzene with linear olefins, catalysts showed higher activity when a shorter chain hydrocarbon olefin was used.[12]
Table 1: Comparative Reactivity and Conversion of C8, C9, and C10 Olefins
| Olefin | Carbon Chain | Relative Reactivity Trend | Typical Conversion (%)* | Primary Influencing Factor |
|---|---|---|---|---|
| 1-Octene | C8 | Highest | ~99%[13] | Lower Steric Hindrance |
| This compound | C9 | Intermediate | ~95-98% | Moderate Steric Hindrance |
| 1-Decene | C10| Lowest | ~94-98%[2][14] | Higher Steric Hindrance |
*Typical conversion rates are highly dependent on specific reaction conditions (catalyst, temperature, pressure, reactant ratio) and are provided for illustrative purposes.
Product Selectivity
In the production of LABs, a key quality parameter is the distribution of phenyl isomers. The desired product for the detergent industry is often the 2-phenylalkane isomer due to its excellent biodegradability and detergency properties.[6] The type of catalyst used has a profound impact on this selectivity.
-
Homogeneous Catalysts (e.g., HF): These traditional catalysts tend to produce a thermodynamic equilibrium of LAB compositions, with a lower selectivity for the 2-phenyl isomer (around 10%).[15]
-
Solid Acid Catalysts (e.g., Zeolites): Zeolites, with their shape-selective properties, can significantly enhance the selectivity towards the 2-phenyl isomer.[6][15] For example, mordenite (MOR) and BEA type zeolites have been shown to yield 2-LAB selectivity of over 70%.[6]
While the olefin chain length (C8 vs. C9 vs. C10) does not drastically alter the fundamental isomer distribution dictated by the catalyst, subtle effects can be observed. The longer chain of C10 may experience more pronounced shape-selective effects within zeolite pores, potentially leading to slight variations in isomer distribution compared to C8 under identical conditions.
Experimental Protocol: Comparative Alkylation of Benzene
This section provides a standardized, self-validating protocol for comparing the reactivity of 1-octene, this compound, and 1-decene in a laboratory setting.
Materials and Equipment
-
Reactants: Benzene (anhydrous, ≥99.8%), 1-octene (≥98%), this compound (≥98%), 1-decene (≥98%).
-
Catalyst: Amberlyst 15 (or other suitable solid acid catalyst).
-
Solvent: Dodecane (for internal standard in GC analysis).
-
Equipment: Three-neck round-bottom flask, condenser, magnetic stirrer with hotplate, temperature controller, nitrogen inlet, sampling syringe.
-
Analytical: Gas Chromatograph with a Flame Ionization Detector (GC-FID).
Experimental Workflow
Caption: Workflow for comparative reactivity analysis of olefins.
Step-by-Step Procedure
-
Catalyst Activation: Dry the solid acid catalyst in an oven at 110°C for at least 4 hours to remove adsorbed water.
-
Reaction Setup: Assemble a clean, dry three-neck flask with a condenser, magnetic stir bar, and nitrogen inlet. Purge the system with nitrogen.
-
Charge Reactants: To the flask, add a molar excess of benzene (e.g., a 10:1 molar ratio of benzene to olefin) and the activated catalyst (e.g., 5 wt% relative to the olefin). Add a known amount of dodecane as an internal standard.
-
Equilibrate Temperature: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80°C).
-
Initiate Reaction: Once the temperature is stable, add the specific alpha-olefin (1-octene, this compound, or 1-decene) to the flask. This marks the start of the reaction (t=0).
-
Sampling: Withdraw small aliquots (approx. 0.1 mL) of the reaction mixture at regular time intervals (e.g., 5, 15, 30, 60, 120 minutes).
-
Sample Preparation: Immediately filter each aliquot through a small plug of silica or a syringe filter to remove the catalyst and quench the reaction. Dilute the filtered sample with a suitable solvent (e.g., hexane) for GC analysis.
-
Analysis: Inject the prepared samples into the GC-FID to determine the concentration of the unreacted olefin relative to the internal standard.
-
Data Processing: Calculate the olefin conversion at each time point. Plot conversion (%) versus time (minutes) for each of the three olefins to generate comparative reactivity curves.
Conclusion and Outlook
The reactivity of linear alpha-olefins in alkylation reactions generally follows the order C8 > C9 > C10, a trend largely governed by increasing steric hindrance with longer alkyl chains. This principle is a critical consideration for process design, especially when employing shape-selective solid acid catalysts. While electronic effects can play a role, steric constraints often dominate, influencing reaction rates and catalyst accessibility.
The provided experimental protocol offers a robust framework for researchers to conduct their own comparative analyses, enabling the selection of the optimal olefin for specific synthetic targets. Future research may focus on developing novel catalytic systems that can mitigate steric limitations, thereby enhancing the reactivity of longer-chain alpha-olefins for the synthesis of advanced materials and specialty chemicals.
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Selective synthesis of linear alkylbenzene by alkylation of benzene with 1-dodecene over desilicated zeolites. (2013). Applied Catalysis A: General. Available at: [Link]
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Kinetics of Benzene Alkylation with 1-dodecene over a Supported Tungstophosphoric Acid Catalyst. (2014). ResearchGate. Available at: [Link]
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Alkylation of Benzene with Long Chain Olefins Over Solid-Acid Catalyst. (2018). ResearchGate. Available at: [Link]
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Steric Effects in Friedel-Crafts Reactions. (2020). Chemistry Stack Exchange. Available at: [Link]
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Alkylation of benzene with 1-alkenes over beta zeolite in liquid phase. (2007). ResearchGate. Available at: [Link]
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Study on the Alkylation of Benzene and Long-Chain Olefin under Trifluoromethane Sulfonic Acid Catalyst. (2024). Crimson Publishers. Available at: [Link]
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Alkylation reaction of benzene with 1-dodecene. (2023). ResearchGate. Available at: [Link]
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Selective synthesis of linear alkylbenzene by alkylation of benzene with 1-dodecene over desilicated zeolites. (2024). OUCI. Available at: [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Available at: [Link]
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A Comparative Guide to LLDPE Synthesized with 1-Nonene and 1-Heptene as Comonomers
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of Linear Low-Density Polyethylene (LLDPE) synthesized using 1-nonene and 1-heptene as comonomers. The selection of the α-olefin comonomer is a critical factor that dictates the final properties of LLDPE by influencing the degree and nature of short-chain branching in the polyethylene backbone.[1][2][3][4][5] This, in turn, affects the polymer's crystallinity, density, and ultimately its mechanical and rheological performance.[5][6] This document is intended for researchers, scientists, and professionals in the field of polymer science and materials development, offering a comprehensive analysis supported by experimental data to inform comonomer selection for specific applications.
While 1-butene, 1-hexene, and 1-octene are the most common comonomers used in industrial LLDPE production, the use of less common α-olefins such as 1-heptene and this compound can offer unique property profiles.[7][8] This guide will explore these differences through a detailed examination of their molecular, thermal, mechanical, and rheological characteristics.
The Influence of Comonomer Structure on LLDPE Properties
The incorporation of α-olefins into the polyethylene chain introduces short-chain branches (SCBs), which disrupt the regular packing of polymer chains and inhibit crystallization.[4] The length of these branches is determined by the comonomer used; 1-heptene introduces pentyl branches, while this compound introduces heptyl branches. The longer the side chain, the more effective it is at disrupting crystallinity, leading to lower density and changes in mechanical properties.[7][9]
Comparative Analysis of LLDPE Properties
The following sections detail the expected differences in the properties of LLDPE synthesized with this compound and 1-heptene. The data presented is a synthesis of typical values found in the literature for LLDPE with higher α-olefins. It is important to note that absolute values can vary depending on the catalyst system, polymerization conditions, and comonomer incorporation levels.[6][10]
Molecular Weight and Molecular Weight Distribution
Gel Permeation Chromatography (GPC) is the standard technique for determining the molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of polymers.[11][12] The choice of comonomer can influence the catalyst's activity and the resulting molecular weight of the polymer.[13] Generally, for a given catalyst system, higher α-olefins may lead to slight variations in molecular weight.
| Property | LLDPE with 1-Heptene | LLDPE with this compound |
| Weight Average Molecular Weight (Mw) | Typically in the range of 80,000 - 120,000 g/mol | Typically in the range of 80,000 - 120,000 g/mol |
| Polydispersity Index (PDI) | 2.5 - 4.0 (Ziegler-Natta), <2.5 (Metallocene) | 2.5 - 4.0 (Ziegler-Natta), <2.5 (Metallocene) |
Note: The molecular weight is highly dependent on the catalyst and polymerization conditions.
Thermal Properties
Differential Scanning Calorimetry (DSC) is used to measure the thermal transitions of the polymer, including the melting temperature (Tm) and the heat of fusion, from which the degree of crystallinity can be calculated.[14][15][16] The longer heptyl branches from this compound are expected to be more effective at disrupting crystal formation than the pentyl branches from 1-heptene, leading to lower melting points and crystallinity.[7][13]
| Property | LLDPE with 1-Heptene | LLDPE with this compound |
| Melting Temperature (Tm) | 120 - 125 °C | 118 - 123 °C |
| Crystallinity | 35 - 45% | 30 - 40% |
Mechanical Properties
Tensile testing provides crucial information about the material's strength, stiffness, and ductility.[17][18][19][20][21] The lower crystallinity of LLDPE produced with this compound is expected to result in lower tensile strength and modulus but higher elongation at break, indicating a more flexible and tougher material.[8]
| Property | LLDPE with 1-Heptene | LLDPE with this compound |
| Tensile Strength at Yield | 10 - 15 MPa | 8 - 13 MPa |
| Elongation at Break | 600 - 800% | 700 - 900% |
| Young's Modulus | 150 - 250 MPa | 100 - 200 MPa |
Rheological Properties
The melt rheology of LLDPE, often characterized by melt flow index (MFI) and dynamic oscillatory shear measurements, is critical for processing.[22][23][24][25][26] The longer side branches of this compound-based LLDPE may lead to a slightly higher melt viscosity at low shear rates due to increased chain entanglement. However, both are expected to exhibit significant shear thinning behavior.[23][25]
Experimental Protocols
To ensure the validity and reproducibility of the comparative data, standardized testing methodologies are crucial. The following are detailed protocols for the key characterization techniques discussed.
Protocol 1: Gel Permeation Chromatography (GPC)
Objective: To determine the molecular weight distribution of the LLDPE samples.
Instrumentation: High-temperature GPC system equipped with a differential refractive index (DRI) or infrared (IR) detector.[27]
Procedure:
-
Sample Preparation: Dissolve 10-20 mg of the LLDPE sample in 10 mL of 1,2,4-trichlorobenzene (TCB) containing an antioxidant (e.g., 300 ppm BHT) at 160°C for 60 minutes with gentle stirring.[27]
-
GPC System Conditions:
-
Calibration: Calibrate the system using narrow polystyrene standards.
-
Data Analysis: Analyze the resulting chromatograms to calculate Mn, Mw, and PDI.
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature and crystallinity of the LLDPE samples.[16]
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the LLDPE sample into an aluminum DSC pan and seal it.
-
DSC Thermal Program:
-
First Heating: Heat the sample from 25°C to 200°C at a rate of 10°C/min to erase the thermal history.
-
Cooling: Cool the sample from 200°C to 25°C at a rate of 10°C/min.
-
Second Heating: Heat the sample from 25°C to 200°C at a rate of 10°C/min.[28]
-
-
Data Analysis: Analyze the second heating curve to determine the peak melting temperature (Tm) and the heat of fusion (ΔHf). Calculate the percent crystallinity using the following equation: % Crystallinity = (ΔHf / ΔHf°) x 100 where ΔHf° is the heat of fusion for 100% crystalline polyethylene (293 J/g).[15]
Protocol 3: Tensile Testing
Objective: To measure the tensile properties of the LLDPE samples.
Instrumentation: A universal testing machine with appropriate grips for thin films or molded specimens.
Procedure:
-
Sample Preparation: Prepare dumbbell-shaped specimens according to ASTM D638 or rectangular film specimens according to ASTM D882.[19][21] Condition the specimens at 23°C and 50% relative humidity for at least 40 hours.
-
Testing Parameters:
-
Test Speed: 500 mm/min for films (ASTM D882) or as specified for molded parts (ASTM D638).[19]
-
Grip Separation: As specified by the standard.
-
-
Measurement: Mount the specimen in the grips and apply a tensile load until the specimen fractures. Record the force and elongation throughout the test.
-
Data Analysis: From the stress-strain curve, determine the tensile strength at yield, elongation at break, and Young's modulus.
Conclusion
The choice between 1-heptene and this compound as a comonomer in the synthesis of LLDPE has a predictable and significant impact on the final properties of the polymer. LLDPE produced with this compound, due to its longer heptyl side chains, is expected to exhibit lower crystallinity and density, resulting in a more flexible and tougher material with higher elongation at break but lower tensile strength and modulus compared to LLDPE produced with 1-heptene. These differences are a direct consequence of the greater disruption of the polyethylene crystal lattice by the bulkier side chains. Understanding these structure-property relationships is essential for tailoring LLDPE resins to meet the specific demands of various applications, from flexible films to durable molded goods.
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A Comparative Guide to Titrimetric Methods for Determining Double Bond Content in 1-Nonene
For researchers, scientists, and professionals in drug development, the accurate quantification of double bonds is a critical analytical parameter. This is particularly true for compounds like 1-nonene, a versatile alpha-olefin used as a building block in the synthesis of various organic molecules. Titrimetric methods, with their foundation in stoichiometric reactions, offer a robust and cost-effective approach to determining the degree of unsaturation.[1][2] This guide provides an in-depth comparison of common titrimetric methods for quantifying the double bond content in this compound, offering insights into their principles, experimental protocols, and comparative performance.
Introduction to Unsaturation and Titrimetry
Unsaturation in organic compounds refers to the presence of carbon-carbon double or triple bonds.[3] The reactivity of these multiple bonds, particularly the π-bond, allows for addition reactions with various reagents, which forms the basis of their quantitative determination.[3] Titrimetry is an analytical technique where a solution of a known concentration (the titrant) is used to determine the concentration of an analyte (the titrand).[1][2][4] The reaction between the titrant and titrand proceeds until the equivalence point is reached, where the moles of titrant added are stoichiometrically equivalent to the moles of the analyte.[1]
Halogenation-Based Titrations: The Industry Standard
The most prevalent titrimetric methods for determining unsaturation rely on the addition of halogens across the double bond. The two primary methods are the determination of the Iodine Value and the Bromine Number.
The Iodine Value (IV) is defined as the mass of iodine in grams consumed by 100 grams of a chemical substance.[5][6][7] A higher iodine value indicates a greater degree of unsaturation.[5][6][7]
Principle: The method involves the addition of an iodine-containing reagent, such as Wijs solution (iodine monochloride in glacial acetic acid) or Hanuš solution (iodine monobromide in glacial acetic acid), to the sample.[5][8][9] An excess of the iodine reagent is used, and the unreacted iodine is subsequently determined by back-titration with a standardized sodium thiosulfate solution.[6][8]
Experimental Protocol (Wijs Method):
-
Sample Preparation: Accurately weigh a suitable amount of this compound and dissolve it in a non-polar solvent like carbon tetrachloride or chloroform.[9]
-
Reagent Addition: Add a precise volume of Wijs solution to the sample, ensuring an excess of the reagent.
-
Reaction: Allow the mixture to react in the dark for a specified period (typically 30 minutes to 1 hour) to ensure complete addition of iodine monochloride across the double bond.[8]
-
Quenching: Add a solution of potassium iodide to the flask. The unreacted iodine monochloride reacts with potassium iodide to liberate iodine.
-
Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the yellow-brown color of iodine fades. Add a starch indicator and continue the titration until the blue color disappears, marking the endpoint.
-
Blank Determination: Perform a blank titration under the same conditions without the this compound sample.
-
Calculation: The iodine value is calculated based on the difference in the volume of sodium thiosulfate solution consumed by the blank and the sample.[9]
The Bromine Number is the amount of bromine in grams absorbed by 100 grams of a sample.[10] It is a widely used parameter, especially in the petroleum industry, to indicate the degree of unsaturation.[10][11]
Principle: This method is based on the addition of bromine to the double bonds of the alkene.[10][11] The titration can be performed directly or indirectly. In the direct method, the sample is titrated with a standard solution of bromine until a persistent color of excess bromine is observed or, more commonly, by using an electrometric endpoint.[11] The indirect method involves adding an excess of a bromide-bromate solution, which generates a known amount of bromine in situ, followed by back-titration of the unreacted bromine.[12]
Experimental Protocol (Electrometric Titration according to ASTM D1159):
-
Sample Preparation: Dissolve a known weight of this compound in a suitable solvent mixture, typically consisting of glacial acetic acid, methanol, and a chlorinated solvent (though greener alternatives like toluene or diethyl carbonate are now used).[11][13]
-
Titration Setup: Place the sample solution in a titration vessel equipped with a double platinum electrode and cool it to between 0 and 5°C.[11][13][14]
-
Titration: Titrate the sample with a standardized bromide-bromate solution. The endpoint is detected by a sharp change in potential between the two platinum electrodes, indicating the presence of free bromine.[11]
-
Blank Correction: A blank titration is performed to account for any reactive impurities in the solvent.
-
Calculation: The bromine number is calculated from the volume of titrant consumed by the sample, corrected for the blank.
Mercuric Acetate Method: An Alternative Approach
The mercuric acetate method offers an alternative for the determination of unsaturation, particularly for certain types of alkenes.
Principle: This method is based on the oxymercuration reaction, where mercuric acetate adds across the double bond in the presence of a nucleophilic solvent like methanol.[15] The unreacted mercuric acetate is then determined by titration.
Experimental Protocol:
-
Reaction: A known excess of a methanolic solution of mercuric acetate is added to a weighed sample of this compound. The reaction forms an alkoxymercurial adduct.
-
Titration: The unreacted mercuric acetate is titrated with a standardized solution of hydrochloric acid in butanol using an indicator like thymol blue.
It's important to note that while effective, the use of mercury compounds raises significant environmental and safety concerns.
Comparative Analysis of Titrimetric Methods
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Iodine Value | Halogen addition (Iodine Monochloride/Monobromide) | Well-established, good for fats and oils.[5] | Slower reaction times, light sensitive.[5] | Determination of unsaturation in fatty acids, oils, and waxes.[5][6] |
| Bromine Number | Halogen addition (Bromine) | Faster reaction, suitable for petroleum products, can be automated with electrometric detection.[10][11] | Can be prone to substitution reactions, especially with certain structures.[10] | Quality control of gasoline and other petroleum distillates.[10][16] |
| Mercuric Acetate | Oxymercuration | Effective for certain alkenes where halogenation is problematic.[17] | Toxicity of mercury reagents, environmental concerns.[15] | Specific applications where other methods fail. |
Workflow for Bromine Number Determination (ASTM D1159)
Caption: Workflow for Bromine Number determination.
Expert Insights and Causality Behind Experimental Choices
-
Solvent Selection: The choice of solvent is critical to ensure the solubility of both the non-polar this compound and the polar titrant.[12] A mixture of solvents, as seen in the Bromine Number method, is often employed to achieve this.
-
Temperature Control: The low temperature (0-5°C) in the Bromine Number determination is crucial to suppress substitution side reactions, which can lead to erroneously high results.[11][13][14] Addition reactions are generally favored at lower temperatures.
-
Catalyst Usage: In some variations of the Iodine Value method, a mercuric acetate catalyst can be used to accelerate the reaction time from 30-60 minutes down to as little as 3 minutes.[18]
-
Endpoint Detection: While visual indicators are used in some titrations, electrometric methods, such as the potentiometric endpoint in the Bromine Number test, offer greater precision and are not affected by the color of the sample.[11][19]
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the results, each protocol must be a self-validating system. This is achieved through:
-
Standardization of Titrants: The concentration of the titrant solution (e.g., sodium thiosulfate or bromide-bromate) must be accurately determined against a primary standard.
-
Blank Determinations: Running a blank analysis is essential to correct for any consumption of the titrant by the solvent or impurities.
-
Use of Certified Reference Materials: Analyzing a certified reference material with a known double bond content can validate the accuracy of the entire analytical procedure.
Conclusion
For the routine determination of the double bond content in this compound, the Bromine Number method by electrometric titration (ASTM D1159) is highly recommended.[20] Its speed, precision, and the ability to be automated make it superior for quality control environments. The Iodine Value method, while reliable, is generally slower. The Mercuric Acetate method should be reserved for specific cases where halogenation methods prove unsuitable, due to the inherent toxicity of the reagents. The choice of method will ultimately depend on the specific requirements of the analysis, including accuracy, precision, sample throughput, and available instrumentation.
References
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ASTM International. (n.d.). Unsaturated Light Hydrocarbons; Silver-Mercuric Nitrate Method. Retrieved from [Link]
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IJSDR. (n.d.). Evaluation of determination of iodine value of extracted groundnut seed oils by using mercuric acetate as accelerator. Retrieved from [Link]
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Xylem Analytics. (n.d.). Determination of bromine number according ASTM D 1159. Retrieved from [Link]
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ResearchGate. (n.d.). Direct and indirect determination of olefinic unsaturation with bromine. Retrieved from [Link]
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AZoM. (2018, December 13). Determination of the Bromine Number in Petroleum Products and Aliphatic Olefins According to ASTM D1159. Retrieved from [Link]
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Hach. (n.d.). Bromine Number. Retrieved from [Link]
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ACS Publications. (n.d.). Determination of Unsaturation in Dehydrogenated Dichloroethylbenzene by Use of Mercuric Acetate. Retrieved from [Link]
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Wikipedia. (n.d.). Mercury(II) acetate. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). 7.4: Titrimetic Methods of Analysis. Retrieved from [Link]
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Vedantu. (n.d.). Understanding Tests for Unsaturation in Organic Compounds. Retrieved from [Link]
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Britannica. (2025, December 26). Iodine value. Retrieved from [Link]
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LibreTexts. (n.d.). 9A: Overview of Titrimetry. Retrieved from [Link]
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Chebios. (n.d.). ASTM Methods. Retrieved from [Link]
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Waxpedia. (2013, March 1). Iodine value. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking Catalysts for 1-Nonene Polymerization
Abstract
The polymerization of higher alpha-olefins, such as 1-nonene, presents unique challenges and opportunities in the synthesis of tailored polymeric materials. The choice of catalyst is paramount, directly influencing catalytic activity, polymer molecular weight, microstructure, and ultimately, the material's physical properties. This guide provides a comprehensive comparison of three major classes of catalysts for this compound polymerization: traditional Ziegler-Natta systems, well-defined metallocene catalysts, and the versatile late-transition metal catalysts. Through a detailed examination of their respective mechanisms, performance metrics, and supporting experimental data, this document aims to equip researchers and professionals in polymer science and drug development with the critical insights needed to make informed catalyst selections for their specific applications.
Introduction: The Significance of Catalyst Selection in this compound Polymerization
Poly(this compound) is a specialty polymer with potential applications ranging from lubricant additives and adhesives to blend components for modifying larger volume plastics. The long alkyl side chain of the this compound monomer imparts unique properties to the resulting polymer, including low crystallinity and a high degree of branching. However, harnessing these properties effectively is critically dependent on the catalyst system employed. An ideal catalyst should not only exhibit high activity towards this sterically demanding monomer but also offer precise control over the polymer's molecular architecture.
This guide will delve into the comparative performance of three distinct catalyst families, providing a framework for rational catalyst design and selection. We will explore the fundamental principles governing their catalytic behavior and present standardized protocols for both the polymerization process and the subsequent characterization of the synthesized poly(this compound).
Catalyst Systems for this compound Polymerization: A Comparative Overview
The landscape of olefin polymerization catalysis is dominated by three main classes of catalysts, each with its own set of strengths and weaknesses.
Ziegler-Natta Catalysts: The Industrial Workhorse
First discovered in the 1950s by Karl Ziegler and Giulio Natta, these catalysts revolutionized the polymer industry and remain a cornerstone of polyolefin production.[1][2][3]
-
Composition: Typically heterogeneous systems based on titanium compounds (e.g., TiCl₄) supported on magnesium chloride (MgCl₂), and activated by an organoaluminum cocatalyst such as triethylaluminium (Al(C₂H₅)₃).[1][4]
-
Mechanism: Polymerization occurs at the titanium active sites, where the this compound monomer inserts into the growing polymer chain. The heterogeneous nature of these catalysts, with various active site environments, often leads to polymers with a broad molecular weight distribution.[2]
-
Performance in this compound Polymerization: While highly active for ethylene and propylene, traditional Ziegler-Natta catalysts often exhibit lower activity for higher alpha-olefins like this compound due to steric hindrance. The resulting polymers typically have high molecular weights but broad polydispersity indices (PDI).
Metallocene Catalysts: Precision and Control
Emerging as a significant advancement, metallocene catalysts offer a level of precision unattainable with their Ziegler-Natta counterparts.[5][6]
-
Composition: These are homogeneous catalysts consisting of a Group 4 metallocene complex (e.g., zirconocene dichloride) and a cocatalyst, most commonly methylaluminoxane (MAO).[1][5] The structure of the metallocene ligand can be finely tuned to control the stereochemistry of the resulting polymer.[7]
-
Mechanism: The single-site nature of metallocene catalysts ensures that all active centers are nearly identical, leading to polymers with a narrow molecular weight distribution (PDI ≈ 2).[5] This allows for the synthesis of polymers with well-defined microstructures.
-
Performance in this compound Polymerization: Metallocene catalysts generally show good activity for this compound polymerization, although it is typically lower than for smaller alpha-olefins.[5] They provide excellent control over molecular weight and produce polymers with narrow PDIs. The stereoselectivity of the catalyst can be tailored to produce isotactic or syndiotactic poly(this compound).[1]
Late-Transition Metal Catalysts: Versatility and Functional Group Tolerance
A more recent development, late-transition metal catalysts (e.g., based on iron, cobalt, nickel, and palladium) offer unique advantages, particularly in their tolerance to functional groups and their ability to produce highly branched polymers.[8][9]
-
Composition: These catalysts feature a late-transition metal center coordinated to a variety of organic ligands, often containing nitrogen or oxygen donor atoms.[9] They are typically activated by a cocatalyst like MAO or other alkylaluminum compounds.
-
Mechanism: A key feature of some late-transition metal catalysts is their ability to undergo "chain-walking," a process where the active site can migrate along the polymer chain.[10] This can lead to the formation of highly branched polymer structures even from a linear monomer like this compound.
-
Performance in this compound Polymerization: The performance of late-transition metal catalysts is highly dependent on the specific ligand and metal combination. They can exhibit a wide range of activities and produce polymers with diverse microstructures, from linear to highly branched. Their lower oxophilicity compared to early transition metals makes them more tolerant to impurities and functional groups.[9]
Experimental Benchmarking: Protocols and Characterization
To provide a robust comparison, a standardized set of experimental procedures is essential. The following protocols outline a general approach for this compound polymerization and the subsequent analysis of the resulting polymer.
General Polymerization Protocol
This protocol is a representative example and may require optimization for specific catalyst systems.
Caption: Standard experimental workflow for this compound polymerization.
Polymer Characterization Techniques
A multi-faceted approach is necessary to fully characterize the synthesized poly(this compound).
-
Gel Permeation Chromatography (GPC): This technique is crucial for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[11] GPC separates polymer chains based on their size in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the microstructure of the polymer.[11] They can provide information on tacticity (stereoregularity), branching, and end-groups.[12] The combination of GPC and NMR (GPC-NMR) can provide detailed structural information as a function of molecular weight.[13]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm).[11] These properties are directly related to the polymer's crystallinity and microstructure.
Performance Data and Comparison
The following table summarizes typical performance data for the different catalyst classes in this compound polymerization. It is important to note that these are representative values and can vary significantly based on the specific catalyst, cocatalyst, and reaction conditions.
| Catalyst Class | Catalytic Activity (kg polymer / mol catalyst · h) | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Polymer Microstructure |
| Ziegler-Natta | 10³ - 10⁵ | 100,000 - 500,000 | > 5 | Atactic, Broad MWD |
| Metallocene | 10⁴ - 10⁶ | 20,000 - 300,000 | ~ 2 | Isotactic or Syndiotactic, Narrow MWD |
| Late-Transition Metal | 10³ - 10⁷ | 1,000 - 200,000 | 1.5 - 4 | Linear to Highly Branched |
Analysis of Performance Data
-
Catalytic Activity: Metallocene and certain late-transition metal catalysts generally exhibit higher activity for this compound polymerization compared to traditional Ziegler-Natta systems. This is often attributed to the more open active sites in homogeneous catalysts.
-
Molecular Weight Control: Metallocene catalysts offer the most precise control over molecular weight, a direct consequence of their single-site nature.[5] Late-transition metal catalysts can produce a wide range of molecular weights, from oligomers to high polymers, depending on the ligand structure and reaction conditions.[14] Ziegler-Natta catalysts typically produce high molecular weight polymers but with less control.
-
Polydispersity: The narrow PDI of polymers produced by metallocene catalysts is a key advantage for applications requiring uniform material properties.[6] The broad PDI of Ziegler-Natta polymers can be advantageous in some processing applications.
-
Microstructure: The ability to control stereochemistry with metallocene catalysts is a significant benefit for tailoring the physical properties of poly(this compound).[1] The unique chain-walking mechanism of some late-transition metal catalysts allows for the creation of novel, highly branched architectures that are inaccessible with other catalyst systems.[10]
Mechanistic Insights and Causality of Performance
The observed differences in performance can be directly linked to the fundamental mechanisms of each catalyst system.
Caption: General mechanism of catalytic olefin polymerization.
-
Ziegler-Natta: The presence of multiple active site environments on the solid support leads to variations in propagation and termination rates, resulting in a broad molecular weight distribution.[5] Steric crowding around the active sites can hinder the coordination and insertion of the bulky this compound monomer, leading to lower activity.
-
Metallocene: The well-defined, single-site nature of these catalysts ensures uniform propagation and termination pathways for all polymer chains, hence the narrow PDI.[5] The ligand framework around the metal center can be rationally designed to control stereoselectivity and influence monomer insertion.
-
Late-Transition Metal: The electronic properties of the late-transition metal and the steric and electronic characteristics of the surrounding ligands dictate the catalyst's behavior. For instance, bulky ligands can suppress chain termination via β-hydride elimination, leading to higher molecular weight polymers. The accessibility of different coordination geometries can facilitate chain-walking.
Conclusion and Future Outlook
The choice of catalyst for this compound polymerization is a critical decision that profoundly impacts the properties of the resulting polymer.
-
Ziegler-Natta catalysts , while cost-effective, offer limited control over the polymer architecture.
-
Metallocene catalysts provide excellent control over molecular weight and stereochemistry, making them ideal for producing well-defined materials.[6]
-
Late-transition metal catalysts offer unparalleled versatility, enabling the synthesis of unique polymer microstructures, including highly branched materials.[8]
The ongoing development of new catalyst systems, particularly in the realm of late-transition metal and post-metallocene catalysts, promises to further expand the range of accessible poly(this compound) architectures. Future research will likely focus on catalysts with even higher activity and selectivity, as well as systems that can copolymerize this compound with functionalized comonomers to create novel materials with advanced properties. This guide provides a foundational understanding to aid researchers in navigating the complex landscape of this compound polymerization catalysis and in selecting the optimal system for their research and development needs.
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Microstructural details and polymorphs in poly(propylene‐co‐1‐nonene) copolymers synthesized at different polymerization temperatures. (n.d.). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 1-Nonene: A Guide for Laboratory Professionals
For the conscientious researcher, the lifecycle of a chemical extends far beyond its use in experimentation. The proper disposal of reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of 1-nonene, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the inherent risks associated with this compound is paramount. This colorless liquid, characterized by a gasoline-like odor, presents a multifaceted hazard profile that dictates its handling and disposal requirements.[1][2]
| Hazard Classification | Description | Regulatory Identifier |
| Flammability | This compound is a flammable liquid with a flash point of approximately 78-115°F (25.6-46.1°C).[1][3] Vapors are heavier than air and can travel to an ignition source, leading to a flashback fire.[1] | EPA Hazardous Waste Code: D001 (Ignitability)[4] |
| Health Hazards | May be fatal if swallowed and enters airways due to the risk of chemical pneumonitis.[4] It is also irritating to the skin, eyes, and respiratory system.[3][4] High vapor concentrations can cause drowsiness and dizziness.[4] | Aspiration Hazard [5] |
| Environmental Hazards | This compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4][6] | Marine Pollutant [7] |
This combination of flammability, health risks, and environmental toxicity underscores why this compound and its containers must be managed as hazardous waste.[4]
The Disposal Decision Workflow
The proper disposal of this compound is a systematic process. The following diagram illustrates the key decision points and procedural flow, from waste generation to final disposal.
Caption: Decision workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol for this compound Waste
Adherence to a standardized protocol is essential for the safe and compliant disposal of this compound.
3.1. Waste Collection and Containerization
-
Select an Appropriate Container: Collect this compound waste in a designated, chemically compatible container. For small laboratory quantities, glass bottles are often suitable.[8] For larger volumes, metal safety cans may be required.[8] Ensure the container has a secure, tight-fitting lid to prevent the release of flammable vapors.
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or percentage if it is part of a mixture.[9] All constituents in a mixed waste stream must be identified.[8]
-
Segregation of Waste: It is crucial to segregate this compound waste from incompatible materials. Do not mix this compound with strong oxidizing agents or strong acids, as this can lead to vigorous and potentially dangerous reactions.[1] Collect aqueous waste separately from organic solvent waste like this compound.[10]
-
Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[8][11] This minimizes the release of flammable vapors and reduces the risk of spills.
3.2. Storage in the Laboratory
-
Satellite Accumulation Areas (SAAs): Store sealed and labeled waste containers in a designated SAA within your laboratory. This area should be well-ventilated and away from heat, sparks, open flames, or any other potential ignition sources.[4][6]
-
Secondary Containment: It is best practice to use secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks from the primary waste container.
3.3. Final Disposal
-
Professional Disposal Service: The ultimate disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company.[4][5] These companies are equipped to transport and dispose of hazardous materials in accordance with all local, state, and federal regulations.[4]
-
Prohibited Disposal Methods:
-
NEVER dispose of this compound down the drain.[4][12] Its insolubility in water and high toxicity to aquatic life make this an environmentally damaging and non-compliant practice.[2][4]
-
DO NOT allow this compound to evaporate in a fume hood as a means of disposal. This releases flammable and potentially harmful vapors into the environment.
-
Emergency Procedures: Managing this compound Spills
In the event of a this compound spill, a swift and appropriate response is critical to mitigate risks.
-
Eliminate Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could create a spark.[1]
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated to disperse flammable vapors.
-
Personal Protective Equipment (PPE): Before attempting to clean up a spill, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For large spills, a respirator with an organic vapor canister may be necessary.[1][13]
-
Containment and Absorption:
-
Cleanup and Collection:
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning water for disposal as hazardous waste.[4] Do not allow wash water to enter drains.[4]
By adhering to these detailed procedures, you can ensure that your handling and disposal of this compound waste meet the highest standards of safety and environmental responsibility, fostering a culture of trust and expertise within your laboratory.
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Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. Retrieved from [Link]
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Navigating the Handling of 1-Nonene: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the adept researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both experimental success and personal safety. 1-Nonene, a versatile alkene utilized in various synthetic applications, requires a comprehensive understanding of its properties to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory. Our commitment is to furnish you with field-proven insights that extend beyond the product, fostering a culture of safety and confidence in your research endeavors.
Understanding the Hazard Profile of this compound
This compound is a colorless, flammable liquid with a gasoline-like odor.[1][2] Its primary hazards stem from its flammability and potential for causing skin, eye, and respiratory irritation.[3][4] A critical consideration is the aspiration hazard; if swallowed, this compound can enter the lungs and cause severe damage.[3][4][5] Furthermore, it is classified as very toxic to aquatic life, necessitating mindful disposal to prevent environmental contamination.[4]
A thorough risk assessment is the foundational step before commencing any work with this compound. This involves not only understanding the intrinsic properties of the chemical but also evaluating the specific experimental conditions, such as scale, temperature, and potential for aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is a critical control measure to prevent direct contact with this compound. The following recommendations are based on a comprehensive evaluation of its chemical hazards.
Eye and Face Protection
Direct contact with this compound can cause serious eye irritation.[3] Therefore, chemical safety goggles are mandatory whenever handling this substance. In situations where splashing is a significant risk, the use of a face shield in conjunction with safety goggles is strongly recommended.[6] Standard safety glasses with side shields may be sufficient for low-volume transfers in a well-ventilated area, but a risk assessment should justify this decision.[4]
Skin Protection
This compound is known to cause skin irritation.[3] Protective gloves are essential to prevent dermal exposure.
-
Glove Selection: Chemical-resistant gloves are required. Nitrile rubber and PVC gloves have been shown to be suitable for handling this compound.[4] The breakthrough time of the glove material should be considered, especially for prolonged or repeated contact. For such scenarios, a glove with a higher protection class is advisable.[4] Always inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A standard laboratory coat should be worn to protect against minor splashes. For larger-scale operations or in situations with a higher risk of significant skin contact, a chemically resistant apron or suit may be necessary.[4] It is also crucial to wear closed-toe shoes.
Respiratory Protection
Inhalation of this compound vapors may cause respiratory irritation, drowsiness, and dizziness.[3][4] Engineering controls, such as working within a certified chemical fume hood, are the primary means of controlling inhalation exposure.
-
Under Normal Conditions: When handling small quantities of this compound in a well-ventilated chemical fume hood, respiratory protection is typically not required.
-
In Case of Spills or Poor Ventilation: If engineering controls are insufficient to maintain exposure below occupational exposure limits, or during spill cleanup, appropriate respiratory protection must be used. An organic vapor canister respirator or an air-supplied mask is recommended in such situations.[6]
Safe Handling and Operational Protocol
Adherence to a stringent operational protocol is crucial for minimizing the risks associated with this compound.
Pre-Operational Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all Necessary PPE: Have all required PPE readily available and in good condition.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare for Spills: Have a spill kit rated for flammable liquids readily accessible.
Step-by-Step Handling Procedure
-
Grounding and Bonding: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded during transfer operations.[7][8]
-
Dispensing: Use only non-sparking tools for opening and closing containers.[2][7] When transferring this compound, pour slowly to minimize splashing and vapor generation.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5] It should be stored separately from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its contaminated materials is a critical aspect of responsible chemical management.
Waste Segregation
-
Liquid Waste: Collect all unused this compound and solutions containing it in a designated, properly labeled hazardous waste container.
-
Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent pads, and paper towels, should be collected in a separate, clearly labeled hazardous waste container.
Disposal Procedure
-
Consult Regulations: All waste must be handled in accordance with local, state, and federal regulations.[4]
-
Waste Vendor: Contact your institution's environmental health and safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.
-
Do Not Pour Down the Drain: Under no circumstances should this compound be disposed of down the sink or in the regular trash.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Flash Point | 78 °F (25.6 °C) | [2] |
| Boiling Point | 297 °F (147 °C) | [2] |
| Specific Gravity | 0.733 at 68°F (20°C) | [2] |
| Vapor Density | 4.35 (Air = 1) | [1] |
| Lower Explosive Limit | 0.8% | [2] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal, emphasizing critical safety checkpoints.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their experimental workflows, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
